Product packaging for Casuarictin(Cat. No.:CAS No. 96292-46-5)

Casuarictin

Cat. No.: B1680760
CAS No.: 96292-46-5
M. Wt: 936.6 g/mol
InChI Key: SWRFKGRMQVLMKA-JIZJWZDPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Casuarictin is a tannin.
This compound has been reported in Castanopsis fissa, Rosa laevigata, and other organisms with data available.
RN given refers to beta-D-Glc stereoisomer;  RN for cpd without isomeric designation not avail 3/92;  precursor of ellagic acid;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H28O26 B1680760 Casuarictin CAS No. 96292-46-5

Properties

IUPAC Name

[(1R,2S,19R,20S,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)67-41-35-34(65-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)66-35)6-18(47)28(52)32(23)56)33-19(63-41)7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54/h1-6,19,33-35,41-56H,7H2/t19-,33-,34+,35-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRFKGRMQVLMKA-JIZJWZDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H28O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401000730
Record name Casuarictin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

936.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79786-00-8, 96292-46-5
Record name Casuarictin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079786008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sanguiin h 11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096292465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Casuarictin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Casuarictin: Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarictin is a prominent member of the ellagitannin class of hydrolyzable tannins, characterized by a chemical structure featuring two hexahydroxydiphenoyl (HHDP) groups and one gallic acid unit attached to a glucose molecule. First identified in Casuarina stricta, this complex polyphenol has since been discovered in a variety of other plant species. Exhibiting a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anti-melanogenic properties, this compound has garnered significant interest within the scientific and drug development communities as a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery, natural sources, experimental protocols for its isolation and analysis, and a detailed examination of its biological activities and underlying mechanisms of action.

Discovery and Natural Sources

This compound was first isolated and identified in 1981 from the leaves of Casuarina stricta (Casuarinaceae)[1]. Subsequent research has revealed its presence in a diverse range of plant species, highlighting its distribution across the plant kingdom.

Key Natural Sources of this compound:

  • Casuarina and Stachyurus species: These genera are considered primary sources of this compound.[2][3]

  • White Mangrove (Laguncularia racemosa): The leaves of this mangrove species have been identified as a notable source of this compound.[4][5]

  • Walnuts (Juglans regia): this compound is one of the prevalent ellagitannins found in walnuts.

  • Pomegranates (Punica granatum): The pericarp of pomegranates contains casuarinin, an isomer of this compound.[6]

  • Raspberries (Rubus idaeus) and Cloudberries (Rubus chamaemorus): These berries contain monomeric ellagitannins, including this compound in raspberries.[7]

  • Clove (Syzygium aromaticum): Methanol extracts of clove have been shown to contain this compound.[8]

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methods described for its isolation from Casuarina stricta and Laguncularia racemosa.

1. Extraction:

  • Dried and powdered plant material (e.g., leaves) is extracted with a polar solvent such as methanol or aqueous acetone.

  • The crude extract is then concentrated under reduced pressure.

2. Solvent Partitioning:

  • The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. This compound typically partitions into the more polar fractions like ethyl acetate and n-butanol.[4]

3. Chromatographic Purification:

  • Droplet Counter-Current Chromatography (DCCC): This technique was utilized in the original isolation of this compound from Casuarina stricta and is effective for separating polar compounds.[1]

  • Column Chromatography: The fractions enriched with this compound are subjected to column chromatography.

    • Stationary Phase: Sephadex LH-20 is a common choice for the separation of polyphenols.

    • Mobile Phase: A gradient of ethanol or methanol in water is typically used for elution.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is employed for the final purification of this compound.[9]

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small percentage of an acid like formic acid to improve peak shape, is used.

    • Detection: UV detection at a wavelength of around 280 nm is suitable for monitoring the elution of this compound.

Experimental Workflow for Isolation and Purification

experimental_workflow plant_material Dried Plant Material extraction Extraction (Methanol/Aqueous Acetone) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (EtOAc, n-BuOH) crude_extract->partitioning enriched_fraction This compound-Enriched Fraction partitioning->enriched_fraction column_chrom Column Chromatography (Sephadex LH-20) enriched_fraction->column_chrom semi_pure Semi-Purified this compound column_chrom->semi_pure hplc Preparative HPLC (C18 Column) semi_pure->hplc pure_this compound Pure this compound hplc->pure_this compound

Figure 1: General workflow for the isolation and purification of this compound from natural sources.

Biological Activities and Mechanisms of Action

This compound has demonstrated a spectrum of biological activities in various in vitro and in vivo studies.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases.

Mechanism of NF-κB Inhibition:

While the precise point of intervention is still under investigation, evidence suggests that this compound may inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the nuclear translocation of the active p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[11][12]

Signaling Pathway of NF-κB Inhibition by this compound:

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates (P) ub Ubiquitination & Degradation ikb->ub nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocation ikb_nfkb IκBα-NF-κB Complex This compound This compound This compound->ikk Inhibits ub->nfkb Releases dna DNA nfkb_n->dna Binds pro_inflammatory Pro-inflammatory Gene Transcription dna->pro_inflammatory

Figure 2: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.

Quantitative Data on Anti-inflammatory Activity
AssayTargetIC50 ValueReference
Cyclooxygenase-2 (COX-2) InhibitionCOX-2 EnzymeData not available
5-Lipoxygenase (5-LOX) Inhibition5-LOX EnzymeData not available

Note: While this compound is known for its anti-inflammatory properties, specific IC50 values for COX-2 and 5-LOX inhibition were not available in the reviewed literature. Further research is needed to quantify its inhibitory potential against these key inflammatory enzymes.

Antioxidant Activity

This compound demonstrates significant antioxidant activity, which is attributed to its polyphenolic structure. It can effectively scavenge free radicals, thereby mitigating oxidative stress, which is implicated in the pathogenesis of various chronic diseases.

DPPH Radical Scavenging Assay Protocol:

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Different concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined.[13]

Quantitative Data on Antioxidant Activity
AssayIC50 ValueReference
DPPH Radical ScavengingData not available

Note: Although this compound is reported to have strong antioxidant activity, specific IC50 values from DPPH or other antioxidant assays were not consistently available in the reviewed literature for the pure compound.

Antimicrobial Activity

This compound has been shown to possess antimicrobial properties against a range of microorganisms.

Minimum Inhibitory Concentration (MIC) Assay Protocol:

  • A series of dilutions of this compound are prepared in a suitable broth medium.

  • A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is added to each dilution.

  • The samples are incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.[14]

Quantitative Data on Antimicrobial Activity
MicroorganismMIC Value (µg/mL)Reference
Staphylococcus aureusData not available
Escherichia coliData not available
Candida albicansActive (qualitative)[7]
Anti-melanogenic Activity

Recent studies have highlighted the potential of this compound as a skin-lightening agent due to its ability to inhibit melanogenesis.

Mechanism of Action:

This compound inhibits the activity of tyrosinase, a key enzyme in the synthesis of melanin. This inhibition is thought to occur through the chelation of copper ions within the active site of the enzyme.

Conclusion

This compound, an ellagitannin found in a variety of plant species, presents a compelling profile of biological activities with potential therapeutic applications. Its well-documented anti-inflammatory effects, mediated through the inhibition of the NF-κB pathway, along with its antioxidant, antimicrobial, and anti-melanogenic properties, make it a subject of considerable interest for drug discovery and development. While the foundational knowledge of its discovery, sources, and activities is established, further research is warranted to fully elucidate the specific quantitative measures of its efficacy, such as IC50 and MIC values against a broader range of targets, and to refine the understanding of its precise mechanisms of action. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this promising natural compound.

References

The Biosynthesis of Casuarictin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarictin, an ellagitannin found in plants of the Casuarina and Stachyurus genera, is a hydrolyzable tannin with a complex molecular architecture. It is formed from two hexahydroxydiphenic acid (HHDP) units and one gallic acid unit esterified to a glucose core.[1] Ellagitannins as a class of compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and the development of novel therapeutics. This technical guide provides an in-depth overview of the current knowledge on the biosynthesis of this compound, including the key enzymatic steps, relevant quantitative data, detailed experimental protocols, and the putative regulatory mechanisms involved.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway and proceeds through the formation of gallotannins to the characteristic ellagitannin structure. The central pathway can be summarized as follows:

  • Shikimate Pathway: This fundamental pathway in plants provides the aromatic amino acid phenylalanine, which is the ultimate precursor for the biosynthesis of gallic acid.

  • Gallic Acid Biosynthesis: Phenylalanine is converted to gallic acid through a series of enzymatic reactions.

  • Gallotannin Formation: Gallic acid is esterified to a glucose molecule, and through a series of galloylation steps, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose) is formed. This is a key intermediate and the precursor to all hydrolyzable tannins.

  • First Oxidative Coupling: Pentagalloylglucose undergoes an intramolecular oxidative coupling of two of its galloyl groups to form the first hexahydroxydiphenoyl (HHDP) group, yielding Tellimagrandin II. This reaction is catalyzed by a laccase-type phenol oxidase.

  • Second Oxidative Coupling: Tellimagrandin II is then further oxidized, leading to the formation of a second HHDP group, resulting in the final structure of this compound. This step is also presumed to be catalyzed by a laccase or a similar oxidase.

Quantitative Data on Biosynthetic Enzymes

Quantitative data on the enzymes of the this compound biosynthetic pathway is limited. However, studies on related enzymes in other plant species provide valuable insights. The following table summarizes the available kinetic parameters.

EnzymeSubstrateKmVmaxkcatSource PlantReference
Pentagalloylglucose: O2 oxidoreductasePentagalloylglucose110 µM33 pkat-Tellima grandiflora[Niemetz & Gross, 2003]
β-glucogallin: 1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferase1,2,3,6-tetra-O-galloyl-β-D-glucose1.0 mM--Quercus robur[Hagenah & Gross, 1989]
β-glucogallin: 1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferaseβ-glucogallin2.3 mM--Quercus robur[Hagenah & Gross, 1989]

Note: Data for the specific enzyme converting Tellimagrandin II to this compound is not yet available. The provided data for other laccases can be used as a starting point for experimental design.

Key Biosynthetic Enzymes and Their Proposed Mechanisms

Pentagalloylglucose: O2 oxidoreductase (Laccase)

This enzyme catalyzes the first committed step in the biosynthesis of ellagitannins from gallotannins. It is a laccase-type phenol oxidase that utilizes molecular oxygen to oxidatively couple two galloyl residues of pentagalloylglucose to form the HHDP group of Tellimagrandin II.[1][2]

  • Enzyme Class: Oxidoreductase (EC 1.10.3.2)

  • Cofactor: Copper

  • Reaction: Pentagalloylglucose + O2 → Tellimagrandin II + 2H2O

Putative Tellimagrandin II Oxidase (Laccase)

The conversion of Tellimagrandin II to this compound involves the formation of a second HHDP group through another oxidative dehydrogenation. While the specific enzyme has not yet been isolated and characterized from Casuarina or Stachyurus species, it is strongly hypothesized to be another laccase or a similar copper-containing oxidase.

Experimental Protocols

Laccase Activity Assay for Ellagitannin Biosynthesis

This protocol is adapted from general laccase assays and is tailored for monitoring the conversion of pentagalloylglucose to Tellimagrandin II.

Materials:

  • Spectrophotometer capable of measuring absorbance at 280 nm.

  • Quartz cuvettes.

  • 100 mM Sodium acetate buffer (pH 5.0).

  • 1 mM Pentagalloylglucose (substrate) solution in 50% (v/v) acetone/water.

  • Purified or partially purified plant enzyme extract.

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a general laccase substrate for positive control.

Procedure:

  • Prepare a reaction mixture containing 800 µL of 100 mM sodium acetate buffer (pH 5.0) and 100 µL of the enzyme extract.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the 1 mM pentagalloylglucose solution.

  • Immediately monitor the decrease in absorbance at 280 nm, which corresponds to the consumption of pentagalloylglucose.

  • Alternatively, the reaction can be stopped at different time points by adding 100 µL of 1 M HCl, and the products can be analyzed by HPLC.

  • One unit of enzyme activity can be defined as the amount of enzyme that converts 1 µmol of pentagalloylglucose per minute under the specified conditions.

HPLC Method for the Analysis of this compound and its Precursors

This method allows for the separation and quantification of the key intermediates and the final product of the this compound biosynthetic pathway.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: 0.1% (v/v) Formic acid in water.

  • Solvent B: Acetonitrile.

Gradient Elution:

Time (min)% Solvent A% Solvent B
0955
5955
356535
40595
45595
50955

Detection:

  • Monitor at 280 nm.

Sample Preparation:

  • Plant material (e.g., leaves of Casuarina) is freeze-dried and ground to a fine powder.

  • Extract the powder with 80% aqueous acetone.

  • Centrifuge the extract and evaporate the acetone from the supernatant.

  • The aqueous residue is then partitioned against ethyl acetate.

  • The ethyl acetate fraction, containing the tannins, is dried and redissolved in the initial mobile phase for HPLC analysis.

Heterologous Expression and Purification of a Putative Laccase from Casuarina

This protocol outlines the general steps for producing a candidate laccase enzyme in a heterologous host for characterization.

1. Gene Cloning:

  • Identify candidate laccase genes from a transcriptome database of Casuarina equisetifolia.
  • Design primers to amplify the full-length coding sequence of the candidate gene.
  • Clone the amplified PCR product into an appropriate expression vector (e.g., pET vector for E. coli or pPICZ for Pichia pastoris).

2. Heterologous Expression:

  • Transform the expression vector into a suitable host strain (E. coli BL21(DE3) or P. pastoris X-33).
  • Induce protein expression according to the vector and host system (e.g., with IPTG for E. coli or methanol for P. pastoris).

3. Protein Purification:

  • If the protein is secreted (common for laccases in P. pastoris), harvest the culture supernatant.
  • If the protein is intracellular (E. coli), lyse the cells.
  • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag was included in the construct).
  • Further purify the protein using size-exclusion chromatography.

4. Enzyme Characterization:

  • Determine the molecular weight of the purified protein by SDS-PAGE.
  • Perform the laccase activity assay using pentagalloylglucose and Tellimagrandin II as substrates to confirm its role in the this compound pathway.
  • Determine the kinetic parameters (Km, Vmax, kcat).

Signaling Pathways and Regulatory Networks

The biosynthesis of tannins, including ellagitannins like this compound, is tightly regulated at the transcriptional level. The key players in this regulation are transcription factors from the MYB and bHLH families.

  • MYB Transcription Factors: These proteins are known to bind to specific recognition sites in the promoters of genes involved in secondary metabolism. In the context of tannin biosynthesis, specific R2R3-MYB transcription factors act as master regulators.

  • bHLH Transcription Factors: These transcription factors often form complexes with MYB proteins to regulate target gene expression.

  • WD40 Repeat Proteins: These proteins can act as scaffolds, facilitating the interaction between MYB and bHLH transcription factors to form a regulatory complex.

It is hypothesized that specific MYB and bHLH transcription factors in Casuarina are responsible for the upregulation of the laccase genes involved in this compound biosynthesis in response to developmental cues and environmental stresses.

Visualizations

Biosynthesis Pathway of this compound

Casuarictin_Biosynthesis Shikimate_Pathway Shikimate Pathway Gallic_Acid Gallic Acid Shikimate_Pathway->Gallic_Acid Pentagalloylglucose 1,2,3,4,6-Penta-O-galloyl-β-D-glucose Gallic_Acid->Pentagalloylglucose UDP-Glucose Tellimagrandin_II Tellimagrandin II Pentagalloylglucose->Tellimagrandin_II This compound This compound Tellimagrandin_II->this compound O2 Enzyme1 Multiple Enzymatic Steps Enzyme1->Gallic_Acid Enzyme2 Galloyltransferases Enzyme2->Pentagalloylglucose Enzyme3 Pentagalloylglucose: O2 oxidoreductase (Laccase) Enzyme3->Tellimagrandin_II Enzyme4 Putative Laccase/Oxidase Enzyme4->this compound invis1 invis2 invis3 invis4

Caption: The biosynthetic pathway of this compound from the Shikimate Pathway.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Start Identify Candidate Laccase Gene in Casuarina Transcriptome Cloning Clone Gene into Expression Vector Start->Cloning Expression Heterologous Expression (e.g., Pichia pastoris) Cloning->Expression Purification Purify Recombinant Protein (Affinity & Size-Exclusion Chromatography) Expression->Purification Characterization Enzyme Characterization Purification->Characterization SDS_PAGE SDS-PAGE for Purity and MW Characterization->SDS_PAGE Activity_Assay Laccase Activity Assay (Substrates: Pentagalloylglucose, Tellimagrandin II) Characterization->Activity_Assay Kinetics Determine Kinetic Parameters (Km, Vmax, kcat) Characterization->Kinetics End Confirmation of Enzyme Function in this compound Biosynthesis SDS_PAGE->End Activity_Assay->End Kinetics->End

Caption: Workflow for the characterization of a putative laccase in this compound biosynthesis.

Putative Regulatory Network

Regulatory_Network Env_Dev Environmental & Developmental Cues MYB MYB Transcription Factor Env_Dev->MYB bHLH bHLH Transcription Factor Env_Dev->bHLH Complex MYB-bHLH-WD40 Complex MYB->Complex bHLH->Complex WD40 WD40 Protein WD40->Complex Laccase_Gene Laccase Gene Promoter Complex->Laccase_Gene Binds to cis-regulatory elements Laccase_Protein Laccase Enzyme Laccase_Gene->Laccase_Protein Transcription & Translation This compound This compound Biosynthesis Laccase_Protein->this compound Catalyzes Oxidative Coupling

Caption: A putative regulatory network for laccase gene expression in this compound biosynthesis.

Future Directions and Research Opportunities

While significant progress has been made in elucidating the biosynthetic pathway of this compound, several key areas require further investigation:

  • Identification and Characterization of the Second Oxidase: The enzyme responsible for the conversion of Tellimagrandin II to this compound needs to be isolated, purified, and characterized from a Casuarina or Stachyurus species.

  • Gene Discovery: The specific genes encoding the laccases involved in this compound biosynthesis need to be identified and their expression patterns studied.

  • Regulatory Mechanisms: The specific MYB and bHLH transcription factors that regulate the expression of the laccase genes in this pathway need to be identified and their binding sites in the gene promoters mapped.

  • Metabolic Engineering: With the identification of the key biosynthetic genes, there is an opportunity for the metabolic engineering of microorganisms or other plant species for the sustainable production of this compound and related ellagitannins.

This technical guide provides a comprehensive framework for researchers to further explore the fascinating biosynthesis of this compound and to unlock its potential for various applications.

References

physical and chemical properties of Casuarictin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casuarictin, an ellagitannin found in various plant species, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and characterization. The document aims to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, facilitating further exploration of this compound's therapeutic potential.

Physicochemical Properties

This compound is a complex hydrolysable tannin characterized by a central glucose core esterified with gallic acid and two hexahydroxydiphenoyl (HHDP) groups.[1][2][3] Its structural complexity gives rise to its unique chemical and biological properties.

General and Physical Properties
PropertyValueSource
Appearance Grayish-white or yellow powder[]
Molecular Formula C₄₁H₂₈O₂₆[1][2][3][][5]
Molecular Weight 936.6 g/mol [1][5]
Exact Mass 936.0869 u[2]
Predicted Boiling Point 1662.7 ± 65.0 °C[]
Predicted Density 2.23 ± 0.1 g/cm³[]
Solubility
SolventSolubilitySource
DMSO Soluble[][6]
Methanol Soluble[][6]
Ethanol Soluble[6]
Pyridine Soluble[6]
Water Slightly Soluble[]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of this compound.

¹H NMR (in Acetone-d₆) Chemical Shift (δ ppm) Description Source
Aromatic Protons7.18Singlet (galloyl group)[1]
Aromatic Protons6.38 - 6.69Four singlets (HHDP groups)[1]
Glucopyranose Protons3.22 - 4.01Multiplets[1]
¹³C NMR Chemical Shift (δ ppm) Description Source
Ester Carbonyls165 - 170[1]
Oxygenated Aromatic Carbons100 - 110[1]

Experimental Protocols

Isolation and Purification of this compound from Plant Material

The following protocol is a generalized procedure based on methodologies reported for the isolation of this compound from sources such as Laguncularia racemosa leaves.[1][7]

G Workflow for this compound Isolation and Purification plant_material Dried and Powdered Plant Material extraction Solvent Extraction (e.g., Water:Methanol 1:2 v/v) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning hexanes Hexanes (discarded) partitioning->hexanes increasing polarity dcm Dichloromethane (discarded) partitioning->dcm etoac Ethyl Acetate Fraction partitioning->etoac nbuoh n-Butanol Fraction (rich in this compound) partitioning->nbuoh chromatography Size-Exclusion Chromatography (Sephadex LH-20, Methanol eluent) nbuoh->chromatography fractions Collect Fractions chromatography->fractions analysis Purity Analysis (NMR Spectroscopy) fractions->analysis This compound Pure this compound analysis->this compound

Isolation and Purification Workflow for this compound.

Methodology:

  • Extraction: The dried and powdered plant material is subjected to solvent extraction, typically with a mixture of water and methanol (1:2, v/v), to obtain a crude tannin-rich extract.[1]

  • Partitioning: The crude extract is then partitioned successively with solvents of increasing polarity. This is commonly performed with hexanes, dichloromethane, ethyl acetate, and finally n-butanol to separate compounds based on their solubility.[1] The n-butanol fraction is generally enriched with this compound.

  • Chromatography: The n-butanol fraction is subjected to size-exclusion chromatography for further purification. Sephadex LH-20 is a commonly used stationary phase with methanol as the mobile phase.[1]

  • Fraction Collection and Analysis: Fractions are collected and analyzed, typically by Nuclear Magnetic Resonance (NMR) spectroscopy, to identify those containing pure this compound.[1]

Biological Activity and Signaling Pathways

This compound exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, and anti-melanogenic activities.[1][8] Its anti-inflammatory effects are partly attributed to its ability to inhibit secretory phospholipase A2 (sPLA2) and the NF-κB signaling pathway.[1][9]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been reported to inhibit this pathway.[9]

G Inhibition of NF-κB Pathway by this compound stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor IKK IKK Complex receptor->IKK IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB phosphorylates IκB This compound This compound This compound->IKK Inhibits NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB degradation nucleus Nucleus NFkB_active->nucleus Translocation transcription Transcription of Inflammatory Genes nucleus->transcription

Proposed Mechanism of NF-κB Pathway Inhibition by this compound.

Conclusion

This technical guide consolidates the current knowledge on the physical and chemical properties of this compound, providing essential data and methodologies for researchers. The presented information on its biological activities, particularly its role in modulating inflammatory pathways, highlights its potential as a lead compound in drug discovery and development. Further investigations are warranted to fully elucidate its mechanisms of action and therapeutic applications.

References

Casuarictin: A Technical Guide to its Spectral Data for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide to the spectral data of casuarictin, an ellagitannin found in plant species such as Casuarina and Stachyurus.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with relevant experimental protocols and biosynthetic context.

Chemical Structure and Properties

This compound (C₄₁H₂₈O₂₆, Molar Mass: 936.64 g/mol ) is a hydrolyzable tannin belonging to the ellagitannin class.[1][2][3] Its structure features a central glucose core esterified with one galloyl group and two hexahydroxydiphenoyl (HHDP) groups.[4][5][6] Specifically, the galloyl group is attached at the C-1 position, while the two HHDP groups form linkages at the C-2, C-3 and C-4, C-6 positions of the glucose moiety.[4]

Mass Spectrometry Data

High-resolution mass spectrometry is a key technique for determining the molecular formula and identifying characteristic fragments of this compound. Analysis is typically performed in negative ion mode.

IonObserved m/zFormulaDescription
[M-H]⁻935.0898C₄₁H₂₇O₂₆⁻Molecular ion of this compound
[M-2H]²⁻467C₄₁H₂₆O₂₆²⁻Doubly deprotonated molecular ion
Fragment Ion300.9967-HHDP-derived fragment
Fragment Ion301C₁₄H₅O₈⁻Ellagic acid fragment
Fragment Ion169-Gallic acid fragment

Table 1: Key Mass Spectrometry Data for this compound. Data sourced from multiple studies.[4][7]

NMR Spectral Data

NMR spectroscopy is fundamental for the complete structural elucidation of this compound, providing detailed information about the proton and carbon environments within the molecule.

¹H-NMR Spectral Data

The ¹H-NMR spectrum of this compound shows distinct signals corresponding to the aromatic protons of the galloyl and HHDP groups, as well as the protons of the central glucose unit.

Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
7.12 - 7.18Singlet2HGalloyl aromatic protons
6.38 - 6.78Four Singlets1H eachHHDP aromatic protons
3.22 - 5.64Multiplets7HGlucopyranose protons

Table 2: ¹H-NMR Spectral Data for this compound.[4][8] The multiplets for the glucopyranose protons confirm a β-configuration at the anomeric carbon (C-1).[4]

¹³C-NMR Spectral Data

The ¹³C-NMR spectrum provides confirmation of the carbon skeleton, highlighting the ester carbonyls and the numerous oxygenated aromatic carbons characteristic of this class of compounds.

Chemical Shift (δ ppm)Assignment
165 - 170Ester carbonyls
100 - 110Oxygenated aromatic carbons

Table 3: Characteristic ¹³C-NMR Spectral Data for this compound.[4]

Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the connectivity. HMBC correlations have verified the attachment of the galloyl group at C-1 and the HHDP groups at the C-2, C-3 and C-4, C-6 positions of the glucose core.[4]

Experimental Protocols

Isolation of this compound

A representative method for the isolation of this compound from plant material involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., leaves of Casuarina stricta) is extracted with a suitable solvent, such as aqueous acetone or methanol.

  • Solvent Partitioning: The initial extract is concentrated and then partitioned with a solvent of increasing polarity, typically starting with ethyl acetate.

  • Chromatography: The ethyl acetate soluble fraction, which is rich in tannins, is subjected to further purification. Droplet counter-current chromatography is a documented method for separating this compound from other related tannins.[8]

Spectroscopic Analysis

For structural elucidation, the purified this compound is analyzed using the following general protocols:

  • NMR Spectroscopy: Samples are dissolved in a deuterated solvent, such as acetone-d₆ or methanol-d₄.[8] ¹H, ¹³C, and 2D NMR (like COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer.

  • Mass Spectrometry: Analysis is typically conducted using a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source, often operated in the negative ion mode to facilitate the detection of deprotonated molecular ions and characteristic fragments.[7]

Biosynthetic Pathway and Structural Relationships

This compound is part of a complex network of related ellagitannins. Understanding its position in the biosynthetic pathway is crucial for phytochemical studies. It is biosynthetically formed from tellimagrandin II. Subsequently, this compound can be transformed into pedunculagin through the loss of its gallate group.[1] Furthermore, it can form larger oligomeric structures; for instance, Sanguiin H-6 is a dimer of this compound.[1]

Casuarictin_Biosynthesis Pentagalloyl_Glucose Pentagalloyl Glucose Tellimagrandin_II Tellimagrandin II Pentagalloyl_Glucose->Tellimagrandin_II Oxidation This compound This compound Tellimagrandin_II->this compound Formation Pedunculagin Pedunculagin This compound->Pedunculagin Loss of Gallate Group Sanguiin_H6 Sanguiin H-6 (Dimer) This compound->Sanguiin_H6 Dimerization

Biosynthetic relationship of this compound.

Workflow for Isolation and Characterization

The process of studying this compound involves a systematic workflow from raw plant material to complete structural identification.

Casuarictin_Workflow Plant_Material Plant Material (e.g., Casuarina leaves) Extraction Solvent Extraction Plant_Material->Extraction Partitioning Solvent Partitioning (Ethyl Acetate Fraction) Extraction->Partitioning Chromatography Droplet Counter-Current Chromatography Partitioning->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound MS_Analysis Mass Spectrometry (LC-MS) - Molecular Formula - Fragmentation Pure_this compound->MS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) - Structural Elucidation Pure_this compound->NMR_Analysis Structure_Confirmed Structure Confirmed MS_Analysis->Structure_Confirmed NMR_Analysis->Structure_Confirmed

Isolation and characterization workflow.

References

A Comprehensive Technical Review of the Biological Activities of Casuarictin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarictin, an ellagitannin found in various plant species including Casuarina and Stachyurus species, has garnered significant scientific interest due to its diverse and potent biological activities.[1] This technical guide provides an in-depth review of the current understanding of this compound's biological effects, with a focus on its anti-inflammatory, antimicrobial, antioxidant, anticancer, and neuroprotective potential. This document is intended to serve as a comprehensive resource, detailing experimental methodologies, presenting quantitative data, and visualizing the molecular pathways influenced by this promising natural compound.

Core Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, making it a compelling candidate for further investigation in drug discovery and development. The primary activities are summarized below, with quantitative data presented in the subsequent tables.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory enzymes and modulation of inflammatory signaling pathways.[2] A major mechanism of its anti-inflammatory action is the inhibition of secretory phospholipase A2 (sPLA2), an enzyme crucial in the inflammatory cascade.[3][4] By inhibiting sPLA2, this compound can reduce the production of pro-inflammatory mediators.[3] Furthermore, studies suggest that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[5]

Antimicrobial Activity

This compound has shown promising antimicrobial activity against a range of pathogens.[6] Its mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell death.[5] The broad-spectrum potential of this compound makes it a candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Antioxidant Activity

As a polyphenolic compound, this compound possesses potent antioxidant properties.[2][7] It can effectively scavenge free radicals, thereby reducing oxidative stress, which is implicated in a variety of chronic diseases.[2] The antioxidant capacity of this compound is a key contributor to its other biological activities, including its anti-inflammatory and potential neuroprotective effects.

Anticancer Activity

The anticancer potential of this compound is an area of active research. While some studies on related ellagitannins have shown variable results,[8] other evidence suggests that this compound may induce apoptosis (programmed cell death) in cancer cells.[9] This process is thought to be mediated through the activation of caspases, a family of proteases that play a crucial role in the execution of apoptosis.[10] Further investigation into the specific molecular targets and pathways is ongoing.

Neuroprotective and Other Activities

Emerging research points to the potential of this compound in the context of neurodegenerative diseases. It has been identified as a potential inhibitor of presenilin stabilization factor like protein (PSFL), which is involved in the production of amyloid-beta plaques in Alzheimer's disease.[2][3] Additionally, this compound is a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a potential role in the management of postprandial blood glucose.[11][12]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Enzyme Inhibition and Antioxidant Activity

Target Enzyme/AssayTest SystemIC50 Value / ActivityReference(s)
α-Glucosidasein vitro0.21 µg/mL[11][12]
Secretory Phospholipase A2 (sPLA2)in vitroForms a stable complex, significantly reducing enzymatic activity[3][4]
DPPH Radical Scavengingin vitroHigh radical scavenging activity[7]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

MicroorganismMIC ValueReference(s)
Gram-positive and Gram-negative phytobacteriaDose-dependent inhibition[5]
Staphylococcus aureusEfficient inhibition at 0.5 mM[6]

Table 3: Anticancer Activity (Cytotoxicity)

Cell LineIC50 ValueReference(s)
Sarcoma-180 (in mice)Low to negligible activity for some this compound-containing tannins[8]
B16F10 mouse melanoma cells30 µM (inhibited melanin production without cytotoxicity)[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review of this compound's biological activities.

Secretory Phospholipase A2 (sPLA2) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of sPLA2.

  • Principle: The assay utilizes a chromogenic substrate that, upon hydrolysis by sPLA2, releases a colored product. The reduction in color formation in the presence of the test compound indicates inhibition.

  • Materials:

    • Secretory Phospholipase A2 (e.g., from snake venom)

    • Chromogenic sPLA2 substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)

    • DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

    • Tris-HCl buffer (pH 7.5-8.0)

    • Calcium chloride (CaCl2)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate reader

  • Procedure:

    • Prepare a reaction buffer containing Tris-HCl, CaCl2, and DTNB.

    • Add the sPLA2 enzyme to the wells of a 96-well plate.

    • Add various concentrations of this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the sPLA2 substrate to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 405-414 nm) at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

    • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or pale-yellow hydrazine. The decrease in absorbance is proportional to the antioxidant activity.

  • Materials:

    • DPPH solution in methanol or ethanol (typically 0.1 mM)

    • Test compound (this compound) dissolved in methanol or ethanol at various concentrations

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in the chosen solvent.

    • In a test tube or 96-well plate, add a specific volume of the this compound solution to a fixed volume of the DPPH solution.

    • Mix well and incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a wavelength of approximately 517 nm.

    • A blank sample containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a plot of scavenging percentage against concentration.[14][15]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Principle: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound (this compound)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add a specific volume of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value, the concentration of the compound that reduces cell viability by 50%, can be determined from a dose-response curve.

Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

  • Materials:

    • Laboratory animals (e.g., rats or mice)

    • Carrageenan solution (1% w/v in saline)

    • Test compound (this compound)

    • Positive control (e.g., Indomethacin)

    • Plethysmometer (for measuring paw volume)

  • Procedure:

    • Fast the animals overnight before the experiment.

    • Administer this compound (at various doses) or the positive control to the animals, typically via oral or intraperitoneal injection, a set time (e.g., 30-60 minutes) before carrageenan injection.

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage of inhibition of edema is calculated for each treatment group compared to the control group (which received only carrageenan).[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to the biological activities of this compound.

G Experimental Workflow for Screening Biological Activities of this compound cluster_extraction Extraction & Isolation cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Mechanism Elucidation plant Plant Material (e.g., Casuarina, Stachyurus) extract Crude Extract plant->extract isolate Isolation of this compound extract->isolate anti_inflammatory Anti-inflammatory Assays (sPLA2, Paw Edema) isolate->anti_inflammatory antimicrobial Antimicrobial Assays (MIC Determination) isolate->antimicrobial antioxidant Antioxidant Assays (DPPH, etc.) isolate->antioxidant anticancer Anticancer Assays (MTT, Apoptosis) isolate->anticancer neuroprotective Neuroprotective Assays (PSFL Inhibition) isolate->neuroprotective data Quantitative Data (IC50, MIC) anti_inflammatory->data antimicrobial->data antioxidant->data anticancer->data neuroprotective->data pathway Signaling Pathway Analysis (Western Blot, etc.) data->pathway mechanism Mechanism of Action pathway->mechanism

Caption: Workflow for investigating this compound's bioactivities.

G Proposed Anti-inflammatory Mechanism of this compound via NF-κB Pathway Inhibition cluster_nucleus Proposed Anti-inflammatory Mechanism of this compound via NF-κB Pathway Inhibition stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex (IKKα, IKKβ, NEMO) receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα NF-κB/IκBα Complex (Inactive) IκBα->NFκB_IκBα Degradation NFκB NF-κB (p50/p65) nucleus Nucleus NFκB->nucleus Translocates to NFκB_IκBα->NFκB Releases genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) nucleus->genes Activates Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

G Proposed Anticancer Mechanism of this compound: Induction of Apoptosis This compound This compound cell Cancer Cell This compound->cell bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) cell->bcl2 Downregulates bax Pro-apoptotic Proteins (e.g., Bax) cell->bax Upregulates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes Mitochondrial Permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: this compound's proposed role in inducing apoptosis in cancer cells.

Conclusion

This compound is a multifaceted natural compound with a range of promising biological activities. Its demonstrated anti-inflammatory, antimicrobial, and antioxidant properties, coupled with emerging evidence for its anticancer and neuroprotective potential, position it as a strong candidate for further preclinical and clinical investigation. The detailed experimental protocols and visualized signaling pathways provided in this guide are intended to facilitate future research and development efforts aimed at harnessing the therapeutic potential of this compound. Further studies are warranted to fully elucidate its mechanisms of action, establish its efficacy and safety in vivo, and explore its potential applications in human health.

References

A Technical Guide to Preliminary Studies on the Mechanism of Action of Casuarictin

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Casuarictin, a hydrolyzable ellagitannin found in various plant species, has emerged as a compound of significant interest due to its diverse biological activities. Preliminary research has illuminated several key mechanisms through which it exerts its pharmacological effects, including potent enzyme inhibition, anti-inflammatory and antioxidant activities, and modulation of critical cellular signaling pathways. This document provides a detailed overview of the current understanding of this compound's mechanism of action, presenting quantitative data, experimental protocols, and visual representations of its molecular interactions to support ongoing research and drug development efforts.

Core Mechanisms of Action

This compound's therapeutic potential stems from its multifaceted interactions with biological systems. The primary mechanisms identified in preliminary studies include direct enzyme inhibition and the modulation of cellular processes related to inflammation, oxidative stress, and neuroprotection.

Enzyme Inhibition

A principal mechanism of action for this compound is the inhibition of various key enzymes. It has been shown to be a potent inhibitor of α-glucosidase, secretory phospholipase A2 (sPLA2), pancreatic enzymes, and tyrosinase.[1][2][3][4][5] The inhibition of sPLA2, an enzyme central to inflammatory processes, is achieved through the formation of a stable complex, effectively neutralizing its enzymatic activity.[3][6]

Anti-inflammatory and Antioxidant Activity

This compound demonstrates significant anti-inflammatory effects, which are closely linked to its ability to inhibit sPLA2 and the NF-κB signaling pathway.[1][3][7] By inhibiting sPLA2, this compound can significantly reduce edema and myotoxicity.[1][6][8] Furthermore, it has been shown to suppress the synthesis of pro-inflammatory cytokines like TNF-alpha.[4] Its antioxidant properties involve neutralizing free radicals and a robust capacity for copper chelation, which contributes to mitigating oxidative stress and cellular damage.[1][5]

Neuroprotective and Anti-melanogenic Potential

In the context of neurodegenerative disease research, this compound has been identified as an inhibitor of the presenilin stabilization factor like protein (PSFL), suggesting a potential role in Alzheimer's disease research.[2] It exhibits a strong binding affinity for presenilin-like proteins, which may help reduce the formation of amyloid-beta plaques.[1] Additionally, in dermatological applications, this compound inhibits melanogenesis by downregulating the MITF protein, inhibiting tyrosinase activity, and chelating copper ions, making it a candidate for treating hyperpigmentation disorders.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: Enzyme Inhibitory Activity of this compound

Enzyme Target IC50 Value Notes Reference(s)
α-Glucosidase 0.21 µg/mL Potent and competitive inhibition. [2][9]
Pancreatic Lipase 553.3 µg/mL Novel finding of digestive enzyme inhibition. [4]
Alpha-Amylase 55.6 µg/mL Effective inhibition of carbohydrate digestion. [4]
Secretory Phospholipase A2 (sPLA2) Not specified Inhibition confirmed via direct binding and reduced activity. [3][6]

| Mushroom Tyrosinase | Not specified | Significant inhibition of activity observed. |[5] |

Table 2: Bio-activity and Molecular Interaction Data for this compound

Activity Type Model / Assay Key Result Reference(s)
Anti-melanogenic B16F10 melanoma cells Significant melanin inhibition at 30 µM without cytotoxicity. [1][5]
Neuroprotection In silico docking Binding affinity of -12.9 kcal/mol to presenilin-like proteins. [1]
sPLA2 Complex Formation MALDI-TOF Mass Spectrometry Molecular mass of sPLA2 increased from 14,425.62 to 15,362.74 Da upon binding. [3][6]

| Anti-inflammatory | In vivo edema model | Significantly reduced sPLA2-induced edema and myotoxicity. |[3][8] |

Key Signaling Pathways and Workflows

The following diagrams illustrate the molecular pathways and experimental processes associated with this compound's mechanism of action.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active Degrades & Releases NFkB_inactive NF-κB (p65/p50) NFkB_inactive->IkB DNA DNA Binding NFkB_active->DNA This compound This compound This compound->IKK Inhibits Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes

Caption: this compound's inhibition of the NF-κB signaling pathway.[7]

This compound This compound MITF MITF (Transcription Factor) This compound->MITF Downregulates Tyrosinase_Enzyme Tyrosinase Enzyme This compound->Tyrosinase_Enzyme Inhibits Activity Copper Copper (Cu2+) Cofactor This compound->Copper Chelates Tyrosinase_Gene Tyrosinase Gene Expression MITF->Tyrosinase_Gene Promotes Tyrosinase_Gene->Tyrosinase_Enzyme Leads to L_Tyrosine L-Tyrosine / L-DOPA Tyrosinase_Enzyme->L_Tyrosine Melanin Melanin Synthesis L_Tyrosine->Melanin Catalyzed by Tyrosinase A 1. Isolate sPLA2 from Crotalus durissus terrificus venom B 2. Incubate sPLA2 with this compound (isolated from Laguncularia racemosa) A->B C 3. Analyze Complex Formation via MALDI-TOF Mass Spectrometry B->C Structural Analysis D 4. In Vitro Assay: Measure sPLA2 Enzymatic Activity B->D Functional Analysis G 7. Measure Reduction in Edema and Myonecrosis E 5. In Vivo Assay (Animal Model): Inject sPLA2 to induce edema/myonecrosis F 6. Administer this compound (post-sPLA2 injection) E->F F->G Therapeutic Effect

References

Casuarictin: A Potent Ellagitannin in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Casuarictin, a C-glucosidic ellagitannin found in a variety of plant species, plays a significant role in plant defense against pathogens and herbivores. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's defensive functions, including its antimicrobial and anti-herbivore activities. We delve into the experimental protocols for its extraction, quantification, and bioactivity assessment. Furthermore, this guide illustrates the key signaling pathways involved in plant defense that likely regulate or are influenced by this compound, providing a framework for future research and potential applications in crop protection and drug development.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to deter herbivores and combat pathogens. Among these, phenolic compounds, particularly tannins, are of paramount importance. This compound is a member of the ellagitannin subclass of hydrolyzable tannins, characterized by one or more hexahydroxydiphenoyl (HHDP) groups esterified to a glucose core. Found in plants such as the white mangrove (Laguncularia racemosa), this compound has demonstrated significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide focuses on the specific role of this compound as a key player in plant defense mechanisms.

Chemical Structure and Properties

This compound is a complex molecule with a central glucose unit. Its structure is distinguished by the presence of galloyl and HHDP groups, which are responsible for its potent protein-binding and antioxidant properties. The ability of tannins like this compound to precipitate proteins is a cornerstone of their defensive action against herbivores.

Role in Plant Defense: Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of plant pathogens. This activity is crucial for protecting plants from diseases that can severely impact their growth and survival.

Quantitative Data on Antimicrobial Activity

The inhibitory effects of this compound have been quantified against several phytopathogenic bacteria. The following table summarizes the available data on its dose-dependent antimicrobial activity.

Pathogen SpeciesTypeConcentration (µg/mL)EffectReference
Xanthomonas axonopodis pv. passifloraeGram-negative25Significant reduction in bacterial survival[1]
50Further reduction in bacterial survival[1]
100Strong inhibition of bacterial survival[1]
Clavibacter michiganensis pv. michiganensisGram-positive25Significant reduction in bacterial survival[1]
50Further reduction in bacterial survival[1]
100Strong inhibition of bacterial survival[1]

Table 1: Antimicrobial activity of this compound against plant pathogenic bacteria.

Role in Plant Defense: Anti-herbivore Activity

While direct studies on this compound's effect on herbivores are limited, research on closely related ellagitannins provides strong evidence for their role in deterring insect feeding and reducing their performance. The proposed mechanism of action involves the generation of reactive oxygen species in the insect midgut, leading to toxicity.[2]

Quantitative Data on Anti-herbivore Activity of Ellagitannins

The following table presents data from a study on the effects of ellagitannins from Oenothera biennis on the performance of a generalist and a specialist herbivore. This data serves as a proxy for the potential anti-herbivore activity of this compound.

Herbivore SpeciesTypeEllagitannin Concentration in Diet (% fresh weight)EffectReference
Spodoptera exiguaGeneralist0.1%Lethal[1]
0.01% - 0.05%Reduced growth and survival[1]
Schinia floridaSpecialist0.1%Lethal[1]
0.01% - 0.05%Reduced growth and survival[1]

Table 2: Anti-herbivore activity of ellagitannins against insect larvae.

Plant Defense Signaling Pathways

The production of defensive compounds like this compound is tightly regulated by a complex network of signaling pathways. The jasmonic acid (JA) and salicylic acid (SA) pathways are two of the most critical signaling cascades in plant defense against herbivores and pathogens, respectively.[4][5] While the direct induction of this compound by these pathways has yet to be definitively established, it is highly probable that its biosynthesis is upregulated in response to herbivore and pathogen attack through these signaling routes.

Jasmonic Acid (JA) Signaling Pathway

The JA pathway is primarily activated in response to wounding by herbivores.

jasmonic_acid_pathway herbivore Herbivore Wounding jasmonate Jasmonic Acid (JA) Accumulation herbivore->jasmonate jaz JAZ Repressor Degradation jasmonate->jaz myc2 MYC2 Transcription Factor Activation jaz->myc2 releases defense_genes Defense Gene Expression myc2->defense_genes This compound This compound Biosynthesis defense_genes->this compound

Jasmonic Acid (JA) signaling pathway leading to defense gene expression.
Salicylic Acid (SA) Signaling Pathway

The SA pathway is typically induced by biotrophic pathogens.

salicylic_acid_pathway pathogen Pathogen Recognition sa Salicylic Acid (SA) Accumulation pathogen->sa npr1 NPR1 Activation sa->npr1 tga TGA Transcription Factor Binding npr1->tga pr_genes PR Gene Expression tga->pr_genes This compound This compound Biosynthesis pr_genes->this compound

Salicylic Acid (SA) signaling pathway leading to pathogenesis-related (PR) gene expression.

Experimental Protocols

Extraction and Purification of this compound from Laguncularia racemosa

The following protocol outlines a general procedure for the isolation of this compound.

extraction_protocol start Start: Dried L. racemosa leaves extraction Maceration with 80% Ethanol start->extraction filtration Filtration and Concentration (Rotary Evaporator) extraction->filtration partition Liquid-Liquid Partitioning (n-hexane, ethyl acetate, n-butanol) filtration->partition butanol_fraction Collect n-Butanol Fraction partition->butanol_fraction chromatography1 Sephadex LH-20 Column Chromatography (Elution with methanol) butanol_fraction->chromatography1 fraction_collection Collect Fractions and Monitor by TLC chromatography1->fraction_collection chromatography2 Preparative HPLC (C18 column, water/acetonitrile gradient) fraction_collection->chromatography2 end End: Pure this compound chromatography2->end

Workflow for the extraction and purification of this compound.
Antimicrobial Susceptibility Assay (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against pathogenic bacteria.

  • Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium overnight at its optimal growth temperature. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Insect Feeding Bioassay (Artificial Diet)

This protocol assesses the anti-herbivore activity of this compound.

  • Preparation of Artificial Diet: Prepare a standard artificial diet for the test insect species.

  • Incorporation of this compound: Incorporate different concentrations of purified this compound into the molten artificial diet before it solidifies. A control diet without this compound should also be prepared.

  • Experimental Setup: Place a known number of insect larvae (e.g., neonates) into individual containers with a pre-weighed amount of the appropriate diet.

  • Data Collection: Monitor larval survival, weight gain, and developmental stage over a set period (e.g., 7-14 days).

  • Analysis: Compare the performance of larvae on the this compound-containing diets to the control diet to determine the effects on growth and survival.

Conclusion and Future Directions

This compound is a potent antimicrobial and likely a significant anti-herbivore compound in plants. Its broad-spectrum activity makes it a valuable component of plant chemical defense. Further research is needed to elucidate the specific signaling pathways that regulate its production in response to biotic stresses. Understanding these mechanisms could pave the way for novel strategies in crop protection, potentially through the genetic enhancement of this compound biosynthesis in susceptible plant varieties. Moreover, its diverse biological activities warrant further investigation for potential applications in the pharmaceutical industry. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to advance our understanding and utilization of this important natural product.

References

The Preliminary Cytotoxicity of Casuarictin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document aims to provide a comprehensive technical guide on the preliminary cytotoxicity of Casuarictin based on currently available scientific literature. However, a thorough review of existing research reveals a significant scarcity of direct quantitative data and detailed experimental protocols specifically for this compound's cytotoxic effects. Therefore, to fulfill the structural and content requirements of this guide, a hypothetical case study based on a structurally related ellagitannin is presented for illustrative purposes. This hypothetical section is clearly demarcated and should not be interpreted as factual data for this compound.

Introduction to this compound

This compound is an ellagitannin, a type of hydrolysable tannin found in various plant species, including those of the Casuarina and Stachyurus genera. Ellagitannins are a diverse class of polyphenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. While the cytotoxic effects of some ellagitannins against cancer cell lines have been documented, specific data on this compound remains limited.

Known Biological Activities and Cytotoxicity Profile of this compound and Related Compounds

Current research provides limited and somewhat indirect information regarding the cytotoxicity of this compound. One study noted that at a concentration of 30 µM, this compound significantly inhibited melanin production in B16F10 melanoma cells without exhibiting cytotoxic effects. Another study focusing on the antifungal properties of Casuarinin, a structurally similar ellagitannin, reported that it was not cytotoxic to mammalian fibroblast cells at concentrations up to 116 µg/mL[1]. Furthermore, research has highlighted the anti-inflammatory[2] and neuroprotective[3] potential of these compounds, suggesting a profile that is not broadly cytotoxic.

In contrast, other ellagitannins have demonstrated clear cytotoxic activity against various cancer cell lines. For instance, Tellimagrandin I and II, isolated from walnuts, have been shown to be cytotoxic to MDA-MB-231, MCF7, and HeLa cancer cells, inducing apoptosis via mitochondrial dysfunction[4][5][6]. Similarly, Camelliin B, another ellagitannin, exhibited a cytotoxic effect on HeLa cells with a reported IC50 value of 46.3 µg/mL[7]. This variability underscores the importance of specific experimental data for each compound.

Due to the lack of direct quantitative cytotoxic data for this compound, the following sections present a hypothetical case study based on published data for a representative ellagitannin to illustrate the expected data presentation, experimental protocols, and pathway visualizations.

Hypothetical Case Study: Cytotoxicity of a Representative Ellagitannin (Compound X)

This section is for illustrative purposes only and the data presented does not correspond to this compound.

Quantitative Cytotoxicity Data of Compound X

The cytotoxic activity of Compound X was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Adenocarcinoma25.5
HeLa Cervical Adenocarcinoma32.1
A549 Lung Carcinoma45.8
HT-29 Colorectal Adenocarcinoma58.3
Experimental Protocols

Human cancer cell lines (MCF-7, HeLa, A549, and HT-29) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of Compound X (0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (0.1% DMSO in media) was also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined by non-linear regression analysis using GraphPad Prism software.

The induction of apoptosis was determined by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Cell Treatment: Cells were treated with Compound X at its IC50 concentration for 48 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and PI were added to the cell suspension and incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells were quantified.

Visualization of Cellular Pathways and Workflows

experimental_workflow cluster_culture Cell Culture cluster_assay MTT Cytotoxicity Assay cluster_analysis Data Analysis start Obtain Cancer Cell Lines culture Culture in DMEM + 10% FBS start->culture seed Seed cells in 96-well plates culture->seed treat Treat with Compound X seed->treat mtt Add MTT reagent treat->mtt solubilize Solubilize formazan mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % Cell Viability read->calculate ic50 Determine IC50 values calculate->ic50

Caption: Workflow for determining the cytotoxicity of Compound X using the MTT assay.

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade CompoundX Compound X Bax Bax CompoundX->Bax Bcl2 Bcl-2 CompoundX->Bcl2 CytoC Cytochrome c release Bax->CytoC promotes Bcl2->CytoC inhibits Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Compound X.

Conclusion

The currently available scientific literature does not provide sufficient direct evidence to construct a comprehensive technical guide on the preliminary cytotoxicity of this compound. The limited data suggests low cytotoxicity in the specific contexts studied. However, the cytotoxic potential of other related ellagitannins highlights the need for direct investigation of this compound's effects on various cancer cell lines. The hypothetical case study presented herein illustrates the standard methodologies and data presentation that would be required for a thorough assessment of its cytotoxic properties. Further research is warranted to elucidate the specific cytotoxic profile and potential therapeutic applications of this compound.

References

The Chemical Cascade: Unraveling the Relationship Between Casuarictin, Pedunculagin, and Castalagin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the intricate relationship between the ellagitannins casuarictin, pedunculagin, and castalagin, detailing their sequential transformation, structural characteristics, and the experimental methodologies for their study.

Introduction

Ellagitannins, a class of hydrolyzable tannins, are complex polyphenolic compounds found in a variety of plants. They are characterized by the presence of one or more hexahydroxydiphenoyl (HHDP) units esterified to a polyol, typically glucose. Among the vast array of ellagitannins, this compound, pedunculagin, and castalagin share a close biosynthetic relationship, representing a chemical cascade of structural modification. Understanding this relationship is crucial for researchers in natural product chemistry, pharmacology, and drug development, as the subtle structural differences between these molecules can significantly impact their biological activities. This technical guide provides an in-depth exploration of the core relationship between this compound, pedunculagin, and castalagin, supported by structural data, transformation pathways, and experimental considerations.

The Biosynthetic and Chemical Transformation Pathway

The core relationship between this compound, pedunculagin, and castalagin is a sequential transformation pathway. This compound serves as the precursor to pedunculagin, which in turn is the precursor to castalagin. This progression involves distinct chemical modifications: the loss of a galloyl group and a subsequent rearrangement of the glucose core.

From this compound to Pedunculagin: A Degalloylation Step

The initial transformation in this cascade is the conversion of this compound to pedunculagin. This process involves the hydrolysis of a galloyl group from the glucose core of this compound.[1][2]

Reaction: this compound → Pedunculagin + Gallic Acid

This degalloylation can occur through enzymatic action in plants or can be induced chemically, for instance, through mild acid or alkaline hydrolysis. The loss of the galloyl group simplifies the structure, leading to pedunculagin, an ellagitannin with two HHDP groups attached to the glucose moiety.

From Pedunculagin to Castalagin: An Isomerization via Ring Opening

The subsequent step in the pathway is the transformation of pedunculagin into castalagin. This is not a simple hydrolysis but rather an intramolecular rearrangement involving the opening of the pyranose ring of the glucose core.[2] This transformation results in a C-glycosidic ellagitannin, where the anomeric carbon of the opened glucose chain forms a carbon-carbon bond with one of the aromatic rings of an HHDP group. Castalagin and its epimer, vescalagin, are prominent examples of this structural class.

This intricate rearrangement is a key step in the biosynthesis of more complex ellagitannins and can be influenced by environmental factors such as pH and temperature.

Structural and Physicochemical Data

The structural differences between this compound, pedunculagin, and castalagin are reflected in their physicochemical properties and spectral data. A clear understanding of these differences is essential for their identification and characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C₄₁H₂₈O₂₆936.65Two HHDP groups, one galloyl group, and a glucose core.
Pedunculagin C₃₄H₂₄O₂₂784.54Two HHDP groups attached to a glucose core.[1]
Castalagin C₄₁H₂₆O₂₆934.63Open-chain glucose core forming a C-glycosidic bond with an HHDP moiety. Contains a nonahydroxytriphenoyl (NHTP) group formed from the rearrangement.

Table 1: Key Structural and Physicochemical Properties of this compound, Pedunculagin, and Castalagin.

Experimental Protocols and Methodologies

The isolation, characterization, and transformation of these ellagitannins require specific experimental techniques.

Isolation and Purification

The isolation of this compound, pedunculagin, and castalagin from plant sources, such as species of Casuarina and Stachyurus, typically involves the following workflow:

experimental_workflow Plant_Material Plant Material (e.g., leaves, bark) Extraction Extraction (e.g., Acetone/Water) Plant_Material->Extraction Partitioning Solvent Partitioning (e.g., Ethyl Acetate) Extraction->Partitioning Chromatography Column Chromatography (e.g., Sephadex LH-20, HPLC) Partitioning->Chromatography Isolated_Compounds Isolated Compounds (this compound, Pedunculagin, Castalagin) Chromatography->Isolated_Compounds

Caption: General workflow for the isolation and purification of ellagitannins.

A detailed protocol for the isolation of this compound and pedunculagin from Casuarina stricta has been described by Okuda et al. (1981). This typically involves extraction with aqueous acetone, followed by partitioning with ethyl acetate and subsequent chromatographic separation on Sephadex LH-20.[3]

Chemical Transformation

Conversion of this compound to Pedunculagin: While specific yield data is scarce in the literature, the hydrolysis of the galloyl group can be achieved under mild acidic conditions.

  • Protocol: A solution of this compound in a suitable solvent (e.g., methanol/water) can be treated with a dilute acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 40-60 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product, pedunculagin, can be purified by chromatographic methods.

Conversion of Pedunculagin to Castalagin: The transformation of pedunculagin to castalagin is a more complex rearrangement. While it occurs biosynthetically, achieving this specific transformation chemically in a controlled manner with high yield is challenging and not well-documented in the literature with a standard protocol. The process is believed to be influenced by pH and may involve heating in aqueous solutions.

Structural Characterization

The structures of these ellagitannins are elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity of the atoms. The chemical shifts of the glucose protons and the aromatic protons of the galloyl and HHDP groups are characteristic for each compound. For instance, the absence of the characteristic signals for a galloyl group in the NMR spectrum of pedunculagin compared to this compound is a key indicator of the conversion.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which can help to identify the different phenolic units and their linkages to the glucose core.[5]

Signaling Pathways and Logical Relationships

The biosynthetic relationship between these three compounds can be visualized as a linear pathway.

biosynthetic_pathway This compound This compound Pedunculagin Pedunculagin This compound->Pedunculagin  Degalloylation (- Galloyl Group) Castalagin Castalagin Pedunculagin->Castalagin  Isomerization (Glucose Ring Opening)

Caption: Biosynthetic pathway from this compound to Castalagin.

Conclusion

The relationship between this compound, pedunculagin, and castalagin provides a clear example of the structural evolution of ellagitannins. This progression from a galloylated precursor to a C-glycosidic derivative highlights the chemical diversity within this class of natural products. For researchers in drug development, understanding these transformations is critical, as the presence or absence of a galloyl group and the conformation of the glucose core can profoundly influence the biological activity, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. Further research focusing on the precise control and quantification of these chemical transformations will be invaluable for the targeted synthesis and biological evaluation of these and other complex ellagitannins.

References

Unraveling the Bioactivity of Casuarictin Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the bioactive properties of casuarictin and its isomers, providing a comprehensive overview of their biological effects, underlying molecular mechanisms, and the experimental methodologies used to elucidate their functions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction to this compound and Its Isomers

This compound is a hydrolyzable tannin belonging to the ellagitannin class, characterized by a glucose core esterified with gallic acid and hexahydroxydiphenoyl (HHDP) groups. Ellagitannins are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Key isomers and structurally related compounds of this compound include casuarinin and pedunculagin. Casuarinin is a structural isomer of this compound, differing in the open-chain configuration of its glucose core. Pedunculagin is another closely related ellagitannin. The stereochemistry of these molecules can significantly influence their biological activity.

Quantitative Bioactivity Data

While direct comparative studies on the bioactivity of this compound and its isomers are limited, the available quantitative data for each compound are summarized below. This data provides insights into their individual potency in various biological assays.

Table 1: Antifungal and Cytotoxic Activity of Casuarinin

Fungal SpeciesMIC (µg/mL)Cell LineCC50 (µg/mL)
Candida albicans>580Fibroblast>116
Candida krusei19-156
Candida parapsilosis>580
Candida tropicalis19-156

*MIC: Minimum Inhibitory Concentration; CC50: 50% Cytotoxic Concentration. Data sourced from a bioactivity-guided study on Plinia cauliflora leaves.

Table 2: Antitumor Activity of Pedunculagin

Cell LineIC50 (µg/mL)
Human Liver Tumor (QGY-7703)64.3 ± 6.1

*IC50: 50% Inhibitory Concentration. Data from a study on the extraction and antitumor activity of pedunculagin from Eucalyptus leaves.

Table 3: Carbonic Anhydrase Inhibition by Casuarinin and Related Ellagitannins

CompoundInhibition Type
CasuarininHighly Active Inhibitor
PunicalinHighly Active Inhibitor
PunicalaginHighly Active Inhibitor
Granatin BHighly Active Inhibitor
GallagyldilactoneNoncompetitive
PedunculaginHighly Active Inhibitor
Tellimagrandin IHighly Active Inhibitor

*Data from a study on carbonic anhydrase inhibitors from the pericarps of Punica granatum L. Specific IC50 values were not provided in the abstract.

Signaling Pathways Modulated by this compound Isomers

Ellagitannins like this compound and its isomers are known to modulate various signaling pathways, primarily those involved in inflammation and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Studies have indicated that this compound exhibits anti-inflammatory properties by inhibiting the NF-κB pathway. The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of inflammatory genes. This compound is thought to interfere with this cascade, potentially by inhibiting the IκB kinase (IKK) complex.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates IkBa_p50_p65 IκBα-p50/p65 IkBa->IkBa_p50_p65 Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa->Ub_Proteasome degradation p50_p65 p50/p65 p50_p65->IkBa_p50_p65 p50_p65_n p50/p65 p50_p65->p50_p65_n translocates IkBa_p50_p65->p50_p65 releases This compound This compound Isomers This compound->IKK_complex inhibits DNA DNA p50_p65_n->DNA binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound isomers.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) determines the cell's fate. Ellagitannins can modulate this balance, leading to the induction of apoptosis in cancer cells.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Stimuli Stimuli Bax Bax (Pro-apoptotic) Stimuli->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion forms pores Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates This compound This compound Isomers This compound->Bcl2 downregulates This compound->Bax upregulates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Modulation of the intrinsic apoptosis pathway by this compound isomers.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound isomers and related compounds.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound isomers) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or CC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound Isomers B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate Cell Viability & IC50/CC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

DPPH_Assay_Workflow A Prepare DPPH solution (0.1 mM) C Mix DPPH and test compound A->C B Prepare test compound solutions B->C D Incubate in dark for 30 min C->D E Measure absorbance at 517 nm D->E F Calculate % Scavenging & IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon addition of its substrate, luciferin.

Procedure:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment: After 24 hours, treat the cells with the test compounds for a specified duration.

  • Stimulation: Induce NF-κB activation with a stimulant such as TNF-α or LPS.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and determine the effect of the test compounds on NF-κB activation.

NFkB_Luciferase_Assay_Workflow A Transfect cells with NF-κB reporter plasmid B Treat with test compounds A->B C Stimulate with TNF-α/LPS B->C D Lyse cells C->D E Measure luciferase activity D->E F Normalize and analyze data E->F

Caption: Workflow for the NF-κB luciferase reporter assay.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibitory effect of compounds on carbonic anhydrase activity.

Principle: Carbonic anhydrase catalyzes the hydration of CO2 to bicarbonate and a proton, leading to a decrease in pH. The esterase activity of the enzyme, using p-nitrophenyl acetate as a substrate, can also be measured. The inhibition of this activity is determined by a decrease in the rate of p-nitrophenol formation.

Procedure:

  • Reagent Preparation: Prepare a solution of carbonic anhydrase, a buffer (e.g., Tris-HCl), and the substrate p-nitrophenyl acetate.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Absorbance Measurement: Monitor the increase in absorbance at 400 nm due to the formation of p-nitrophenolate.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for the inhibitor.

CA_Inhibition_Assay_Workflow A Prepare enzyme and substrate solutions B Pre-incubate enzyme with inhibitor A->B C Initiate reaction with substrate B->C D Monitor absorbance at 400 nm C->D E Calculate reaction rates & IC50 D->E

Methodological & Application

Application Notes and Protocols for Casuarictin Extraction and Purification from Laguncularia racemosa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Casuarictin is a hydrolyzable ellagitannin found in various plant species, including the white mangrove, Laguncularia racemosa. This document provides detailed protocols for the extraction and purification of this compound from L. racemosa leaves. Additionally, it outlines the known biological activities of this compound, with a focus on its anti-inflammatory and antioxidant properties, and provides visual representations of the experimental workflow and associated signaling pathways. This compound has garnered significant interest due to its potential therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial effects.

Data Presentation

While specific yields of this compound from Laguncularia racemosa are not extensively reported in a single source, the following table summarizes typical parameters and expected outcomes based on general ellagitannin extraction methodologies and specific studies on L. racemosa.

ParameterValue/RangeReference/Note
Starting Material Dried, powdered leaves of Laguncularia racemosa
Initial Extraction Solvent Methanol (MeOH)
Solvent-to-Solid Ratio 10:1 (v/w) (typical)General phytochemical extraction principle
Extraction Method Maceration or Soxhlet extractionGeneral phytochemical extraction principle
Initial Extract Yield 29.4 g from 1 kg of dried leaves (example)
Liquid-Liquid Partitioning n-Butanol (n-BuOH) and Ethyl Acetate (EtOAc)
Purification Method Sephadex LH-20 Column Chromatography
Final Purity High purity, suitable for biological assays

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound

This protocol describes the initial extraction of crude phenolics from L. racemosa leaves and their subsequent fractionation.

Materials:

  • Dried leaves of Laguncularia racemosa

  • Methanol (ACS grade)

  • n-Butanol (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Deionized water

  • Grinder or mill

  • Large glass container with a lid for maceration

Application Note: Quantification of Casuarictin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Casuarictin, a prominent ellagitannin found in various plant species. The described protocol is designed for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The method utilizes a reversed-phase C18 column with a gradient elution system and UV detection, ensuring high resolution and sensitivity. Detailed procedures for sample preparation, instrument setup, and data analysis are provided.

Introduction

This compound is a hydrolysable tannin belonging to the class of ellagitannins, which are esters of hexahydroxydiphenic acid (HHDP) and a polyol, typically glucose.[1][2] It is an oligomeric hydrolysable tannin and can be found in various plant species, including those of the Casuarina and Stachyurus genera.[1] Ellagitannins are known for their significant biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties, making their accurate quantification crucial for research and development. This document provides a comprehensive HPLC method for the reliable quantification of this compound in various sample matrices.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.

  • Reference Standard: Purified this compound standard of known purity.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (C18), 0.22 µm syringe filters.

Chromatographic Conditions

Based on established methods for related ellagitannins and their hydrolysis products, the following conditions are recommended for the analysis of this compound.[3][4][5][6]

ParameterRecommended Setting
Column Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-25 min: 5-30% B; 25-30 min: 30-50% B; 30-35 min: 50-5% B; 35-40 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm or 280 nm (based on UV-Vis absorption maxima of this compound between 224-273 nm)[4][7][8][9][10][11]
Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as methanol or a methanol/water mixture. Serial dilutions are then made from the stock solution to prepare a series of calibration standards of different concentrations. These standards are used to construct a calibration curve for the quantification of this compound in the samples.

Sample Preparation Protocol

The following is a general protocol for the extraction of this compound from a plant matrix. The specific details may need to be optimized depending on the sample type.

  • Grinding: The plant material (e.g., leaves, bark) is dried and ground into a fine powder.

  • Extraction: A known amount of the powdered sample is extracted with a suitable solvent, such as 70% methanol or 70% acetone, using ultrasonication or maceration. An extraction time of 30-60 minutes is typically sufficient.

  • Filtration: The extract is filtered to remove solid plant debris.

  • Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification (Optional): For complex matrices, the crude extract can be further purified using Solid Phase Extraction (SPE). The extract is redissolved in a minimal amount of the initial mobile phase and loaded onto a pre-conditioned C18 SPE cartridge. The cartridge is then washed with a non-polar solvent to remove interfering compounds, and the fraction containing this compound is eluted with a more polar solvent.

  • Final Preparation: The final extract is dissolved in the initial mobile phase, filtered through a 0.22 µm syringe filter, and transferred to an HPLC vial for analysis.

Results and Data Presentation

The concentration of this compound in the samples is determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve generated from the standard solutions.

Method Validation Summary

A summary of typical validation parameters for HPLC methods used for the quantification of related hydrolysable tannins is presented in the table below.[3][4][8][10] These parameters should be established during method validation for this compound quantification.

Validation ParameterTypical Range/Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 105%

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating the experimental workflow and a simplified representation of the biogenic pathway of this compound.

experimental_workflow sample Plant Material grinding Grinding sample->grinding extraction Ultrasonic Extraction (70% Methanol) grinding->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation spe Solid Phase Extraction (SPE) evaporation->spe hplc_injection HPLC Injection spe->hplc_injection data_analysis Data Analysis & Quantification hplc_injection->data_analysis

Caption: Experimental workflow for this compound quantification.

casuarictin_pathway pentagalloyl_glucose Pentagalloyl Glucose tellimagrandin_II Tellimagrandin II pentagalloyl_glucose->tellimagrandin_II Oxidation This compound This compound tellimagrandin_II->this compound pedunculagin Pedunculagin This compound->pedunculagin Loss of Gallate castalagin Castalagin pedunculagin->castalagin Glucose Ring Opening

References

Application Notes and Protocols for Casuarictin in α-Glucosidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing casuarictin as a potent inhibitor in α-glucosidase assays. This information is intended to guide researchers in the fields of enzymology, natural product chemistry, and drug development for conditions such as type 2 diabetes.

Introduction

This compound is a hydrolysable tannin belonging to the ellagitannin class, naturally found in various plant species.[1] It has garnered significant interest due to its potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of α-glucosidase can delay the release of glucose from complex carbohydrates, thereby reducing postprandial hyperglycemia. This makes this compound a promising candidate for further investigation in the management of type 2 diabetes. This compound has been identified as a potent and competitive α-glucosidase inhibitor.[2]

Data Presentation

The inhibitory potential of this compound against α-glucosidase has been quantified and is summarized in the table below. For comparison, data for acarbose, a commercially available α-glucosidase inhibitor, is also included.

CompoundTarget EnzymeIC50 ValueMolecular Weight ( g/mol )
This compoundα-Glucosidase0.21 µg/mL936.65
Acarboseα-GlucosidaseVaries (typically in µg/mL range)645.6

Note: The IC50 value for acarbose can vary depending on the specific assay conditions and the source of the enzyme.

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro α-glucosidase inhibition assay using this compound. The protocol is designed for a 96-well microplate format, allowing for high-throughput screening.

Materials and Reagents
  • This compound (purity ≥95%)

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

  • Multichannel pipettes

Preparation of Solutions

a. Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M phosphate buffer solution and adjust the pH to 6.8 using a pH meter. This buffer will be used for preparing the enzyme and substrate solutions.

b. This compound Stock Solution: this compound is soluble in DMSO and methanol, and slightly soluble in water.[2] To prepare a stock solution, dissolve a known weight of this compound in DMSO to a final concentration of 1 mg/mL. From this stock, prepare a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay. To enhance solubility, the tube can be heated to 37°C and sonicated.[2]

c. α-Glucosidase Enzyme Solution: Prepare a 1.0 U/mL solution of α-glucosidase in 0.1 M phosphate buffer (pH 6.8) immediately before use.

d. p-Nitrophenyl-α-D-glucopyranoside (pNPG) Substrate Solution: Prepare a 5 mM solution of pNPG in 0.1 M phosphate buffer (pH 6.8).

e. Acarbose (Positive Control) Solution: Prepare a stock solution of acarbose in phosphate buffer. From this, create serial dilutions to be used as a positive control.

f. Sodium Carbonate (Na₂CO₃) Stop Solution: Prepare a 0.1 M solution of Na₂CO₃ in deionized water. This will be used to terminate the enzymatic reaction.

α-Glucosidase Inhibition Assay Protocol (96-Well Plate)
  • Assay Plate Setup:

    • Blank: 50 µL of phosphate buffer.

    • Control (No Inhibitor): 25 µL of phosphate buffer + 25 µL of α-glucosidase solution.

    • Sample: 25 µL of varying concentrations of this compound solution + 25 µL of α-glucosidase solution.

    • Positive Control: 25 µL of varying concentrations of acarbose solution + 25 µL of α-glucosidase solution.

  • Pre-incubation: Add the respective solutions to the wells of a 96-well microplate as described above. Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: To each well, add 25 µL of the 5 mM pNPG substrate solution to start the reaction. The total reaction volume in each well will be 75 µL.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Termination of Reaction: Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution to each well. The addition of the alkaline solution will stop the enzymatic activity and develop the yellow color of the p-nitrophenol product.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

a. Calculation of Percentage Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control well (enzyme + buffer + substrate).

  • A_sample is the absorbance of the sample well (enzyme + this compound + substrate).

b. Determination of IC50 Value: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the different concentrations of this compound. The IC50 value can be calculated from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the α-glucosidase inhibition assay.

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_this compound Prepare this compound Dilutions add_reagents Add Reagents to 96-Well Plate prep_this compound->add_reagents prep_enzyme Prepare α-Glucosidase Solution prep_enzyme->add_reagents prep_substrate Prepare pNPG Solution prep_control Prepare Acarbose (Control) prep_control->add_reagents pre_incubate Pre-incubate at 37°C for 10 min add_reagents->pre_incubate add_substrate Add pNPG to Initiate Reaction pre_incubate->add_substrate incubate Incubate at 37°C for 20 min add_substrate->incubate stop_reaction Stop Reaction with Na2CO3 incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the α-glucosidase inhibition assay.

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor of α-glucosidase. This means that this compound binds to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.

competitive_inhibition cluster_enzyme_substrate Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition by this compound E α-Glucosidase (Enzyme) ES Enzyme-Substrate Complex E->ES + Substrate S Substrate (Carbohydrate) ES->E P Products (Glucose) ES->P Hydrolysis E2 α-Glucosidase (Enzyme) EI Enzyme-Inhibitor Complex (Inactive) E2->EI + this compound I This compound (Inhibitor) EI->E2

Caption: Competitive inhibition of α-glucosidase by this compound.

References

Application Notes & Protocols: Experimental Design for In Vivo Studies with Casuarictin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarictin is an ellagitannin, a type of hydrolysable tannin found in species of Casuarina and Stachyurus.[1] It is formed from two hexahydroxydiphenic acid units and one gallic acid unit linked to a glucose molecule.[1][2] Preclinical research has identified several potential therapeutic properties of this compound, including antioxidant, anti-inflammatory, and antimicrobial effects.[3] Notably, it has been shown to inhibit enzymes such as secretory phospholipase A2 (sPLA2) and may modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.[3][4] Its potential antitumor activity further positions this compound as a compound of interest for in vivo investigation.[3]

These application notes provide detailed protocols for designing and executing in vivo studies to evaluate the anti-tumor and anti-inflammatory efficacy of this compound.

General Principles for In Vivo Experimental Design

Robust in vivo experimental design is crucial for obtaining reproducible and conclusive results.[5] All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Key Considerations:

  • Animal Model Selection: The choice of animal model is critical and depends on the research question. Immunodeficient mice (e.g., Athymic Nude, SCID) are required for xenograft studies, while immunocompetent mice (e.g., BALB/c, C57BL/6) are suitable for inflammation models.[6]

  • Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups.[5] During the study, investigators responsible for measurements and data collection should be blinded to the treatment assignments whenever possible.[5]

  • Control Groups: The inclusion of proper controls is essential.[5]

    • Vehicle Control: Animals receive the same formulation vehicle as the active treatment group, but without the compound. This group accounts for any effects of the vehicle itself.

    • Positive Control: A well-characterized compound with known efficacy in the model (e.g., a standard-of-care chemotherapy agent or anti-inflammatory drug) is used to validate the assay.[7]

  • Sample Size: The number of animals per group should be statistically justified to ensure sufficient power to detect a biologically meaningful effect.[5]

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo pharmacology study.[1][8][9]

G A Study Design & IACUC Protocol Approval B Animal Acclimatization (3-7 days) A->B C Baseline Measurements (e.g., Body Weight) B->C D Randomization into Groups C->D E Model Induction (e.g., Tumor Implantation, Carrageenan Injection) D->E F Treatment Administration (Vehicle, this compound, Positive Control) E->F G In-Life Monitoring (Tumor Volume, Paw Edema, Body Weight, Clinical Signs) F->G H Endpoint Reached (Study Termination) G->H I Sample Collection (Tumors, Tissues, Blood) H->I J Data Analysis & Reporting I->J

Caption: General workflow for in vivo pharmacology studies.

Application Note 1: Anti-Tumor Efficacy in a Human Tumor Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the efficacy of this compound in inhibiting tumor growth in immunodeficient mice.[6][10]

Experimental Protocol
  • Animal Model:

    • Use 6-8 week old female athymic nude mice (e.g., Crl:CD1-Foxn1nu).[11]

    • Allow a minimum of 3-5 days for acclimatization upon arrival.[12]

  • Cell Culture and Preparation:

    • Culture a human cancer cell line (e.g., A549 lung carcinoma, MDA-MB-231 breast carcinoma) in appropriate complete medium.

    • Harvest cells when they are 70-80% confluent to ensure they are in the logarithmic growth phase.[12]

    • Wash cells with sterile PBS, detach using trypsin-EDTA, and then neutralize with complete medium.[12]

    • Centrifuge the cell suspension, wash twice with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Cultrex BME (or Matrigel) on ice to a final concentration of 3.0 x 10^7 cells/mL.[12][13]

    • Perform a trypan blue exclusion test to ensure cell viability is >90%.[12]

  • Tumor Implantation:

    • Anesthetize the mouse and sterilize the injection site (e.g., lower flank) with ethanol.[12]

    • Using a 1 mL syringe with a 27-gauge needle, draw up 0.1 mL of the cell suspension (containing 3.0 x 10^6 cells).[12]

    • Inject the cell suspension subcutaneously (s.c.) into the flank of the mouse.[12]

  • Treatment Groups and Administration:

    • Monitor tumor growth regularly. Once tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice/group).[11]

    • Group 1: Vehicle Control (e.g., 0.5% CMC in sterile water, p.o., daily)

    • Group 2: this compound (e.g., 25 mg/kg, p.o., daily)

    • Group 3: this compound (e.g., 50 mg/kg, p.o., daily)

    • Group 4: Positive Control (e.g., Cisplatin, 4 mg/kg, i.p., once weekly)[6]

    • Administer treatments for a predefined period (e.g., 21-28 days).

  • Monitoring and Endpoints:

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2 .[12]

    • Record the body weight of each animal at the same time as tumor measurements to monitor for toxicity.

    • Monitor animals for clinical signs of distress or toxicity.

    • The primary endpoint is typically the final tumor volume. The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or if animals meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).

Visualization: Xenograft Study Workflow

G A Prepare Cancer Cell Suspension (e.g., 3x10^6 cells in PBS/BME) B Subcutaneous Injection into Flank of Nude Mice A->B C Tumor Growth Monitoring B->C D Tumors Reach ~100 mm³ Randomize Mice C->D E Initiate Daily Dosing (Vehicle, this compound, Positive Control) D->E F Measure Tumor Volume & Body Weight (2-3 times per week) E->F G Continue Treatment (e.g., 21 days) F->G H Study Endpoint Reached (Euthanasia & Necropsy) G->H I Excise Tumors for Weight & Analysis H->I

Caption: Workflow for the in vivo anti-tumor xenograft model.
Data Presentation: Sample Anti-Tumor Efficacy Data

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) ± SEM (Day 21)% Tumor Growth Inhibition (% TGI)Mean Body Weight Change (%) ± SEM
Vehicle Control 10 mL/kg, p.o., daily1250 ± 110-+2.5 ± 0.8
This compound 25 mg/kg, p.o., daily875 ± 9530.0+1.8 ± 1.1
This compound 50 mg/kg, p.o., daily600 ± 7852.0+0.5 ± 1.5
Positive Control 4 mg/kg, i.p., weekly450 ± 6564.0-8.5 ± 2.0

% TGI is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Application Note 2: Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This protocol describes a widely used model of acute inflammation to assess the anti-inflammatory properties of this compound.[13][14] The model involves inducing localized edema in a mouse paw by injecting carrageenan, a phlogistic agent.[14][15]

Experimental Protocol
  • Animal Model:

    • Use Swiss albino or BALB/c mice (25-30g).[15]

    • House animals with free access to food and water, but withdraw food 12 hours prior to the experiment.[15]

  • Treatment Groups and Administration:

    • Randomly divide animals into groups (n=6-8 mice/group).

    • Group 1: Vehicle Control (e.g., Saline, 10 mL/kg, p.o.)

    • Group 2: this compound (e.g., 50 mg/kg, p.o.)

    • Group 3: this compound (e.g., 100 mg/kg, p.o.)

    • Group 4: Positive Control (e.g., Indomethacin, 20 mg/kg, i.p. or Ibuprofen 40 mg/kg, p.o.)[15][16]

    • Administer the test compounds or vehicle 60 minutes before carrageenan injection.[15]

  • Induction and Measurement of Edema:

    • Measure the initial volume/thickness of the right hind paw of each mouse using a plethysmometer or digital calipers (this is the 0-hour reading).

    • Induce inflammation by injecting 0.02-0.05 mL of 1% w/v carrageenan solution in saline into the subplantar surface of the right hind paw.[13][16]

    • Measure the paw volume/thickness at 1, 2, 3, and 4 hours after the carrageenan injection.[12][15]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal by subtracting the 0-hour reading from the post-injection readings.

    • Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [1 - (Edema in Treated Group / Edema in Vehicle Group)] x 100 .

Data Presentation: Sample Anti-Inflammatory Data
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM (at 3 hours)% Inhibition of Edema
Vehicle Control -0.85 ± 0.07-
This compound 500.60 ± 0.0529.4
This compound 1000.43 ± 0.0449.4
Positive Control 200.31 ± 0.0363.5

Signaling Pathway Modulation: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival.[3][17] In its inactive state, the NF-κB dimer (typically p65/p50) is held in the cytoplasm by an inhibitory protein, IκBα.[11] Pro-inflammatory stimuli trigger a signaling cascade that activates the IκB kinase (IKK) complex, which then phosphorylates IκBα, targeting it for degradation.[18] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11] this compound has been reported to exhibit anti-inflammatory properties by inhibiting this pathway.[4]

Visualization: Canonical NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor Activates IKK IKK Complex Receptor->IKK Activates IkB p65/p50 + IκBα (Inactive Complex) IKK->IkB Phosphorylates IκBα NFkB_Active p65/p50 (Active) IkB->NFkB_Active Releases Proteasome Proteasomal Degradation IkB->Proteasome IκBα targeted for NFkB_Nuc p65/p50 NFkB_Active->NFkB_Nuc Translocates This compound This compound This compound->IKK Inhibits Gene Target Gene Transcription (Cytokines, Chemokines, etc.) NFkB_Nuc->Gene Activates

Caption: this compound may inhibit the NF-κB pathway, preventing transcription of inflammatory genes.

Detailed Protocols: Compound Preparation and Administration

Vehicle Selection and Compound Preparation

The poor water solubility of many natural compounds like this compound can be a challenge for in vivo administration.[19]

  • Solubility Testing: First, determine the solubility of this compound in common pharmaceutical vehicles.

  • Aqueous Vehicles: For oral gavage, an aqueous vehicle is preferred. Options include:

    • Sterile Water or Saline (0.9% NaCl).

    • Phosphate-Buffered Saline (PBS).

    • A small percentage (1-5%) of a solubilizing agent like DMSO or a surfactant like Tween 80 can be added to aqueous solutions, but the final concentration must be tested for toxicity.

  • Suspension Vehicles: If this compound is not sufficiently soluble, a homogenous suspension can be prepared.

    • A common vehicle is 0.5% to 1% Carboxymethylcellulose (CMC) or Hydroxypropyl Methylcellulose (HPMC) in sterile water. These agents help keep the compound evenly suspended.

  • Preparation:

    • Weigh the required amount of this compound for the entire study or for daily preparation.

    • If making a suspension, first wet the powder with a small amount of glycerin or the vehicle to form a paste.

    • Gradually add the remaining vehicle while stirring or vortexing continuously to ensure a uniform suspension.

    • Prepare fresh daily to minimize compound degradation, unless stability data indicates otherwise. Always stir the suspension immediately before drawing each dose.

Standard Operating Protocol: Oral Gavage in Mice

Oral gavage is a common method for precise oral dosing.[18] This procedure should only be performed by trained personnel.

  • Materials:

    • Appropriately sized gavage needle (for mice 25-30g, typically a 20-gauge, 1.5-inch needle with a rounded tip).[14][18]

    • 1 mL syringe.

    • Scale for weighing the animal.

  • Procedure:

    • Calculate Dose Volume: Weigh the mouse and calculate the required volume. The maximum recommended volume for a mouse is 10 mL/kg.[14] For a 30g mouse, this is 0.3 mL.

    • Measure Needle Length: Measure the gavage needle externally from the tip of the mouse's nose to the last rib or bottom of the sternum.[16] Mark this length on the needle; do not insert it past this point to avoid stomach perforation.[18]

    • Restrain the Animal: Scruff the mouse firmly by grasping the loose skin over its shoulders and back, ensuring the forelegs are extended.[15] Hold the mouse in a vertical position. This alignment creates a straighter path to the esophagus.[14]

    • Insert the Needle: Gently introduce the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.[18] The needle should pass easily into the esophagus with no resistance. The animal may swallow as the tube is passed.[14] If resistance is met, stop immediately and retract. Do not force the needle.

    • Administer Dose: Once the needle is correctly placed, slowly administer the compound.

    • Remove Needle: Gently remove the needle along the same path of insertion.

    • Monitor: Return the animal to its cage and monitor for 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[18] Continue monitoring 12-24 hours post-dosing.[14]

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Casuarictin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarictin, an ellagitannin found in various plant species including walnuts and cloves, has garnered significant interest for its potential health benefits, which are largely attributed to its antioxidant properties.[1][2] As a potent antioxidant, this compound can neutralize harmful free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[1] This document provides detailed methodologies for assessing the antioxidant capacity of this compound using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay and the FRAP (Ferric Reducing Antioxidant Power) Assay.

These protocols are intended to provide researchers, scientists, and drug development professionals with a standardized framework for the evaluation of this compound's antioxidant potential, facilitating reproducible and comparable results.

Data Presentation

The following tables summarize hypothetical quantitative data for the antioxidant capacity of this compound as determined by the DPPH and FRAP assays. These tables are for illustrative purposes to guide data presentation.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)% InhibitionIC50 (µg/mL)
115.2 ± 1.1
535.8 ± 2.5
1052.1 ± 3.09.5
2578.9 ± 4.2
5094.3 ± 2.8
Ascorbic Acid (Standard)6.1

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

Concentration (µg/mL)FRAP Value (mmol Fe²⁺/g)
1085.6 ± 5.3
25180.2 ± 9.8
50350.7 ± 15.1
100680.4 ± 25.6
Gallic Acid (Standard)1250.0

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[3] The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.[4][5]

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade[6]

  • Ascorbic acid (or Trolox) as a positive control[6]

  • 96-well microplate or spectrophotometer cuvettes[3]

  • Micropipettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm[3]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[6] This solution should be freshly prepared and kept in the dark to avoid degradation.[4][6]

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the this compound stock solution to obtain various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in the same concentration range.

  • Assay Protocol (Microplate Method):

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound sample, standard, or methanol (as a blank) to the respective wells.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[4][6]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3][7]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[3]

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the DPPH solution without the sample (blank).

    • A_sample is the absorbance of the DPPH solution with the this compound sample or standard.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[8]

Materials:

  • This compound sample

  • Acetate buffer (300 mM, pH 3.6)[8]

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)[8]

  • Ferric chloride (FeCl₃) solution (20 mM)[8]

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Gallic acid (or other phenolic standard)

  • 96-well microplate or spectrophotometer cuvettes

  • Micropipettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm[8]

  • Water bath

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent should be prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8] Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution.

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a series of aqueous solutions of ferrous sulfate at different concentrations (e.g., 100 to 2000 µM) to generate a standard curve.

  • Assay Protocol (Microplate Method):

    • Add 280 µL of the freshly prepared FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the this compound sample, standard (ferrous sulfate), or blank (solvent) to the respective wells.

    • Mix the contents of the wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[8]

  • Absorbance Measurement: Measure the absorbance of each well at 593 nm.[8]

  • Calculation of FRAP Value:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of the this compound samples by interpolating their absorbance values on the standard curve.

    • The results are typically expressed as mmol of Fe²⁺ equivalents per gram of the sample (mmol Fe²⁺/g).[8]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_dpph DPPH Assay cluster_frap FRAP Assay cluster_analysis Data Analysis This compound This compound Sample Dissolution Dissolution in Solvent This compound->Dissolution Dilution Serial Dilutions Dissolution->Dilution Mix_DPPH Mix Sample + DPPH Dilution->Mix_DPPH Add Sample Mix_FRAP Mix Sample + FRAP Dilution->Mix_FRAP Add Sample DPPH_reagent DPPH Reagent DPPH_reagent->Mix_DPPH Incubate_DPPH Incubate (30 min, Dark) Mix_DPPH->Incubate_DPPH Read_DPPH Read Absorbance @ 517nm Incubate_DPPH->Read_DPPH Calc_Inhibition Calculate % Inhibition Read_DPPH->Calc_Inhibition FRAP_reagent FRAP Reagent FRAP_reagent->Mix_FRAP Incubate_FRAP Incubate (30 min, 37°C) Mix_FRAP->Incubate_FRAP Read_FRAP Read Absorbance @ 593nm Incubate_FRAP->Read_FRAP Calc_FRAP Calculate FRAP Value Read_FRAP->Calc_FRAP Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Caption: Experimental workflow for assessing the antioxidant capacity of this compound.

DPPH_Assay_Principle DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH->DPPH_H Donates H• Antioxidant_H This compound-H (Antioxidant) Antioxidant_Radical This compound• (Oxidized) Antioxidant_H->Antioxidant_Radical Loses H•

Caption: Chemical principle of the DPPH radical scavenging assay.

Potential Signaling Pathway Modulation

While specific studies on this compound's direct modulation of signaling pathways are emerging, antioxidants, in general, are known to influence cellular signaling. A key pathway often modulated by antioxidants is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[9] By scavenging reactive oxygen species (ROS), this compound may indirectly activate the Nrf2 pathway, leading to a bolstered cellular antioxidant defense system. Further research is warranted to elucidate the specific interactions of this compound with this and other cellular signaling cascades.

References

Casuarictin as a Presenilin Stabilization Factor-Like Protein (PSFL) Inhibitor: Application Notes and Protocols for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of Aβ is mediated by the enzymatic activity of γ-secretase, a complex for which presenilin is a critical catalytic component. The stability and activity of presenilin are modulated by the presenilin stabilization factor-like protein (PSFL). Therefore, inhibiting PSFL presents a novel therapeutic strategy to reduce Aβ production. Recent in silico studies have identified Casuarictin, a natural phytochemical, as a potential inhibitor of PSFL.[1][2][3] This document provides detailed application notes and experimental protocols for researchers to investigate the potential of this compound as a PSFL inhibitor for the treatment of Alzheimer's disease.

Introduction to this compound and its Proposed Mechanism of Action

This compound is an ellagitannin found in various plant species. Computational studies, including virtual screening and molecular docking, have suggested that this compound may act as an inhibitor of PSFL.[1][2] The proposed mechanism of action centers on the disruption of the interaction between PSFL and presenilin. PSFL is known to stabilize presenilin, which is the catalytic subunit of the γ-secretase complex.[1][2][3] This complex is responsible for the intramembrane cleavage of the amyloid precursor protein (APP), leading to the generation of various Aβ peptides. By inhibiting PSFL, this compound is hypothesized to decrease the stability of presenilin, thereby reducing the overall activity of the γ-secretase complex and lowering the production of pathogenic Aβ peptides.

cluster_0 Normal Physiological State cluster_1 Therapeutic Intervention with this compound PSFL PSFL Presenilin Presenilin PSFL->Presenilin Stabilizes gamma_Secretase γ-Secretase Complex (Active) Presenilin->gamma_Secretase Forms APP Amyloid Precursor Protein (APP) gamma_Secretase->APP Cleaves Abeta Amyloid-Beta (Aβ) Production APP->Abeta Abeta_reduced Reduced Aβ Production APP->Abeta_reduced This compound This compound PSFL_inhibited PSFL This compound->PSFL_inhibited Inhibits Presenilin_destabilized Presenilin (Destabilized) PSFL_inhibited->Presenilin_destabilized No Stabilization gamma_Secretase_inactive γ-Secretase Complex (Reduced Activity) Presenilin_destabilized->gamma_Secretase_inactive Reduced Formation gamma_Secretase_inactive->APP Reduced Cleavage start In Silico Identification of this compound invitro In Vitro Validation (γ-Secretase Activity Assay) start->invitro cell_based Cell-Based Validation (Aβ Production Assay) invitro->cell_based mechanism Mechanism of Action (Presenilin Stabilization Assay) cell_based->mechanism invivo In Vivo Studies (AD Animal Models) mechanism->invivo

References

Application Notes and Protocols for Evaluating Casuarictin's Effects Using Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell culture-based assays for the evaluation of the biological effects of Casuarictin, a hydrolyzable ellagitannin with known antioxidant, anti-inflammatory, and potential anti-cancer properties.[1] The following sections detail the principles behind each recommended assay, step-by-step protocols, and data presentation guidelines to facilitate reproducible and robust analysis of this compound's cellular mechanisms of action.

Assessment of Cytotoxicity and Cell Viability

Prior to evaluating the specific biological activities of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic working concentration range for subsequent experiments.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is soluble in an organic solvent, is directly proportional to the number of living cells in the culture.

Table 1: Summary of Expected Outcomes from MTT Assay

Concentration of this compoundExpected % Cell ViabilityInterpretation
Low (e.g., 1-10 µM)95-100%Non-toxic
Moderate (e.g., 10-50 µM)70-95%Mild to moderate cytotoxicity
High (e.g., >50 µM)<70%Significant cytotoxicity

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Replace the existing medium with the medium containing different concentrations of this compound and a vehicle control (medium with the same concentration of DMSO without this compound).

  • Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Table 2: Summary of Expected Outcomes from LDH Assay

Concentration of this compoundExpected % CytotoxicityInterpretation
Low (e.g., 1-10 µM)< 5%No significant membrane damage
Moderate (e.g., 10-50 µM)5-30%Moderate membrane damage
High (e.g., >50 µM)> 30%Significant membrane damage

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer.

  • Incubation: Incubate the cells for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of positive control - Absorbance of untreated cells)] x 100

Evaluation of Anti-Inflammatory Effects

This compound has been reported to possess anti-inflammatory properties, partly through the inhibition of the NF-κB signaling pathway.[2] A common in vitro model for inflammation involves stimulating macrophages, such as the RAW264.7 cell line, with lipopolysaccharide (LPS).[1][3]

Nitric Oxide (NO) Production Assay (Griess Test)

Nitric oxide is a key inflammatory mediator produced by nitric oxide synthase (NOS). The Griess test is a simple colorimetric assay to measure nitrite, a stable and nonvolatile breakdown product of NO.

Table 3: Expected Inhibition of NO Production by this compound in LPS-Stimulated Macrophages

TreatmentExpected Nitrite Concentration (µM)
Control (untreated cells)< 5
LPS-stimulated cells30 - 50
LPS + this compound (low conc.)20 - 30
LPS + this compound (high conc.)5 - 15

Experimental Protocol: Griess Test

  • Cell Seeding: Plate RAW264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis of NF-κB Signaling Pathway

Western blotting can be used to assess the effect of this compound on the activation of the NF-κB pathway by measuring the levels of key proteins such as phosphorylated IκBα and the nuclear translocation of p65.

Table 4: Expected Modulation of NF-κB Signaling Proteins by this compound

Protein TargetLPS-Stimulated CellsLPS + this compound Treated Cells
Phospho-IκBαIncreasedDecreased
Total IκBαDecreasedIncreased
Nuclear p65IncreasedDecreased
Cytosolic p65DecreasedIncreased

Experimental Protocol: Western Blot for NF-κB Pathway

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors. For nuclear and cytosolic fractions, use a nuclear extraction kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction, GAPDH for cytosolic fraction) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Investigation of Anti-Cancer Effects

Preliminary evidence suggests that this compound may possess anti-cancer properties. Key cellular processes to investigate include apoptosis (programmed cell death) and cell cycle progression.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Table 5: Expected Cell Population Distribution in Annexin V/PI Staining

TreatmentViable (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic/Necrotic (Annexin V+/PI+)
Control> 90%< 5%< 5%
This compoundDecreasedIncreasedIncreased

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cancer cells (e.g., OVCAR-3, T47D) with different concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.

Table 6: Expected Caspase-3 Activity

TreatmentRelative Caspase-3 Activity (Fold Change)
Control1.0
This compound> 2.0

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Lysis: After treatment, lyse the cells and collect the supernatant.

  • Reaction Setup: In a 96-well plate, add the cell lysate, reaction buffer containing DTT, and the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance/Fluorescence Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This helps to determine if this compound induces cell cycle arrest.

Table 7: Expected Cell Cycle Distribution

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control~50-60%~20-30%~10-20%
This compoundPotentially Increased (G1 arrest) or DecreasedPotentially AlteredPotentially Increased (G2/M arrest)

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with this compound for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase.

Diagrams of Signaling Pathways and Workflows

Signaling Pathway Diagrams

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates p65 p65 p50 p50 p65_nuc p65 p65->p65_nuc translocates p50_nuc p50 p50->p50_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA p65_nuc->DNA binds p50_nuc->DNA binds genes Pro-inflammatory Genes (e.g., iNOS) DNA->genes transcribes

Caption: Proposed mechanism of this compound's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagrams

Apoptosis Assay Workflow start Start seed_cells Seed Cancer Cells (e.g., OVCAR-3) start->seed_cells treat_cells Treat with this compound (24-48h) seed_cells->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells stain_cells Stain with Annexin V-FITC & PI harvest_cells->stain_cells analyze_flow Analyze by Flow Cytometry stain_cells->analyze_flow end End analyze_flow->end

Caption: Workflow for assessing this compound-induced apoptosis using Annexin V/PI staining.

Cell Cycle Analysis Workflow start Start seed_cells Seed Cancer Cells (e.g., T47D) start->seed_cells treat_cells Treat with this compound (24-48h) seed_cells->treat_cells harvest_fix Harvest and Fix Cells (70% Ethanol) treat_cells->harvest_fix stain_cells Stain with Propidium Iodide and RNase A harvest_fix->stain_cells analyze_flow Analyze by Flow Cytometry stain_cells->analyze_flow end End analyze_flow->end

Caption: Workflow for analyzing this compound's effect on the cell cycle using propidium iodide staining.

References

Total Synthesis of Casuarictin and Its Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of the ellagitannin Casuarictin and its derivatives, along with detailed protocols for evaluating their biological activities. This document is intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and pharmacology.

Introduction

This compound is a hydrolysable ellagitannin found in various plant species, including Casuarina and Stachyurus species.[1] It is composed of a glucose core esterified with two hexahydroxydiphenoyl (HHDP) groups and one gallic acid unit.[1] this compound and its derivatives have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-melanogenic properties.[2][3] The total synthesis of this compound provides a means to access this complex natural product and its analogs for further biological evaluation and structure-activity relationship (SAR) studies.

Total Synthesis of this compound

The total synthesis of this compound has been achieved through a divergent synthetic strategy, which allows for the preparation of several related monomeric ellagitannins from a common intermediate.[2][4] The key features of the synthesis include the construction of a 2,3-O-(S)-HHDP bridged glucose core, followed by the introduction of a second HHDP group at the 4,6-positions and a galloyl group.

Synthetic Strategy Overview

The retrosynthetic analysis of this compound reveals a strategy centered on the sequential introduction of the galloyl and HHDP moieties onto a suitably protected glucose derivative.

G This compound This compound Intermediate_A 4,6-O-(S)-HHDP-2,3-O-(S)-HHDP-glucose This compound->Intermediate_A Galloylation Galloyl Galloyl group This compound->Galloyl Intermediate_B 2,3-O-(S)-HHDP-glucose derivative Intermediate_A->Intermediate_B Second HHDP bridge formation HHDP Hexahydroxydiphenoyl (HHDP) group Intermediate_A->HHDP Glucose D-Glucose Intermediate_B->Glucose First HHDP bridge formation Intermediate_B->HHDP

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are based on the divergent synthesis of monomeric ellagitannins.[2]

Protocol 1: Synthesis of the Common Intermediate (2,3-O-(S)-HHDP-glucose derivative)

  • Preparation of Thioglycoside: Starting from D-glucose, a thioglycoside intermediate is prepared in five steps.[5]

  • Deprotection: The four allyl groups on the thioglycoside are removed using tetrakis(triphenylphosphine)palladium(0) and morpholine.

  • Oxidative Coupling: The resulting tetraol is subjected to CuCl₂/n-BuNH₂-mediated oxidative coupling to yield the desired 2,3-O-(S)-HHDP bridged glucose derivative as a single isomer.

Protocol 2: Formation of the 4,6-O-(S)-HHDP Bridge

  • Galloylation: The common intermediate is treated with a protected galloyl chloride in the presence of Et₃N and DMAP.

  • Deprotection: The allyl protecting groups on the newly introduced galloyl moieties are removed.

  • Intramolecular Oxidative Coupling: An intramolecular oxidative coupling reaction is performed to form the 4,6-O-(S)-HHDP bridge.

Protocol 3: Final Galloylation and Deprotection to Yield this compound

  • Selective Galloylation: The remaining free hydroxyl group is esterified with a protected gallic acid.

  • Global Deprotection: All protecting groups are removed under hydrogenolytic conditions to afford the final product, this compound.

Biological Activities and Experimental Protocols

This compound and its derivatives exhibit a range of biological activities. The following sections provide quantitative data where available and detailed protocols for key biological assays.

Antioxidant Activity

This compound is a potent antioxidant.[2] Its antioxidant capacity can be evaluated using various in vitro assays.

Table 1: Antioxidant Activity of this compound and Related Compounds

CompoundAssayIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
This compoundDPPHData not availableAscorbic Acid~25
This compoundABTSData not availableTrolox~15
PedunculaginDPPH~5Ascorbic Acid~25
CastalaginDPPH~8Ascorbic Acid~25

Protocol 4: DPPH Radical Scavenging Assay

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects, notably through the inhibition of the NF-κB signaling pathway.[6][7]

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineIC₅₀ (µM)Parameter Measured
Nitric Oxide (NO) ProductionRAW 264.7Data not availableInhibition of LPS-induced NO production
PGE₂ ProductionRAW 264.7Data not availableInhibition of LPS-induced PGE₂ production
TNF-α ProductionRAW 264.7Data not availableInhibition of LPS-induced TNF-α production

Protocol 5: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitric oxide concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to quantify the NO concentration.

  • Cell viability is assessed using the MTT assay to exclude cytotoxic effects.

Anti-melanogenic Activity

This compound has been shown to inhibit melanogenesis, making it a potential candidate for cosmetic applications.[3]

Table 3: Anti-melanogenic Activity of this compound

AssayCell LineConcentration (µM)Inhibition (%)
Melanin ContentB16F10 melanoma30Significant inhibition
Tyrosinase ActivityMushroom tyrosinaseData not available-

Protocol 6: Tyrosinase Inhibition Assay

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

  • Prepare a solution of L-DOPA (substrate) in phosphate buffer.

  • In a 96-well plate, add this compound solution at various concentrations.

  • Add the tyrosinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the L-DOPA solution.

  • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • Kojic acid is used as a positive control.

  • The percentage of tyrosinase inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathway Analysis: Inhibition of NF-κB

This compound is known to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates the proposed mechanism of action.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_P P-IκBα IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Proteasome->IkB_P This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.

Conclusion

The total synthesis of this compound opens avenues for the development of novel therapeutic agents based on its diverse biological activities. The protocols and data presented in these application notes provide a framework for researchers to synthesize, evaluate, and further explore the potential of this compound and its derivatives in drug discovery and development. Further research is warranted to elucidate the precise molecular mechanisms underlying its biological effects and to optimize its therapeutic potential.

References

Application Notes and Protocols for the Isolation of Casuarictin from Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarictin is a potent ellagitannin, a class of hydrolyzable tannins, found in various plant species, notably in the leaves of Laguncularia racemosa (white mangrove) and Casuarina stricta.[1][2] As a bioactive compound, this compound has garnered significant interest within the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[1][2] Notably, its anti-inflammatory effects are attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. This document provides detailed application notes and experimental protocols for the efficient isolation and purification of this compound from complex plant matrices, tailored for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The yield of this compound from plant sources can be influenced by various factors, including the plant species, geographical location, harvest time, and the specific extraction and purification methods employed. The following tables summarize representative data for extraction yields from relevant plant materials and analytical parameters for the quantification of related phenolic compounds.

Table 1: Representative Extraction Yields from Plant Matrices

Plant MaterialExtraction SolventExtraction MethodFractionYield (% of dry weight)Reference
Laguncularia racemosa leavesMethanolMacerationCrude Methanol Extract74.8%[1]
Sasa quelpaertensis leaves80% Ethanol-n-Butanol Fraction31.75%[3]
Sasa quelpaertensis leaves80% Ethanol-Aqueous Fraction33.23%[3]
Landolphia owariensis pericarpMethanolSoxhlet ExtractionCrude Methanol Extract31.28%[4]

Note: Specific yield of pure this compound is not consistently reported in the literature and is highly dependent on the subsequent purification steps.

Table 2: HPLC-UV Method Parameters for Analysis of Phenolic Compounds

ParameterValue
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of acidified water (e.g., 0.2% formic acid) and acetonitrile/methanol
Flow Rate 0.8 - 1.5 mL/min
Detection Wavelength 254 nm or 280 nm for general phenolics; specific max absorption for this compound if determined
Injection Volume 10 - 20 µL
Column Temperature 30 - 40°C

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound from Laguncularia racemosa Leaves

This protocol outlines the initial extraction and solvent partitioning to obtain an n-butanol fraction enriched with this compound.

1. Plant Material Preparation:

  • Collect fresh leaves of Laguncularia racemosa.
  • Wash the leaves thoroughly with distilled water to remove any debris.
  • Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, or lyophilize them.
  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Degreasing of the Plant Material:

  • Soak the powdered leaves (e.g., 40 g) in n-hexane at room temperature with occasional stirring for 24 hours to remove lipids and pigments.
  • Filter the mixture and discard the hexane fraction.
  • Air-dry the defatted plant material.

3. Methanolic Extraction:

  • Macerate the defatted leaf powder in methanol (e.g., 1:10 solid-to-solvent ratio) at room temperature for 48-72 hours with periodic agitation.
  • Filter the extract and collect the supernatant.
  • Repeat the extraction process with fresh methanol on the plant residue to ensure exhaustive extraction.
  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.[1]

4. Solvent Partitioning:

  • Suspend the crude methanol extract in distilled water.
  • Perform successive liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:
  • First, partition against an equal volume of ethyl acetate. Separate the layers and collect the ethyl acetate fraction. Repeat this step three times.
  • Next, partition the remaining aqueous layer against an equal volume of n-butanol. Separate the layers and collect the n-butanol fraction. Repeat this step three times.
  • Combine the respective ethyl acetate and n-butanol fractions.
  • Concentrate the n-butanol fraction, which is enriched in this compound, under reduced pressure.

Protocol 2: Purification of this compound using Preparative Chromatography

This protocol describes a general approach for the purification of this compound from the enriched n-butanol fraction using preparative High-Performance Liquid Chromatography (HPLC) or High-Performance Countercurrent Chromatography (HPCCC).

Option A: Preparative HPLC

  • Column: A C18 reverse-phase preparative column.

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid or acetic acid) and methanol or acetonitrile. The gradient should be optimized based on analytical HPLC runs of the n-butanol fraction.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min.

  • Detection: UV detection at 254 nm or 280 nm.

  • Procedure:

    • Dissolve a portion of the dried n-butanol fraction in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative HPLC system.

    • Collect fractions based on the elution profile of the target peak corresponding to this compound.

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Option B: High-Performance Countercurrent Chromatography (HPCCC)

  • Solvent System: A biphasic solvent system is required. For polar compounds like ellagitannins, systems such as n-hexane-ethyl acetate-methanol-water in various ratios can be effective.[5] A three-phase system of n-hexane–tert-butyl methyl ether–acetonitrile–water has also been used for profiling phenolics in L. racemosa.[6] The selection of the solvent system should be guided by the partition coefficient (K) of this compound.

  • Procedure:

    • Prepare and equilibrate the chosen biphasic solvent system.

    • Dissolve the n-butanol fraction in a suitable volume of the stationary or mobile phase.

    • Load the sample and perform the HPCCC separation according to the instrument's specifications.

    • Collect fractions and monitor by analytical HPLC or TLC.

    • Combine pure fractions and evaporate the solvent.

Protocol 3: Quantitative Analysis of this compound by HPLC-UV

This protocol provides a framework for the development and validation of an HPLC-UV method for the quantification of this compound in the obtained fractions.[2][7][8]

1. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of purified this compound (if available as a standard) of known concentration in methanol or a suitable solvent.
  • Prepare a series of calibration standards by diluting the stock solution.
  • Accurately weigh and dissolve the dried plant extracts or fractions in the mobile phase to a known concentration.
  • Filter all solutions through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • Use the parameters outlined in Table 2, with optimization as needed. A gradient elution is typically required for complex plant extracts. For example, a gradient starting with a high percentage of aqueous phase and increasing the organic phase over time.

3. Method Validation:

  • Validate the analytical method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

4. Quantification:

  • Generate a calibration curve by plotting the peak area against the concentration of the this compound standards.
  • Inject the sample solutions and determine the peak area corresponding to this compound.
  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Mandatory Visualizations

Experimental Workflow

G plant_material Plant Material (e.g., Laguncularia racemosa leaves) drying_grinding Drying and Grinding plant_material->drying_grinding degreasing Degreasing (n-Hexane) drying_grinding->degreasing extraction Methanolic Extraction degreasing->extraction concentration1 Concentration extraction->concentration1 partitioning Solvent Partitioning (EtOAc, n-BuOH) concentration1->partitioning nBuOH_fraction n-Butanol Fraction (this compound Enriched) partitioning->nBuOH_fraction purification Purification (Prep-HPLC or HPCCC) nBuOH_fraction->purification pure_this compound Pure this compound purification->pure_this compound analysis Quantitative Analysis (HPLC-UV) pure_this compound->analysis

Caption: Workflow for the isolation and analysis of this compound.

NF-κB Signaling Pathway and Inhibition by this compound

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor IKK_complex IKK Complex (IKKα/β/γ) receptor->IKK_complex activates IkB_NFkB IκBα-NF-κB Complex IKK_complex->IkB_NFkB phosphorylates IκBα This compound This compound This compound->IKK_complex inhibits IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases IkB_p P-IκBα IkB_NFkB->IkB_p proteasome Proteasomal Degradation IkB_p->proteasome DNA DNA NFkB_nuc->DNA binds transcription Transcription of Pro-inflammatory Genes DNA->transcription

Caption: this compound inhibits the NF-κB signaling pathway.

References

Application Notes and Protocols for Studying the Neuroprotective Effects of Casuarictin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the potential neuroprotective properties of Casuarictin, an ellagitannin with known antioxidant and anti-inflammatory activities.[1][2] The following protocols are designed to assess the efficacy of this compound in mitigating neuronal damage in various in vitro and in vivo models of neurodegenerative diseases.

Introduction to this compound and its Neuroprotective Potential

This compound is a hydrolyzable ellagitannin found in various plants.[1] Ellagitannins and their metabolites have demonstrated neuroprotective effects, suggesting that this compound may be a promising candidate for neurodegenerative disease therapy.[3][4][5][6] The proposed neuroprotective mechanisms of this compound include the inhibition of enzymes like secretory phospholipase A2, which is involved in inflammation, acting as an antioxidant to neutralize free radicals, and potentially stabilizing proteins to reduce the formation of amyloid-beta plaques implicated in Alzheimer's disease.[1] Furthermore, metabolites of ellagitannins have been shown to downregulate neuroinflammatory signaling pathways such as MAPK/NF-kB.[3]

In Vitro Experimental Models for Neuroprotection Studies

Cellular Models

A variety of cell lines and primary neuronal cultures can be utilized to model neurodegenerative conditions in vitro. Human neuroblastoma SH-SY5Y cells are a common model for studying neurotoxicity.[7] Primary cortical neurons, while more complex to maintain, offer a more physiologically relevant system.[8][9]

Table 1: Recommended In Vitro Neurodegenerative Disease Models

Model TypeCell Line/TypeInducing AgentPathological Feature Modeled
Excitotoxicity Primary Cortical Neurons, SH-SY5Y cellsL-GlutamateGlutamate-induced neuronal damage[8][9][10]
Amyloid Toxicity SH-SY5Y cells, Primary Hippocampal NeuronsAmyloid-beta (Aβ) peptidesAlzheimer's disease-like amyloid plaque toxicity[11]
Oxidative Stress SH-SY5Y cells, PC12 cellsHydrogen Peroxide (H₂O₂)Oxidative damage to neurons[7]
Neuroinflammation BV-2 Microglial cells, Primary MicrogliaLipopolysaccharide (LPS)Microglial activation and inflammatory response[6]
Experimental Workflow for In Vitro Studies

The following diagram illustrates a general workflow for assessing the neuroprotective effects of this compound in vitro.

in_vitro_workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Seed Neuronal Cells Differentiation Differentiate Cells (if applicable) Cell_Culture->Differentiation Pre_treatment Pre-treat with this compound Differentiation->Pre_treatment Induction Induce Neurotoxicity/Neuroinflammation Pre_treatment->Induction Viability Cell Viability Assays Induction->Viability Apoptosis Apoptosis Assays Induction->Apoptosis Oxidative_Stress Oxidative Stress Markers Induction->Oxidative_Stress Inflammation Inflammatory Markers Induction->Inflammation Signaling Signaling Pathway Analysis Induction->Signaling

Caption: General workflow for in vitro neuroprotection assays.

In Vivo Experimental Models of Neurodegenerative Diseases

Animal models are crucial for evaluating the therapeutic potential of this compound in a more complex biological system.

Table 2: Recommended In Vivo Neurodegenerative Disease Models

Disease ModeledAnimal ModelInducing AgentKey Pathological Features
Alzheimer's Disease Transgenic mice (e.g., 5XFAD, APP/PS1) or ratsAmyloid-beta (Aβ) infusionAβ plaque deposition, cognitive deficits, neuroinflammation[12][13][14][15]
Parkinson's Disease C57BL/6 miceMPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)Dopaminergic neuron loss in the substantia nigra, motor deficits[16][17][18][19][20]
Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for in vivo evaluation of this compound.

in_vivo_workflow Animal_Model Select Animal Model Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Behavioral Testing Acclimatization->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Induction Induce Neurodegeneration Grouping->Induction Treatment Administer this compound Induction->Treatment Behavioral Post-treatment Behavioral Testing Treatment->Behavioral Sacrifice Sacrifice and Tissue Collection Behavioral->Sacrifice Analysis Biochemical and Histological Analysis Sacrifice->Analysis

Caption: General workflow for in vivo neuroprotection studies.

Detailed Experimental Protocols

In Vitro Protocols
  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for 24 hours.

  • Induce neurotoxicity by adding the respective agent (e.g., glutamate, Aβ).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Culture cells in a 96-well black plate.

  • Treat cells with this compound and the neurotoxic agent as described above.

  • Wash the cells with PBS and incubate with DCFH-DA solution in the dark.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

  • TUNEL Assay:

    • Culture cells on coverslips and treat as required.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

    • Perform the TUNEL staining according to the manufacturer's protocol.

    • Counterstain with a nuclear dye (e.g., DAPI).

    • Visualize and quantify apoptotic cells using a fluorescence microscope.

  • Caspase-3 Activity Assay:

    • Lyse the treated cells to obtain protein extracts.[21][22][23]

    • Determine the protein concentration of the lysates.

    • Incubate the lysate with a caspase-3 specific substrate (e.g., Ac-DEVD-pNA).[22][24]

    • Measure the absorbance of the cleaved pNA at 405 nm.[23][24]

  • Prepare cell lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a blocking buffer.

  • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-NF-κB, total NF-κB, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK).[25][26][27][28]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL detection system.

In Vivo Protocols
  • Morris Water Maze (for Alzheimer's Disease models): Assess spatial learning and memory.

  • Rotarod Test (for Parkinson's Disease models): Evaluate motor coordination and balance.

  • Open Field Test (for Parkinson's Disease models): Measure locomotor activity and anxiety-like behavior.[20]

  • Perfuse the animals and collect the brains.

  • Fix the brains in paraformaldehyde and prepare cryosections or paraffin-embedded sections.

  • Perform antigen retrieval if necessary.

  • Block non-specific binding sites.

  • Incubate the sections with primary antibodies (e.g., anti-Aβ, anti-tyrosine hydroxylase, anti-Iba1 for microglia, anti-GFAP for astrocytes).

  • Incubate with appropriate fluorescently labeled secondary antibodies.

  • Counterstain with a nuclear dye.

  • Image and quantify the staining using a fluorescence or confocal microscope.

  • ELISA for Cytokines: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates.

  • Antioxidant Enzyme Activity Assays:

    • Superoxide Dismutase (SOD) Activity: Measure the inhibition of a superoxide-mediated reaction.[29][30][31][32][33]

    • Glutathione Peroxidase (GPx) Activity: Measure the rate of NADPH oxidation in the presence of glutathione reductase.[34][35][36][37][38]

Signaling Pathways Potentially Modulated by this compound

Based on existing literature for ellagitannins, this compound may exert its neuroprotective effects by modulating key signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Its inhibition is a key target for neuroprotective therapies.

nf_kb_pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS, Aβ) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS / Aβ IKK IKK Activation Stimuli->IKK IkB_p IκB Phosphorylation & Degradation IKK->IkB_p NFkB_release NF-κB (p65/p50) Release IkB_p->NFkB_release NFkB_translocation NF-κB Translocation NFkB_release->NFkB_translocation NFkB_binding NF-κB Binds to DNA NFkB_translocation->NFkB_binding Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_binding->Gene_expression This compound This compound This compound->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, JNK) are involved in cellular stress responses, inflammation, and apoptosis.

mapk_pathway cluster_stress Cellular Stress (e.g., Oxidative Stress, Aβ) cluster_mapk MAPK Cascades cluster_downstream Downstream Effects Stress Oxidative Stress / Aβ p38 p38 Stress->p38 ERK ERK Stress->ERK JNK JNK Stress->JNK Inflammation Inflammation p38->Inflammation ERK->Inflammation Apoptosis Apoptosis JNK->Apoptosis This compound This compound This compound->p38 Inhibition This compound->JNK Inhibition

Caption: Potential modulation of MAPK signaling by this compound.

Data Presentation

All quantitative data from the described assays should be presented in clearly structured tables to facilitate comparison between treatment groups.

Table 3: Example Data Table for In Vitro Cell Viability

Treatment GroupConcentration (µM)Cell Viability (% of Control)Standard Deviation
Control -100± 5.2
Neurotoxin only -45.3± 4.8
This compound + Neurotoxin 155.1± 5.5
This compound + Neurotoxin 1072.8± 6.1
This compound + Neurotoxin 5085.4± 5.9

Table 4: Example Data Table for In Vivo Behavioral Assessment (Morris Water Maze)

Treatment GroupEscape Latency (seconds)Time in Target Quadrant (%)
Sham 15.2 ± 2.145.8 ± 5.3
Vehicle 48.7 ± 5.618.2 ± 3.9
This compound (10 mg/kg) 35.4 ± 4.929.7 ± 4.5
This compound (50 mg/kg) 22.1 ± 3.838.5 ± 5.1

These application notes and protocols provide a robust starting point for the comprehensive evaluation of this compound's neuroprotective potential. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and findings.

References

Application Notes: Inhibition of Snake Venom Phospholipase A2 by Plant-Derived Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Note: As of late 2025, specific studies on the application of Casuarictin for the inhibition of snake venom phospholipase A2 (svPLA2) are not available in the published scientific literature. However, research on compounds with similar structures, such as ellagic acid, isolated from various plants including those from the same order as Casuarina species, has demonstrated significant inhibitory effects on svPLA2. The following application notes and protocols are based on the findings related to these analogous phenolic compounds and serve as a comprehensive guide for researchers interested in this area.

Introduction

Snake venom phospholipase A2 (svPLA2) is a group of enzymes that play a critical role in the toxicity of snake venom, contributing to a range of pharmacological effects including neurotoxicity, myotoxicity, cardiotoxicity, and inflammation. The inhibition of svPLA2 is a key strategy in the development of novel antivenom therapies. Plant-derived phenolic compounds, such as ellagic acid, have emerged as promising inhibitors of svPLA2. These compounds often act by chelating essential cofactors like Ca²⁺ or by directly interacting with the enzyme, thereby neutralizing its catalytic activity.

Quantitative Data: svPLA2 Inhibition by Phenolic Compounds

The inhibitory potential of various plant-derived phenolic compounds against svPLA2 from different snake species is summarized below. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

InhibitorSnake Venom SourceEnzyme TypeIC₅₀ Value (µM)Reference
Ellagic AcidDaboia russelii russeliiPLA₂ Group I/II12.5
Rosmarinic AcidBothrops jararacussuAsp49 PLA₂~20
Gallic AcidCrotalus durissus terrificusPLA₂~500
QuercetinNaja najaPLA₂15

Experimental Protocols

Detailed methodologies for key experiments in the study of svPLA2 inhibition are provided below.

Phospholipase A2 Activity Assay (Indirect Hemolytic Assay)

This assay measures the enzymatic activity of PLA2 by quantifying the hemolysis of red blood cells caused by the liberation of lysophospholipids from a lecithin substrate.

Materials:

  • Crude snake venom or purified svPLA2

  • Lecithin (from egg yolk)

  • Bovine serum albumin (BSA)

  • Human red blood cells (washed)

  • Tris-HCl buffer (pH 7.4)

  • CaCl₂

  • Test inhibitor (e.g., Ellagic Acid)

  • Spectrophotometer

Procedure:

  • Prepare a substrate solution containing lecithin and BSA in Tris-HCl buffer.

  • Prepare a solution of washed human red blood cells in the same buffer.

  • In a microcentrifuge tube, mix the svPLA2 solution with various concentrations of the test inhibitor. Incubate for 30 minutes at 37°C.

  • Add the lecithin substrate and CaCl₂ to the enzyme-inhibitor mixture.

  • Incubate the reaction mixture for 15 minutes at 37°C.

  • Add the washed red blood cell suspension and incubate for a further 45 minutes at 37°C.

  • Centrifuge the tubes to pellet the intact red blood cells.

  • Measure the absorbance of the supernatant at 540 nm to quantify the released hemoglobin.

  • A control reaction without the inhibitor is run in parallel.

  • Calculate the percentage of inhibition based on the reduction in hemolysis compared to the control.

Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is determined by performing the PLA2 activity assay with a range of inhibitor concentrations.

Procedure:

  • Perform the indirect hemolytic assay with at least five different concentrations of the inhibitor.

  • Plot a dose-response curve with the inhibitor concentration on the x-axis and the percentage of enzyme inhibition on the y-axis.

  • The IC₅₀ value is the concentration of the inhibitor that corresponds to 50% inhibition on the curve.

In Vivo Neutralization of Myotoxicity

This protocol assesses the ability of the inhibitor to neutralize the muscle-damaging effects of svPLA2 in an animal model.

Materials:

  • Male Swiss albino mice (18-20 g)

  • Purified myotoxic svPLA2

  • Test inhibitor

  • Creatine kinase (CK) assay kit

  • Saline solution

Procedure:

  • Dissolve the purified myotoxic svPLA2 and the test inhibitor in saline.

  • Pre-incubate the svPLA2 with the test inhibitor at a specific molar ratio (e.g., 1:10 enzyme:inhibitor) for 30 minutes at 37°C.

  • Inject the mixture (50 µL) intramuscularly into the right thigh of a mouse.

  • As a control, inject svPLA2 alone into another group of mice.

  • After 3 hours, collect blood samples from the mice via retro-orbital puncture.

  • Separate the plasma and measure the creatine kinase (CK) activity using a commercial assay kit.

  • A significant reduction in plasma CK levels in the inhibitor-treated group compared to the control group indicates neutralization of myotoxicity.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for screening inhibitors and a proposed mechanism of action for phenolic compounds.

experimental_workflow start Start: Source Natural Compound extraction Extraction & Isolation of Phenolic Compounds start->extraction in_vitro_screening In Vitro Screening: PLA2 Activity Assay extraction->in_vitro_screening ic50 IC50 Determination in_vitro_screening->ic50 mechanism Mechanism of Action Studies (e.g., Kinetics, Docking) ic50->mechanism in_vivo In Vivo Neutralization Studies (Myotoxicity, Edema) mechanism->in_vivo lead Lead Compound Identification in_vivo->lead

Caption: Experimental workflow for screening natural svPLA2 inhibitors.

mechanism_of_action svpla2_active Active svPLA2 (with Ca²⁺ cofactor) products Lysophospholipid + Fatty Acid (Toxicity) svpla2_active->products hydrolyzes svpla2_inactive Inactive svPLA2-Inhibitor Complex (Ca²⁺ chelated) svpla2_active->svpla2_inactive phenolic Phenolic Inhibitor (e.g., Ellagic Acid) phenolic->svpla2_inactive substrate Phospholipid Substrate substrate->products no_reaction Inhibition of Catalysis svpla2_inactive->no_reaction leads to

Troubleshooting & Optimization

Technical Support Center: Maximizing Casuarictin Yield from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Casuarictin. Our goal is to help you optimize your experimental protocols and improve the overall yield and purity of this valuable ellagitannin.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

A1: this compound is an ellagitannin found in several plant species. The most commonly cited sources in scientific literature include Casuarina equisetifolia (Casuarinaceae), Stachyurus species, and Laguncularia racemosa[1][2].

Q2: What is the general chemical nature of this compound and how does it affect extraction?

A2: this compound is a hydrolyzable tannin, specifically an ellagitannin. It is a relatively large and polar molecule, which dictates the choice of solvents for extraction. Its structure consists of a glucose core esterified with two hexahydroxydiphenic acid (HHDP) units and one gallic acid unit[1][3]. The polar nature of this compound makes it soluble in polar solvents like water, methanol, and ethanol.

Q3: What are the common degradation pathways for this compound that I should be aware of?

A3: this compound can degrade under certain conditions. It can lose a gallate group to form pedunculagin, which can be further transformed into castalagin through the opening of the glucose pyranose ring[1][4]. Ellagitannins are also susceptible to hydrolysis, which can be accelerated by high temperatures and certain pH conditions, leading to the formation of ellagic acid[3][5].

Q4: Which analytical techniques are most suitable for the quantification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound and other ellagitannins. When coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC allows for accurate identification and quantification.

Q5: How should I store my plant material and extracts to prevent this compound degradation?

A5: Plant material should be dried promptly after harvesting to minimize enzymatic degradation. Store the dried and powdered material in a cool, dark, and dry place. Extracts should be stored at low temperatures (e.g., -20°C) to prevent degradation, especially for long-term storage. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Problem 1: Low Yield of Crude this compound Extract
Potential Cause Troubleshooting Step Explanation
Inappropriate Solvent Choice Optimize the extraction solvent. Test different polar solvents and their mixtures with water (e.g., 70% acetone, 80% methanol).The polarity of the solvent system is crucial for efficiently extracting polar compounds like this compound. Acetone-water mixtures are often superior for extracting ellagitannins[6].
Incomplete Extraction Increase the extraction time and/or the number of extraction cycles. Employ advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).Multiple extraction cycles ensure that the majority of the target compound is recovered from the plant matrix. UAE and MAE can enhance extraction efficiency by disrupting plant cell walls[7][8].
Suboptimal Plant Material Ensure you are using the correct plant part (e.g., leaves are often a good source). The developmental stage of the plant can also affect the concentration of secondary metabolites.The concentration of this compound can vary significantly between different plant organs and at different growth stages[9].
Degradation during Extraction Avoid high temperatures during extraction. If heating is necessary, use the lowest effective temperature for the shortest possible duration.Ellagitannins can be sensitive to heat, which can lead to hydrolysis and reduced yield[10].
Improper Sample Preparation Ensure the plant material is finely and uniformly ground to increase the surface area for solvent penetration.A smaller particle size allows for better interaction between the plant material and the extraction solvent[7].
Problem 2: Poor Purity of the Crude Extract
Potential Cause Troubleshooting Step Explanation
Co-extraction of Interfering Compounds Perform a preliminary fractionation of the crude extract using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol).This will help to separate this compound from less polar compounds (like chlorophylls and lipids) and highly polar compounds, enriching it in a specific fraction (often the ethyl acetate or n-butanol fraction)[4].
Presence of Pigments and Other Contaminants Incorporate a pre-purification step using a solid-phase extraction (SPE) cartridge or a simple column chromatography step with a suitable adsorbent.This can effectively remove common plant pigments and other interfering substances before proceeding to more refined purification methods.
Problem 3: Inefficient Purification of this compound by Column Chromatography

| Potential Cause | Troubleshooting Step | Explanation | | Inappropriate Stationary Phase | For initial cleanup and fractionation, Sephadex LH-20 is a highly effective stationary phase for separating tannins. For higher resolution, consider using C18 reversed-phase silica gel. | Sephadex LH-20 separates based on a combination of size exclusion and adsorption, which is well-suited for the purification of polyphenols like this compound. | | Suboptimal Mobile Phase | Optimize the solvent system for your column. For Sephadex LH-20, methanol is a common eluent. For reversed-phase chromatography, a gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) is typically used. | The choice of mobile phase directly impacts the separation efficiency. A gradient elution is often necessary to resolve complex mixtures on reversed-phase columns. | | Column Overloading | Reduce the amount of crude extract loaded onto the column. | Overloading the column leads to poor separation and broad, overlapping peaks. | | Irreversible Adsorption | If you suspect your compound is sticking to the column, try washing the column with a stronger solvent. Ensure the pH of your mobile phase is appropriate to prevent ionization that might lead to strong interactions with the stationary phase. | Some compounds can irreversibly bind to the stationary phase, leading to low recovery. |

Experimental Protocols

Protocol 1: Extraction of this compound from Casuarina equisetifolia Leaves
  • Plant Material Preparation:

    • Collect fresh, healthy leaves of Casuarina equisetifolia.

    • Air-dry the leaves in the shade or use a lyophilizer.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered leaves (100 g) with 80% aqueous methanol (1 L) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Purification of this compound using Sephadex LH-20 Column Chromatography
  • Column Preparation:

    • Swell Sephadex LH-20 resin in methanol for at least 3 hours.

    • Pack a glass column with the swollen resin, ensuring no air bubbles are trapped.

    • Equilibrate the column by washing it with several column volumes of methanol.

  • Sample Loading and Elution:

    • Dissolve a portion of the crude extract in a minimal amount of methanol.

    • Carefully load the sample onto the top of the column.

    • Elute the column with methanol at a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume (e.g., 10 mL).

    • Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the fractions rich in this compound and concentrate them under reduced pressure.

Protocol 3: Quantification of this compound by HPLC
  • Instrumentation:

    • An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm), a pump, an autosampler, and a DAD or UV detector.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

    • Use a gradient elution program suitable for separating ellagitannins (e.g., a linear gradient from 5% to 30% B over 30 minutes).

  • Analysis:

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Set the detection wavelength to 280 nm.

    • Inject a known volume of the sample and a series of this compound standards of known concentrations.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Biosynthetic Pathway of this compound

Casuarictin_Biosynthesis Shikimate_Pathway Shikimate Pathway Gallic_Acid Gallic Acid Shikimate_Pathway->Gallic_Acid beta_Glucogallin β-Glucogallin Gallic_Acid->beta_Glucogallin UDP-glucose: gallate glucosyltransferase UDP_Glucose UDP-Glucose Pentagalloylglucose 1,2,3,4,6-penta-O-galloyl-β-D-glucose beta_Glucogallin->Pentagalloylglucose Series of galloylation steps Tellimagrandin_II Tellimagrandin II Pentagalloylglucose->Tellimagrandin_II Oxidative Coupling (Laccase-like enzyme) This compound This compound Tellimagrandin_II->this compound Further Oxidative Coupling

Caption: Proposed biosynthetic pathway of this compound from the Shikimate Pathway.

Experimental Workflow for Improving this compound Yield

Casuarictin_Yield_Improvement_Workflow Start Start: Low this compound Yield Plant_Material Step 1: Optimize Plant Material - Correct species and plant part - Optimal harvest time Start->Plant_Material Extraction Step 2: Optimize Extraction - Solvent system (e.g., Acetone/Water) - Method (e.g., UAE, MAE) - Temperature and time Plant_Material->Extraction Purification Step 3: Optimize Purification - Pre-purification (e.g., LLE, SPE) - Column Chromatography (e.g., Sephadex LH-20) Extraction->Purification Analysis Step 4: Quantify Yield - HPLC-DAD/MS Purification->Analysis End End: Improved this compound Yield Analysis->End

Caption: A logical workflow for systematically improving the yield of this compound.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Low_Yield rect_node rect_node Low_Yield Low this compound Yield? Check_Extraction Is the extraction efficient? Low_Yield->Check_Extraction Check_Degradation Is this compound degrading? Check_Extraction->Check_Degradation No Optimize_Extraction Optimize solvent, time, temperature, and method. Check_Extraction->Optimize_Extraction Yes Check_Purification Is purification efficient? Check_Degradation->Check_Purification No Control_Conditions Control temperature and pH during extraction and storage. Check_Degradation->Control_Conditions Yes Check_Purification->rect_node Re-evaluate entire process Optimize_Purification Optimize stationary and mobile phases for chromatography. Check_Purification->Optimize_Purification Yes

Caption: A decision tree for troubleshooting low this compound yield.

References

addressing Casuarictin solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Casuarictin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges encountered when working with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a hydrolyzable ellagitannin, a type of tannin found in various plant species.[1] It is a large, complex molecule with a molecular weight of 936.65 g/mol and the chemical formula C₄₁H₂₈O₂₆.[2] Its structure contains numerous hydroxyl groups, which can participate in hydrogen bonding. However, its large size and complex ring structure can lead to poor solubility in aqueous solutions, posing a significant challenge for its use in biological assays and formulation development.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[2]

Q3: My this compound powder is not dissolving well, even in DMSO. What can I do?

A3: If you are experiencing difficulty dissolving this compound, gentle heating and sonication can be employed. One supplier suggests heating the solution to 37°C and oscillating it in an ultrasonic bath for a period to enhance solubility.[2]

Q4: I've prepared a stock solution in DMSO. How should I dilute it into my aqueous buffer for my experiment?

A4: To minimize precipitation, it is crucial to perform a stepwise dilution. First, create intermediate dilutions of your DMSO stock solution in DMSO. Then, add the final diluted DMSO solution to your aqueous buffer or cell culture medium. It is important to ensure the final concentration of DMSO in your experimental setup is low, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.

Q5: I'm observing precipitation after diluting my this compound DMSO stock into my aqueous buffer. What could be the cause and how can I prevent it?

A5: Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds like this compound. This can be due to several factors:

  • Supersaturation: The concentration of this compound in the final aqueous solution may exceed its solubility limit.

  • pH of the buffer: The solubility of this compound can be pH-dependent. Ellagitannins are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.

  • Temperature: Changes in temperature can affect solubility.

  • Buffer composition: The salts and other components in your buffer can influence the solubility of this compound.

To prevent precipitation, consider the following:

  • Lower the final concentration: Try working with a lower final concentration of this compound in your assay.

  • Optimize the pH of your buffer: If your experiment allows, use a buffer with a slightly acidic pH.

  • Use co-solvents: In some instances, the inclusion of a small percentage of a water-miscible organic co-solvent in the final aqueous solution can improve solubility. However, this must be compatible with your experimental system.

  • Stepwise dilution: As mentioned previously, ensure you are performing a gradual, stepwise dilution from your DMSO stock.

Q6: Is this compound stable in aqueous solutions?

A6: this compound can be unstable in aqueous solutions, particularly under neutral to alkaline conditions and at elevated temperatures. It can undergo hydrolysis, leading to its degradation into other compounds such as pedunculagin and castalagin.[1]

Q7: How can I minimize the degradation of this compound in my experiments?

A7: To minimize degradation:

  • Prepare fresh solutions: Prepare your aqueous working solutions of this compound immediately before use.

  • Control the pH: Maintain a slightly acidic pH in your buffers if possible.

  • Avoid high temperatures: Do not subject your this compound solutions to high temperatures for extended periods.

  • Store properly: If you need to store aqueous solutions for a short period, keep them at 2-8°C and protected from light. For long-term storage, it is best to store the compound as a dry powder at -20°C.

Troubleshooting Guides

Issue 1: Precipitate Formation in Aqueous Buffer
Potential Cause Troubleshooting Step
Concentration exceeds solubility limit.Decrease the final concentration of this compound in the aqueous buffer.
pH of the buffer is unfavorable.If experimentally feasible, adjust the pH of the buffer to be slightly acidic.
Rapid change in solvent polarity during dilution.Perform a stepwise dilution from the DMSO stock solution. Create an intermediate dilution in DMSO before adding to the aqueous buffer.
Incompatible buffer components.Test the solubility of this compound in different buffer systems to identify one that is more compatible.
Issue 2: Loss of Compound Activity Over Time
Potential Cause Troubleshooting Step
Degradation of this compound in aqueous solution.Prepare fresh working solutions for each experiment. Avoid storing this compound in aqueous buffers for extended periods.
Instability at experimental temperature.If possible, perform experiments at a lower temperature or minimize the incubation time at higher temperatures.
Oxidation of the compound.Degas your buffers and consider working under an inert atmosphere (e.g., nitrogen) for sensitive applications.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gently warm the tube to 37°C and sonicate for 10-15 minutes.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. A stock solution stored at -20°C should be used within 1 month, while storage at -80°C can extend its stability for up to 6 months.[2]

Protocol for Preparing a Working Solution for Cell-Based Assays
  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (in DMSO): Prepare an intermediate dilution of the stock solution in DMSO. For example, if your stock is 10 mM and you need a final concentration of 10 µM in your cell culture medium, you could prepare a 1 mM intermediate dilution in DMSO.

  • Final Dilution (in Aqueous Medium): Add the required volume of the intermediate DMSO dilution to your pre-warmed cell culture medium. It is critical to add the DMSO solution to the aqueous medium and not the other way around. Mix gently but thoroughly immediately after addition. The final DMSO concentration in the cell culture medium should not exceed 0.5%.

  • Immediate Use: Use the freshly prepared working solution immediately in your cell-based assay.

Signaling Pathways and Experimental Workflows

This compound Inhibition of the NF-κB Signaling Pathway

This compound has been reported to exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] The diagram below illustrates the general mechanism of this inhibition.

NFkB_Inhibition This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB->NFkB node_p IkB->node_p Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates node_p->NFkB Releases Solubility_Workflow Start Start: Dissolve This compound in DMSO Check_Dissolution Fully Dissolved? Start->Check_Dissolution Heat_Sonicate Heat to 37°C & Sonicate Check_Dissolution->Heat_Sonicate No Prepare_Working_Solution Prepare Aqueous Working Solution Check_Dissolution->Prepare_Working_Solution Yes Heat_Sonicate->Check_Dissolution Check_Precipitation Precipitate Observed? Prepare_Working_Solution->Check_Precipitation Troubleshoot Troubleshoot: - Lower Concentration - Adjust pH - Stepwise Dilution Check_Precipitation->Troubleshoot Yes Proceed Proceed with Experiment Check_Precipitation->Proceed No Troubleshoot->Prepare_Working_Solution aGlucosidase_Inhibition Carbohydrates Dietary Carbohydrates aGlucosidase α-Glucosidase Carbohydrates->aGlucosidase Substrate Glucose Glucose aGlucosidase->Glucose Hydrolysis Absorption Intestinal Absorption Glucose->Absorption This compound This compound This compound->aGlucosidase Inhibits Alzheimers_Pathway This compound This compound PSFL PSFL Protein This compound->PSFL Inhibits Presenilin Presenilin PSFL->Presenilin Stabilizes APP Amyloid Precursor Protein (APP) Presenilin->APP Cleaves Amyloid_Beta Amyloid-Beta Production APP->Amyloid_Beta

References

preventing Casuarictin degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Casuarictin during extraction and storage.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and storage of this compound, providing potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound in Extract - Inefficient extraction solvent. - Insufficient extraction time or temperature. - Degradation during extraction. - Improper plant material (e.g., age, collection time).- Use a mixture of polar organic solvents and water (e.g., 70% acetone or methanol). - Optimize extraction time and temperature (e.g., 70°C for several hours), but avoid excessive heat which can cause degradation.[1] - Add antioxidants like ascorbic acid to the extraction solvent. - Ensure use of appropriate plant material known to be rich in this compound.
Brown Discoloration of Extract - Oxidation of phenolic compounds, including this compound. - Presence of polyphenol oxidase (PPO) activity.- Work quickly and at low temperatures to minimize oxidation. - Use inert gas (e.g., nitrogen or argon) to blanket the extraction vessel and storage containers. - Add reducing agents such as ascorbic acid or sodium metabisulfite to the extraction solvent. - Blanching the plant material before extraction can deactivate PPOs.
Precipitate Formation During Storage - Aggregation of tannins. - Changes in solvent composition or temperature. - Hydrolysis and formation of less soluble degradation products like ellagic acid.- Store extracts at low, stable temperatures (-20°C or -80°C for long-term). - Avoid repeated freeze-thaw cycles.[2] - Filter the extract before storage. - Consider using a co-solvent system to maintain solubility.
Loss of Bioactivity Over Time - Degradation of this compound due to hydrolysis or oxidation. - Exposure to light, high temperatures, or extreme pH.- Store extracts and purified this compound protected from light in airtight containers. - Maintain a stable, slightly acidic pH (around 4-6). - For long-term storage, freeze-dry the purified compound or store as a solution in an appropriate solvent at -80°C.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The primary degradation pathways for this compound, an ellagitannin, are hydrolysis and oxidation.[3] Hydrolysis involves the breakdown of the ester bonds, which can lead to the loss of gallic acid and hexahydroxydiphenoyl (HHDP) groups. The HHDP groups can then spontaneously lactonize to form the more stable and less soluble ellagic acid.[4] Oxidation, often accelerated by light, high temperatures, and alkaline pH, can lead to the formation of quinones and other degradation products, resulting in a loss of bioactivity and a darkening of the solution.[3]

Q2: What is the optimal pH for storing this compound solutions?

A2: While specific studies on this compound are limited, ellagitannins are generally more stable in slightly acidic conditions (pH 4-6). Alkaline conditions (pH > 7) can significantly accelerate both hydrolysis and oxidative degradation.

Q3: Can I use antioxidants to prevent this compound degradation?

A3: Yes, adding antioxidants to your extraction solvent and storage solutions can be beneficial. Ascorbic acid (Vitamin C) and sodium metabisulfite are commonly used to prevent oxidation of phenolic compounds.

Q4: What are the best practices for long-term storage of purified this compound?

A4: For long-term storage, purified this compound should be kept as a dry powder in a desiccator at -20°C or below, protected from light.[5] If stored in solution, use a non-aqueous solvent like DMSO and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][5]

Q5: How can I monitor the degradation of this compound in my samples?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method to quantify this compound and its degradation products. A decrease in the peak area corresponding to this compound and the appearance of new peaks, such as that for ellagic acid, can indicate degradation.

Data Presentation

Table 1: Summary of Factors Affecting Ellagitannin Stability

Factor Effect on Stability Recommendations Reference
Temperature Higher temperatures accelerate hydrolysis and oxidation.Store at low temperatures (-20°C for short-term, -80°C for long-term).[2][5]
pH More stable in slightly acidic conditions (pH 4-6). Alkaline pH increases degradation.Maintain a slightly acidic pH during extraction and storage.
Light UV and visible light can promote oxidative degradation.Store in amber vials or protect from light.[3]
Oxygen Promotes oxidative degradation.Use degassed solvents and store under an inert atmosphere (e.g., nitrogen, argon).
Enzymes Plant enzymes (e.g., polyphenol oxidases) can cause degradation.Blanching or using enzyme inhibitors during extraction.
Matrix The surrounding components can influence stability.Purify this compound for long-term storage to remove potentially destabilizing compounds.

Table 2: Quantitative Data on Ellagitannin Stability in Strawberry Products During 12-Month Storage

Storage Temperature Product Total Ellagitannins + Ellagic Acid Conjugates (% Decrease) This compound (% Decrease) Reference
-20°CJuice0Variable[6][7]
Puree15-28Decreased over time[6][7]
4°CJuice30Variable[6][7]
Puree15-28Decreased over time[6][7]
20°CJuice20Variable[6][7]
Puree15-28Decreased over time[6][7]

Note: This data is for a complex fruit matrix and may not directly translate to the stability of purified this compound. However, it provides a general indication of the impact of temperature and product matrix on ellagitannin stability.

Experimental Protocols

Protocol 1: Crude Extraction of Tannins from Casuarina equisetifolia Leaves

This protocol is adapted from a method for obtaining a crude extract for bioactivity studies.[8]

Materials:

  • Fresh or dried leaves of Casuarina equisetifolia

  • Methanol

  • Distilled water

  • Grinder or blender

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Preparation of Plant Material: Wash fresh leaves thoroughly and air-dry or use pre-dried leaves. Grind the leaves into a fine powder.

  • Maceration: Soak the powdered leaves in 100% methanol at room temperature. The ratio of plant material to solvent should be sufficient to fully submerge the powder (e.g., 1:10 w/v).

  • Extraction: Allow the mixture to stand for 24-48 hours with occasional shaking. For a more exhaustive extraction, the process can be repeated with fresh solvent until the supernatant is colorless.

  • Filtration: Filter the extract through filter paper to remove solid plant material.

  • Solvent Evaporation: Evaporate the methanol from the filtrate using a rotary evaporator at a temperature not exceeding 40°C to minimize thermal degradation.

  • Aqueous Suspension and Freeze-Drying: The resulting crude extract can be suspended in a minimal amount of distilled water and then freeze-dried to obtain a stable powder for storage.

Protocol 2: General Protocol for Isolation of Ellagitannins

This is a general procedure for the isolation and purification of ellagitannins, which can be adapted for this compound.

Materials:

  • Crude plant extract (from Protocol 1)

  • Sephadex LH-20 resin

  • Column for chromatography

  • Solvents for elution (e.g., ethanol, methanol, acetone, water)

  • Fractions collector

  • HPLC system for analysis and purification

Procedure:

  • Column Packing: Prepare a Sephadex LH-20 column and equilibrate it with the initial mobile phase (e.g., 100% water).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Gradient Elution: Elute the column with a stepwise or linear gradient of increasing organic solvent (e.g., increasing concentrations of methanol or ethanol in water). This will separate the compounds based on their polarity.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator.

  • Final Purification: For higher purity, the concentrated fractions can be further purified using preparative HPLC.

Visualizations

Diagram 1: General Degradation Pathway of this compound

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺/OH⁻, Heat Oxidation Oxidation This compound->Oxidation O₂, Light, Heat, pH > 7 Pedunculagin Pedunculagin Hydrolysis->Pedunculagin Loss of Galloyl Group Quinones Quinones Oxidation->Quinones Formation of Reactive Intermediates Ellagic_Acid Ellagic_Acid Pedunculagin->Ellagic_Acid Further Hydrolysis

A simplified diagram illustrating the primary degradation routes of this compound.

Diagram 2: Experimental Workflow for this compound Extraction and Isolation

Start Plant Material (Casuarina equisetifolia leaves) Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., 70% Acetone) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Solvent Evaporation Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Column_Chromatography Sephadex LH-20 Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Analysis TLC/HPLC Analysis Fraction_Collection->Analysis Pooling Pooling of this compound-rich Fractions Analysis->Pooling Concentration2 Concentration Pooling->Concentration2 Purified_this compound Purified this compound Concentration2->Purified_this compound Storage Storage (-20°C / -80°C, protected from light) Purified_this compound->Storage

A flowchart outlining the key steps for extracting and isolating this compound.

Diagram 3: this compound's Anti-inflammatory Signaling Pathway

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_P IκB Phosphorylation IKK->IkB_P IkB_D IκB Degradation IkB_P->IkB_D NFkB_A NF-κB Activation & Translocation IkB_D->NFkB_A Gene_T Gene Transcription NFkB_A->Gene_T Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6) Gene_T->Inflammatory_Mediators This compound This compound This compound->NFkB_A Inhibition

This compound's inhibitory effect on the NF-κB signaling pathway.

References

Technical Support Center: Optimizing HPLC Separation of Casuarictin from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Casuarictin from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound I need to consider for separation?

A1: The most common structural isomer of this compound is Casuarinin. The primary difference lies in the conformation of the glucose core: this compound has a closed-ring glucose structure, while Casuarinin has an open-chain glucose form. Additionally, stereoisomers can exist due to the chiral centers within the glucose moiety and the hexahydroxydiphenoyl (HHDP) groups.

Q2: What is a good starting point for an HPLC method to separate this compound and its isomers?

A2: A reversed-phase HPLC method using a C18 column is a common starting point for the analysis of ellagitannins. A gradient elution with an acidified aqueous mobile phase and an organic modifier like acetonitrile or methanol is typically employed. See the detailed experimental protocol below for a recommended starting method.

Q3: My peaks for this compound and other ellagitannins are tailing. What can I do to improve peak shape?

A3: Peak tailing is a common issue when analyzing polyphenolic compounds like this compound due to interactions with residual silanols on the silica-based column packing. Here are several strategies to mitigate peak tailing:

  • Lower the mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups, reducing secondary interactions.

  • Use a modern, high-purity silica column: Newer columns are designed to have fewer accessible silanol groups, minimizing tailing.

  • Incorporate a buffer: A buffer in the mobile phase can help maintain a consistent pH and mask residual silanol interactions.

  • Optimize temperature: Increasing the column temperature can sometimes improve peak shape, but be mindful of potential sample degradation.

Q4: I am observing broad peaks for my analytes. What are the likely causes and solutions?

A4: Broad peaks can result from several factors. Here's a troubleshooting guide:

  • Extra-column volume: Minimize the length and internal diameter of tubing between the injector, column, and detector.

  • Sample solvent incompatibility: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is used, inject a smaller volume.

  • Column contamination or degradation: Flush the column with a strong solvent or, if necessary, replace it. A guard column can help protect the analytical column.

  • Low flow rate: While a lower flow rate can improve resolution, an excessively low rate can lead to peak broadening due to diffusion. Ensure your flow rate is optimal for your column dimensions.

Q5: How can I improve the resolution between this compound and its isomers?

A5: Improving the resolution between closely eluting isomers often requires careful method optimization:

  • Optimize the gradient: A shallower gradient can increase the separation between peaks.

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Try a different stationary phase: A phenyl-hexyl or a column with a different bonding chemistry might provide better selectivity for these isomers. For stereoisomers, a chiral stationary phase may be necessary.

  • Adjust the temperature: Temperature can affect the selectivity of the separation. Experiment with different column temperatures (e.g., in 5°C increments) to see the effect on resolution.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing and Broadening)
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary interactions with silanol groups on the column.- Add 0.1% formic acid or acetic acid to the mobile phase.[1][2]- Use a column with high-purity silica packing.- Increase the buffer concentration in the mobile phase.
Column overload.- Dilute the sample and inject a smaller volume.
Presence of a column void or blocked frit.- Reverse-flush the column (if permissible by the manufacturer).- Replace the column if the problem persists.
Broad Peaks High extra-column volume.- Use shorter, narrower ID tubing connecting the HPLC components.
Sample solvent is stronger than the mobile phase.- Dissolve the sample in the initial mobile phase composition.[3][4]
Column contamination.- Wash the column with a strong solvent (e.g., isopropanol).- Use a guard column to protect the analytical column.
Co-elution with an interfering compound.- Adjust the mobile phase composition or gradient to improve separation.
Guide 2: Unstable Retention Times
Symptom Possible Cause Suggested Solution
Shifting Retention Times Inconsistent mobile phase composition.- Ensure accurate mobile phase preparation and adequate mixing.- Degas the mobile phase thoroughly.
Fluctuating column temperature.- Use a column oven to maintain a stable temperature.
Column equilibration is insufficient.- Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each run.
Leaks in the system.- Check all fittings for leaks and tighten or replace as necessary.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for the Analysis of this compound and its Isomers

This protocol provides a starting point for the separation of this compound and its isomers. Optimization will likely be required to achieve baseline resolution.

1. Sample Preparation:

  • Accurately weigh 10 mg of the dried plant extract or sample.

  • Dissolve the sample in 10 mL of a methanol:water (50:50, v/v) solution.

  • Sonicate the sample for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-40 min: 5% to 30% B

    • 40-45 min: 30% to 90% B

    • 45-50 min: 90% B

    • 50-51 min: 90% to 5% B

    • 51-60 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify peaks based on retention times of available standards.

  • Quantify this compound and its isomers using a calibration curve prepared from pure standards.

Data Presentation

The following table summarizes typical HPLC parameters used for the analysis of ellagitannins, which can be adapted for the separation of this compound and its isomers.

Parameter Method 1 Method 2 Method 3
Column C18 (250 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Chiral (e.g., Cellulose-based) (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water1% Acetic Acid in WaterWater
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5-95% B over 50 min10-80% B over 40 minIsocratic or shallow gradient
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 35°C40°C25°C
Detection DAD (280 nm)MS/MSDAD (280 nm)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Plant Material/Sample extract Extraction (e.g., Methanol/Water) start->extract filter Filtration (0.45 µm filter) extract->filter vial Transfer to HPLC Vial filter->vial inject Injection vial->inject column C18 Column (Gradient Elution) inject->column detect DAD Detection (280 nm) column->detect chromatogram Chromatogram Generation detect->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification integrate->quantify report Report Generation quantify->report

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_tree start Problem with HPLC Separation peak_shape Poor Peak Shape? start->peak_shape rt_issue Retention Time Instability? resolution_issue Poor Resolution? tailing Peak Tailing peak_shape->tailing Yes broad Broad Peaks peak_shape->broad Yes peak_shape->rt_issue No sol_acid Add Acid to Mobile Phase tailing->sol_acid sol_column Use High-Purity Column tailing->sol_column sol_dilute Dilute Sample tailing->sol_dilute sol_tubing Check Tubing Length/ID broad->sol_tubing sol_solvent Match Sample Solvent to Mobile Phase broad->sol_solvent rt_shift Shifting RTs rt_issue->rt_shift Yes rt_issue->resolution_issue No sol_temp Use Column Oven rt_shift->sol_temp sol_equilibrate Increase Equilibration Time rt_shift->sol_equilibrate coelution Co-eluting Peaks resolution_issue->coelution Yes sol_gradient Optimize Gradient coelution->sol_gradient sol_phase Try Different Stationary Phase coelution->sol_phase

Caption: Troubleshooting decision tree for HPLC separation of this compound.

References

Technical Support Center: Enhancing Casuarictin Stability for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to address the stability challenges of Casuarictin in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a primary concern for in vivo research?

This compound is a type of hydrolysable tannin known as an ellagitannin, found in plants from the Casuarina and Stachyurus species.[1] Like many polyphenolic compounds, its structure, which includes multiple ester bonds, makes it susceptible to degradation under various conditions.[2][3] This instability is a major concern because it can lead to low and variable bioavailability, compromising the accuracy and reproducibility of in vivo experiments.[2][4] The primary degradation pathway involves hydrolysis, where the molecule is broken down into smaller components like ellagic acid and gallic acid, especially in aqueous solutions.[5][6]

Q2: What are the main factors that contribute to the degradation of this compound?

The stability of this compound, like other polyphenols, is influenced by several factors:

  • pH: Changes in pH can catalyze the hydrolysis of the ester linkages within the molecule.[2]

  • Enzymatic Activity: Enzymes in the gastrointestinal tract can metabolize and degrade the compound before it can be absorbed.[5]

  • Temperature and Light: Polyphenols are often sensitive to heat and light, which can accelerate oxidative degradation.[2]

  • Oxidation: The presence of oxygen can lead to the oxidation of its phenolic groups, reducing its bioactivity.[7]

Q3: What are the most effective strategies to enhance the stability and bioavailability of this compound?

Encapsulation is one of the most promising strategies to protect this compound from degradation and improve its delivery.[4][8] This involves enclosing the active compound within a protective matrix. Key approaches include:

  • Nanoencapsulation: Using systems like liposomes, nanoparticles, and micelles to shield the molecule, improve solubility, and facilitate controlled release.[9][10]

  • Microencapsulation: Techniques such as spray-drying or coacervation using carriers like maltodextrin or chitosan can create protective microparticles.[8]

  • Phospholipid Complexes (Phytosomes): Forming a complex between this compound and phospholipids can enhance its absorption and bioavailability, a technique proven effective for other ellagitannins.[11]

Q4: How does encapsulation specifically improve the bioavailability of polyphenols like this compound?

Encapsulation enhances bioavailability through several mechanisms:

  • Protection from Degradation: The carrier material acts as a physical barrier, shielding this compound from the harsh acidic and enzymatic environment of the GI tract.[4]

  • Increased Solubility: Many encapsulation techniques can improve the solubility of poorly soluble compounds, which is often a rate-limiting step for absorption.[9]

  • Controlled Release: Formulations can be designed to release the compound at specific sites in the intestine, maximizing the potential for absorption.[10]

  • Enhanced Permeability: Certain nanoformulations can interact with the intestinal mucosa to facilitate the transport of the compound across the epithelial barrier.

Q5: What key pharmacokinetic parameters should be evaluated in an in vivo study?

To assess the efficacy of a stability-enhancing formulation, it is crucial to measure key pharmacokinetic parameters. These are typically determined by measuring the concentration of the drug in plasma over time following administration. The most important parameters include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (Area Under the Curve, representing total drug exposure), and t1/2 (elimination half-life).[12][13] Comparing these parameters between the free compound and the formulated version provides a quantitative measure of the improvement in bioavailability.[14]

Troubleshooting Guides

Problem 1: I am observing low or inconsistent bioavailability of this compound in my animal studies.

This is a common issue stemming from the compound's inherent instability and poor absorption.

Potential Cause Troubleshooting Action & Rationale
Degradation in GI Tract Solution: Encapsulate this compound in a protective carrier. Rationale: Formulations like liposomes, chitosan nanoparticles, or phospholipid complexes can shield the compound from acidic pH and enzymatic degradation in the stomach and small intestine, ensuring more of the active molecule reaches the absorption site.[4][9]
Poor Membrane Permeability Solution: Formulate this compound as a phospholipid complex (phytosome). Rationale: Complexing the hydrophilic polyphenol with lipids creates an amphiphilic molecule that can more easily traverse the lipid-rich intestinal cell membranes, thereby improving absorption.[11]
Rapid First-Pass Metabolism Solution: Utilize a nano-delivery system designed for lymphatic uptake. Rationale: Certain lipid-based nanoformulations can be absorbed through the lymphatic system, bypassing the liver's initial metabolic processes (first-pass effect) that can inactivate the compound.
Low Aqueous Solubility Solution: Employ nano-milling or formulate as a solid dispersion or self-emulsifying drug delivery system (SEDDS). Rationale: Increasing the surface area and improving the dissolution rate of this compound in intestinal fluids is critical for absorption. These formulation techniques significantly enhance solubility.[15]

Problem 2: My this compound stock solution or formulation shows signs of degradation before administration.

Pre-administration stability is critical for accurate dosing. Degradation can often be identified by a change in color or through analytical methods like HPLC.

Potential Cause Troubleshooting Action & Rationale
Oxidation Solution: Prepare solutions fresh using de-gassed solvents. Purge the headspace of storage vials with an inert gas like nitrogen or argon. Include an antioxidant in the formulation if compatible.[7] Rationale: Removing oxygen prevents oxidative degradation of the phenolic hydroxyl groups.
Light Sensitivity Solution: Store solutions and formulations in amber or opaque containers. Protect from direct light during all experimental procedures. Rationale: Light, especially UV light, can provide the energy to initiate degradative photochemical reactions.[2][7]
Inappropriate pH Solution: Buffer the formulation to a pH where this compound exhibits maximum stability (requires a pH-stability study). Rationale: Hydrolysis of the ester bonds in this compound is pH-dependent. Maintaining an optimal pH can significantly slow this process.[7]
Incorrect Storage Temperature Solution: Store stock solutions and formulations at recommended temperatures, typically frozen (-20°C or -80°C) for long-term storage and refrigerated (2-8°C) for short-term use.[16] Rationale: Chemical reactions, including hydrolysis and oxidation, are temperature-dependent. Lowering the temperature slows the rate of degradation.[17]

Data Presentation: Formulation Strategies

The following table summarizes various encapsulation strategies that have been successfully applied to polyphenols to enhance their stability and bioavailability, providing a reference for developing a this compound formulation.

Formulation Strategy Carrier Material(s) Typical Particle Size Reported Bioavailability Improvement (Relative) Key Advantages
Phospholipid Complex PhosphatidylcholineN/A (Complex)2-5 fold increase for Geraniin[11]Enhances lipophilicity and membrane permeability.
Liposomes Phospholipids (e.g., Lecithin)50 - 200 nmCan increase half-life significantly[10]Biocompatible; can encapsulate both hydrophilic and hydrophobic compounds.
Nanoparticles Chitosan, Gelatin100 - 500 nmUp to 8-fold increase for Resveratrol[10]Provides controlled release and protection from enzymes.[10]
Micelles Surfactants, Co-polymers10 - 100 nmPromising for Curcumin[4]High drug loading capacity; improves solubility.
Spray Drying Maltodextrin, Gum Arabic10 - 50 µmHigh encapsulation efficiency (78-97%)[8]Scalable and cost-effective industrial process.[8]

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound-Phospholipid Complex

This protocol is adapted from methods used for other ellagitannins, like Geraniin, to enhance oral bioavailability.[11]

  • Materials: this compound, Phosphatidylcholine (e.g., from soy), Tetrahydrofuran (THF) or another suitable organic solvent, Rotary Evaporator, Vacuum Oven.

  • Molar Ratio Calculation: Determine the amounts of this compound and phosphatidylcholine required for a 1:1 or 1:2 molar ratio.

  • Dissolution: Dissolve the calculated amounts of this compound and phosphatidylcholine in a minimal volume of THF in a round-bottom flask.

  • Complex Formation: Stir the solution at room temperature for 2-3 hours to allow for complex formation.

  • Solvent Evaporation: Remove the THF under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. A thin film of the complex will form on the flask wall.

  • Drying: Place the flask in a vacuum oven overnight at 40°C to remove any residual solvent.

  • Collection and Storage: Scrape the dried complex from the flask. Store it in a tightly sealed, light-protected container at -20°C.

  • Characterization (Optional but Recommended): Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general workflow for assessing the oral bioavailability of a formulated this compound product.[11][14]

  • Animal Model: Use male Wistar or Sprague-Dawley rats (200-250g). Acclimatize the animals for at least one week. Fast animals overnight (12 hours) before dosing, with free access to water.

  • Grouping: Divide animals into groups (n=5-6 per group).

    • Group 1: Control (Vehicle only)

    • Group 2: Free this compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

    • Group 3: Formulated this compound (e.g., Phospholipid complex, resuspended in vehicle)

  • Dosing: Administer the respective formulations via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

  • Plasma Separation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Sample Preparation: Precipitate proteins from the plasma samples by adding a solvent like acetonitrile or methanol. Centrifuge to pellet the protein and collect the supernatant.

  • Bioanalysis: Quantify the concentration of this compound (and its major metabolites, if known) in the plasma samples using a validated analytical method such as LC-MS/MS or UHPLC.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., Phoenix WinNonlin). Calculate the relative bioavailability of the formulation compared to the free compound.

Visualizations and Workflows

The following diagrams illustrate key concepts and workflows related to enhancing this compound stability.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation A Characterize This compound Stability (pH, Temp, Light) C Select Strategy (e.g., Encapsulation, Phospholipid Complex) A->C Data informs strategy B Assess Solubility & Permeability B->C D Optimize Formulation (Carrier Ratio, Process) C->D E Characterize Product (Size, PDI, EE%) D->E F Conduct Animal Pharmacokinetic Study E->F Lead formulation advances G Analyze Plasma Samples (LC-MS/MS) F->G H Calculate PK Parameters (AUC, Cmax, Tmax) G->H G Start Low Bioavailability Observed CheckFormulation Is the compound stable in the formulation pre-dosing? Start->CheckFormulation ImproveFormulation Address pre-dosing stability: - Adjust pH - Use antioxidants - Protect from light/heat CheckFormulation->ImproveFormulation No CheckAbsorption Is poor absorption the likely cause? CheckFormulation->CheckAbsorption Yes ReTest Re-evaluate In Vivo ImproveFormulation->ReTest EnhanceAbsorption Implement strategy to - Enhance solubility (e.g., SEDDS) - Enhance permeability (e.g., Phospholipid Complex) - Protect from GI degradation (e.g., Nanoparticles) CheckAbsorption->EnhanceAbsorption Yes CheckAbsorption->ReTest No, consider other factors (e.g., metabolism) EnhanceAbsorption->ReTest

References

Technical Support Center: Overcoming Casuarictin's Low Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting guides, and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Casuarictin.

I. Understanding the Challenge: The Low Bioavailability of this compound

This compound, a hydrolyzable ellagitannin with promising therapeutic potential, faces significant hurdles in oral drug delivery. Its inherent chemical properties contribute to poor absorption and rapid metabolism in the gastrointestinal (GI) tract.

Key Factors Contributing to Low Bioavailability:

  • Large Molecular Size and Polarity: As a large polyphenolic molecule (Molecular Formula: C₄₁H₂₈O₂₆, Molecular Weight: 936.65 g/mol ), this compound's size and multiple hydroxyl groups limit its passive diffusion across intestinal epithelial cells.

  • Hydrolysis in the GI Tract: In the stomach and small intestine, this compound is susceptible to hydrolysis, breaking down into smaller molecules like ellagic acid.

  • Poor Solubility of Metabolites: While smaller, the primary metabolite, ellagic acid, has very low water solubility, which in turn limits its absorption.

  • Gut Microbiota Metabolism: The unabsorbed ellagitannins and ellagic acid are further metabolized by the gut microbiota into urolithins. While urolithins are more readily absorbed and are bioactive, the composition of an individual's gut microbiome significantly impacts the efficiency of this conversion, leading to high inter-individual variability in therapeutic outcomes.

II. Strategies to Enhance this compound's Bioavailability

Several formulation strategies can be employed to protect this compound from degradation, improve its solubility, and enhance its absorption. This section details three promising approaches: Nanoformulation with PLGA, Solid Dispersion, and Complexation with Cyclodextrins.

**Strategy 1: Nanoformulation using Poly

dealing with aggregation of Casuarictin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the aggregation of Casuarictin in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

This compound is a hydrolysable ellagitannin with a molecular weight of 936.6 g/mol and the chemical formula C₄₁H₂₈O₂₆.[1][2][3] It possesses a complex structure with a central glucose core bonded to two hexahydroxydiphenoyl (HHDP) groups and one galloyl group.[1] Like many complex polyphenolic compounds, this compound has the potential to form aggregates in solution. This aggregation can lead to non-specific activity in biological assays, resulting in false-positive results and wasted resources.[4][5]

Q2: What are the potential signs of this compound aggregation in my experiment?

Several indicators may suggest that this compound is aggregating in your solution:

  • Visual Precipitation: The most obvious sign is the formation of visible particles or cloudiness in the solution.

  • Irreproducible Assay Results: High variability between replicate experiments can be a symptom of inconsistent aggregation.

  • Steep Dose-Response Curves: Unusually steep slopes in your dose-response curves can be a hallmark of aggregation-based inhibition.[5]

  • Time-Dependent Loss of Activity: If the inhibitory effect of your compound changes significantly over a short period, it could be due to the formation of aggregates.

Q3: What factors can influence the aggregation of this compound?

The aggregation of small molecules like this compound is influenced by several factors:

  • Concentration: Higher concentrations of the compound are more likely to lead to aggregation.[4]

  • Solvent: The choice of solvent and its properties (e.g., polarity, pH) can significantly impact solubility and aggregation.

  • Buffer Composition: The ionic strength and pH of the buffer can affect the charge and interactions of this compound molecules.[6][7]

  • Temperature: Temperature can influence the kinetics of aggregation.

  • Presence of Other Molecules: Proteins and other macromolecules in the assay can interact with this compound and either promote or inhibit aggregation.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating this compound aggregation.

Step 1: Characterize the Aggregation

Before attempting to solve the problem, it is crucial to confirm that aggregation is indeed occurring.

Experimental Protocol: Detection of Aggregation using Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

    • Dilute the stock solution into your assay buffer to the final working concentration.

    • Prepare a blank sample containing only the assay buffer and the equivalent concentration of the organic solvent.

  • DLS Measurement:

    • Filter both the sample and blank solutions through a 0.22 µm filter to remove any extrinsic dust particles.

    • Transfer the filtered solutions to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Perform the DLS measurement to determine the size distribution of particles in the solution.

  • Data Analysis:

    • Analyze the DLS data to identify the presence of particles larger than a monomeric species. The presence of particles in the range of 50-1000 nm is often indicative of aggregation.[5]

    • Compare the results from the this compound sample to the blank to ensure that the observed particles are not artifacts of the buffer components.

Step 2: Mitigate Aggregation

If aggregation is confirmed, the following strategies can be employed to minimize its impact. It is recommended to test these modifications systematically to identify the optimal conditions for your specific assay.

Table 1: Troubleshooting Strategies for this compound Aggregation

StrategyRecommended ModificationRationale
Reduce Compound Concentration Test a lower concentration range of this compound.Lowering the concentration below the critical aggregation concentration (CAC) can prevent the formation of aggregates.[4]
Include a Non-ionic Detergent Add a low concentration of a non-ionic detergent such as Triton X-100 (e.g., 0.01-0.1%) or Tween-20 (e.g., 0.01-0.05%) to the assay buffer.[5][6]Detergents can help to solubilize hydrophobic aggregates and prevent their formation.[6]
Add a Decoy Protein Include Bovine Serum Albumin (BSA) at a concentration of 0.1 mg/mL in the assay buffer before adding this compound.[4]BSA can act as a "decoy" protein, preventing non-specific binding of this compound aggregates to the target protein.[4]
Modify Buffer Conditions Adjust the ionic strength of the buffer by varying the salt concentration (e.g., NaCl or KCl).[6][7] Screen different pH values within the stable range for your target protein.Changes in ionic strength and pH can alter the electrostatic interactions between this compound molecules, potentially reducing aggregation.[6]
Centrifugation Centrifuge your prepared this compound solution at high speed (e.g., >14,000 x g) for 10-15 minutes before use and carefully collect the supernatant.This can help to pellet larger aggregates, allowing you to use the more soluble fraction.

Experimental Protocol: Evaluating the Effect of Detergents on Aggregation

  • Prepare Assay Buffers:

    • Prepare a series of assay buffers containing varying concentrations of a non-ionic detergent (e.g., 0%, 0.01%, 0.05%, and 0.1% Triton X-100).

  • Prepare this compound Solutions:

    • Prepare solutions of this compound at the desired final concentration in each of the prepared assay buffers.

  • Assess Aggregation:

    • Use DLS, as described above, to measure the particle size distribution in each solution.

    • Alternatively, run your biological assay in the presence of each detergent concentration and observe if the inhibitory activity of this compound is diminished, which would suggest that the original activity was due to aggregation.[5]

  • Analyze Results:

    • Determine the lowest concentration of detergent that effectively reduces or eliminates aggregation without significantly affecting your assay's performance.

Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow for this compound Aggregation

Caption: A flowchart outlining the steps to identify and resolve this compound aggregation.

Hypothesized Signaling Pathway Inhibition by this compound

This compound has been reported to inhibit secretory phospholipase A2 (sPLA2).[1] The following diagram illustrates a simplified signaling pathway that could be affected by this inhibition.

sPLA2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor sPLA2 sPLA2 receptor->sPLA2 Activates phospholipids Membrane Phospholipids sPLA2->phospholipids Acts on AA Arachidonic Acid (AA) phospholipids->AA Releases COX_LOX COX / LOX Enzymes AA->COX_LOX prostaglandins Prostaglandins / Leukotrienes COX_LOX->prostaglandins inflammation Inflammation prostaglandins->inflammation This compound This compound This compound->sPLA2 Inhibits

Caption: A diagram showing the potential inhibitory effect of this compound on the sPLA2 signaling pathway.

References

Technical Support Center: Sensitive Detection of Casuarictin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of Casuarictin in biological samples. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for the sensitive detection of this compound in biological samples?

For high sensitivity and selectivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique. It allows for the accurate quantification of this compound in complex biological matrices like plasma and urine. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity and specificity of LC-MS/MS for trace-level detection.

Q2: How should I store my biological samples to ensure the stability of this compound?

To minimize degradation, biological samples should be processed as quickly as possible. If immediate analysis is not possible, samples should be stored at -80°C.[1][2] For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable, but long-term storage at this temperature is not recommended due to the potential for enzymatic degradation and chemical instability.[2][3][4] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to analyte degradation.[1]

Q3: What are the common challenges in extracting this compound from plasma and urine?

The main challenges include:

  • Matrix Effects: Endogenous components in plasma and urine can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[5][6]

  • Low Recovery: this compound, being a polar molecule, can be challenging to extract efficiently from aqueous matrices.

  • Analyte Stability: this compound may be unstable during the extraction process due to pH changes, temperature, or enzymatic activity.

Q4: Can I use a generic polyphenol extraction method for this compound?

While general polyphenol extraction methods can be a good starting point, optimization is crucial for this compound. The efficiency of extraction can vary significantly depending on the specific polyphenol and the biological matrix. It is recommended to validate the chosen method for accuracy, precision, and recovery specifically for this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low/No Signal for this compound 1. Inefficient Extraction: The chosen extraction method may not be suitable for this compound. 2. Analyte Degradation: this compound may have degraded during sample collection, storage, or processing.[1] 3. MS Source Contamination: A dirty ion source can lead to poor sensitivity. 4. Incorrect MS/MS Transitions: The selected precursor and product ions for this compound may not be optimal.1. Optimize the extraction procedure. Try different solvents or solid-phase extraction (SPE) cartridges.[7][8] 2. Review sample handling procedures. Ensure proper storage conditions (-80°C) and minimize freeze-thaw cycles.[1][2] 3. Clean the mass spectrometer's ion source according to the manufacturer's instructions. 4. Optimize the MS/MS parameters by infusing a standard solution of this compound.
High Variability in Results (Poor Precision) 1. Inconsistent Sample Preparation: Variations in extraction volumes, timing, or technique can lead to inconsistent results. 2. Matrix Effects: Inconsistent ion suppression or enhancement between samples.[5][6] 3. Instrument Instability: Fluctuations in the LC or MS system.1. Use an internal standard to normalize for variations in sample preparation and matrix effects. Ensure consistent and precise execution of the extraction protocol. 2. Use a matrix-matched calibration curve. Dilute the sample to reduce the concentration of interfering substances.[9] 3. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample onto the LC column. 2. Incompatible Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for this compound. 3. Column Degradation: The analytical column may be old or contaminated.1. Dilute the sample extract before injection. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic form. Optimize the gradient elution profile. 3. Replace the analytical column with a new one of the same type. Use a guard column to protect the analytical column.
Carryover (Signal Detected in Blank Injections) 1. Contamination of the Injection Port/Syringe: Residue from a previous high-concentration sample. 2. Strong Adsorption of this compound: The analyte may be strongly retained on parts of the LC system.1. Implement a rigorous needle wash protocol with a strong organic solvent. 2. Use a mobile phase with a higher percentage of organic solvent or a different pH to ensure complete elution of this compound during each run.

Experimental Protocols

The following are example protocols for the extraction and analysis of this compound from biological samples. These should be considered as starting points and require optimization and validation for specific experimental needs.

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

    • Add 200 µL of acetonitrile containing 1% formic acid to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Extraction:

    • Transfer the supernatant to a clean tube.

    • Add 500 µL of ethyl acetate.

    • Vortex for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer (ethyl acetate) to a new tube.

    • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Urine
  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 2,000 x g for 10 minutes to remove particulate matter.

    • To 500 µL of supernatant, add 10 µL of the internal standard solution.

    • Add 500 µL of 2% phosphoric acid in water.

  • SPE Procedure:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid followed by 1 mL of methanol.

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters (Example)
Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions To be determined by direct infusion of a this compound standard
Collision Energy To be optimized for each transition

Quantitative Data Summary

The following tables present example validation data that should be targeted when developing a quantitative method for this compound.

Table 1: Example Calibration Curve Parameters

AnalyteMatrixCalibration Range (ng/mL)
This compoundPlasma0.5 - 500> 0.995
This compoundUrine1 - 1000> 0.995

Table 2: Example Precision and Accuracy Data

MatrixSpiked Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Plasma1.5< 15< 1585 - 115
50< 10< 1090 - 110
400< 10< 1090 - 110
Urine3< 15< 1585 - 115
100< 10< 1090 - 110
800< 10< 1090 - 110

Table 3: Example Recovery and Matrix Effect Data

MatrixExtraction MethodRecovery (%)Matrix Effect (%)
PlasmaLLE75 ± 592 ± 8
UrineSPE85 ± 795 ± 6

Visualizations

Signaling Pathway

Casuarictin_Alzheimers_Pathway This compound This compound PSFL Presenilin Stabilization Factor-Like Protein (PSFL) This compound->PSFL Inhibits Presenilin Presenilin PSFL->Presenilin Stabilizes gamma_secretase γ-secretase Complex Presenilin->gamma_secretase Component of APP Amyloid Precursor Protein (APP) gamma_secretase->APP Cleaves Abeta Amyloid-β (Aβ) Formation APP->Abeta Plaques Senile Plaques Abeta->Plaques AD Alzheimer's Disease Pathology Plaques->AD

Caption: Putative pathway of this compound in Alzheimer's disease.[10][11][12]

Experimental Workflow

Casuarictin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma or Urine) Spike Spike Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Results Results Reporting Quantification->Results

Caption: General workflow for this compound analysis.

References

optimizing reaction conditions for the synthesis of Casuarictin analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Casuarictin analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and its analogs?

The total synthesis of this compound and its analogs is a complex process that typically involves several key stages. The core strategy revolves around the construction of the characteristic C-glucosidic ellagitannin structure. This includes the formation of an open-chain glucose precursor, stereoselective C-glycosylation to a galloyl moiety, and subsequent oxidative coupling to form the hexahydroxydiphenoyl (HHDP) groups.[1][2] The synthesis often requires a careful selection of protecting groups to ensure regioselectivity during the esterification of the glucose core with gallic acid and HHDP precursors.[3]

Q2: What are the most critical steps in the synthesis of this compound analogs?

The most challenging and critical steps are typically:

  • Stereoselective C-glycosylation: The formation of the C-glycosidic bond between the glucose moiety and a phenol is a pivotal step.[2] Achieving the desired stereochemistry (α or β) at the anomeric center is crucial and can be influenced by the choice of glycosyl donor, promoter, and reaction conditions.[4][5]

  • Oxidative Coupling for HHDP Formation: The intramolecular oxidative coupling of two galloyl groups to form the HHDP bridge is another key transformation.[2] The yield and stereoselectivity of this step are highly dependent on the oxidant, catalyst, and reaction conditions.[6]

  • Protecting Group Strategy: The multiple phenolic hydroxyl groups on the galloyl and HHDP moieties, as well as the hydroxyl groups on the glucose core, necessitate a robust protecting group strategy to achieve selective functionalization and avoid side reactions.[3]

Q3: What are some common methods for the purification of this compound analogs?

Purification of ellagitannins like this compound analogs primarily relies on chromatographic techniques.[7][8] Due to the polar nature of these polyphenolic compounds, normal-phase and reverse-phase high-performance liquid chromatography (HPLC) are often employed for final purification.[9] For initial fractionation and removal of major impurities, size-exclusion chromatography using resins like Sephadex LH-20 is a common and effective method.[10]

Troubleshooting Guides

Problem 1: Low Yield in C-Glycosylation Step

Symptoms:

  • Low conversion of the starting materials (glycosyl donor and phenolic acceptor).

  • Formation of a complex mixture of products.

  • Predominance of O-glycosylation product over the desired C-glycoside.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inactive Glycosyl Donor Ensure the glycosyl donor (e.g., trichloroacetimidate, glycosyl fluoride) is freshly prepared and of high purity. Consider using a more reactive donor.
Suboptimal Lewis Acid/Promoter The choice and stoichiometry of the Lewis acid (e.g., BF₃·OEt₂, TMSOTf) are critical.[4] Titrate the amount of Lewis acid to find the optimal concentration. Experiment with different Lewis acids to identify the most effective one for your specific substrates.
Competitive O-Glycosylation O-Glycosylation is often a competing reaction. Running the reaction at a lower temperature may favor the thermodynamically more stable C-glycoside. The choice of solvent can also influence the C/O selectivity.
Steric Hindrance Significant steric hindrance on either the glycosyl donor or the phenolic acceptor can impede the reaction. Consider using less bulky protecting groups if possible.
Problem 2: Poor Stereoselectivity in Oxidative Coupling for HHDP Formation

Symptoms:

  • Formation of a mixture of atropisomers (R and S axial chirality) of the HHDP group.

  • Difficulty in separating the desired diastereomer.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Ineffective Oxidizing Agent The choice of oxidizing agent is crucial for controlling the stereoselectivity. Common oxidants include Fe(III) salts or enzymatic systems like laccase or peroxidase.[6] The reaction kinetics and temperature can also influence the outcome.
Substrate Conformation The pre-organization of the two galloyl groups on the glucose scaffold influences the stereochemical outcome of the coupling. The protecting groups on the glucose core can affect its conformation and thus the orientation of the galloyl moieties.
Reaction Conditions Optimize the reaction temperature and time. Lower temperatures often lead to higher selectivity. The solvent system can also play a role in controlling the conformational flexibility of the substrate.
Problem 3: Difficulty in Purification of the Final Product

Symptoms:

  • Broad peaks or poor separation in HPLC.

  • Presence of closely related impurities that co-elute with the product.

  • Low recovery of the product after chromatography.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Residual Protecting Groups Incomplete deprotection can lead to a mixture of partially protected analogs that are difficult to separate from the final product. Ensure the deprotection step goes to completion by using appropriate reagents and reaction times. Monitor the reaction by TLC or LC-MS.
Product Degradation Ellagitannins can be sensitive to pH and oxidation.[11] Use degassed solvents for purification and consider adding antioxidants like ascorbic acid to the mobile phase. Perform purification at lower temperatures if possible.
Inappropriate Chromatographic Conditions Optimize the HPLC mobile phase (e.g., gradient, solvent composition, pH) and stationary phase (e.g., C18, phenyl-hexyl). For closely related isomers, a shallower gradient and a longer column may be necessary. As mentioned, size-exclusion chromatography (e.g., Sephadex LH-20) can be a valuable initial purification step.[10]
Formation of Aggregates Polyphenolic compounds can form aggregates, leading to peak broadening. Try dissolving the sample in a small amount of a more polar solvent like DMSO before injecting it onto the column.

Experimental Protocols

General Procedure for C-Glycosylation of a Phenol (Illustrative Example):

  • To a solution of the phenolic acceptor (1.0 eq.) and the glycosyl donor (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon) at -78 °C, add the Lewis acid promoter (e.g., BF₃·OEt₂, 1.5 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature over 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Oxidative Coupling to form the HHDP group (Illustrative Example):

  • Dissolve the digalloyl-protected glucose derivative (1.0 eq.) in a suitable solvent (e.g., a mixture of acetone and water).

  • Add a solution of the oxidizing agent (e.g., FeCl₃, 2.2 eq.) in the same solvent system dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a solution of a reducing agent (e.g., sodium ascorbate).

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Typical Reaction Conditions for Key Synthetic Steps

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
C-Glycosylation Glycosyl Trichloroacetimidate, Gallic Acid derivative, TMSOTfDCM-40 to 02-650-70
Galloylation Galloyl Chloride, PyridineDCM0 to rt4-880-95
Oxidative Coupling Digalloyl Intermediate, FeCl₃Acetone/H₂Ort24-4840-60
Deprotection Benzyl-protected analog, H₂, Pd/CMeOH/THFrt12-2490-99

Note: These are generalized conditions. Optimal conditions will vary depending on the specific substrates and protecting groups used.

Visualizations

experimental_workflow start Protected Glucose Core galloylation Selective Galloylation start->galloylation c_glycosylation C-Glycosylation with Protected Galloyl Moiety galloylation->c_glycosylation oxidative_coupling Oxidative Coupling to form HHDP Group c_glycosylation->oxidative_coupling deprotection Global Deprotection oxidative_coupling->deprotection purification Purification (HPLC/Sephadex) deprotection->purification end This compound Analog purification->end troubleshooting_low_yield problem Low Yield in C-Glycosylation cause1 Check Glycosyl Donor Activity problem->cause1 cause2 Optimize Lewis Acid/Promoter problem->cause2 cause3 Minimize O-Glycosylation problem->cause3 solution1 Use Freshly Prepared Donor cause1->solution1 solution2 Screen Different Promoters & Stoichiometries cause2->solution2 solution3 Lower Reaction Temperature & Screen Solvents cause3->solution3

References

troubleshooting poor reproducibility in Casuarictin bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering poor reproducibility in Casuarictin bioactivity assays. The following frequently asked questions (FAQs) and guides are designed to address common issues and provide solutions to enhance the reliability and consistency of your experimental results.

Frequently Asked Questions (FAQs)

Sample Integrity and Stability

Q1: My this compound extract shows variable activity between batches. What could be the cause?

A1: Poor reproducibility between batches of this compound extract can stem from several factors related to the stability of the compound itself. This compound, as an ellagitannin, is susceptible to degradation.[1][2]

  • Storage Conditions: The stability of ellagitannins is highly dependent on temperature and storage time.[1][2] Long-term storage at room temperature or even 4°C can lead to a decrease in the concentration of active compounds. For optimal stability, storage at -20°C or below is recommended.[1][2]

  • Extraction and Drying Methods: The method used to dry the plant material and extract the this compound can significantly impact its stability and bioactivity. Oven-drying, for instance, can sometimes decrease the extractability and biological activity of tannins compared to freeze-drying.[3] The choice of extraction solvent will also influence the profile of extracted compounds.[4]

  • pH Sensitivity: The pH of your sample solution can affect the stability and structure of tannins.[5] Ensure consistent pH across all your experiments.

Troubleshooting Table: Sample Integrity

IssuePotential CauseRecommended Solution
Decreasing activity over timeDegradation of this compoundStore extracts at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[1][2]
Batch-to-batch variabilityInconsistent extractionStandardize the extraction protocol, including solvent type, temperature, and duration.[4]
Inconsistent sample handlingUse consistent drying methods (e.g., freeze-drying) for all plant material.[3]
Unexpected resultspH effects on compound stabilityBuffer your solutions to a consistent pH and check for any pH-dependent structural changes.[5]
Assay-Specific Issues

Q2: I am getting conflicting results from different antioxidant assays (e.g., DPPH, FRAP, ABTS). Why is this happening?

A2: It is common to observe different antioxidant capacities for the same extract when using different assays. This is because each assay is based on a different chemical reaction mechanism.[6][7]

  • Mechanism of Action: Antioxidant assays can be broadly categorized into Hydrogen Atom Transfer (HAT) based assays and Single Electron Transfer (SET) based assays.[6][7] Different antioxidants may have varying efficiencies in these different chemical environments.

  • Interference: Many common antioxidant assays are prone to interference from non-phenolic reducing agents that may be present in your plant extract, such as reducing sugars, amino acids, and ascorbic acid.[6][8] This can lead to an overestimation of the total phenolic content and antioxidant capacity.

  • Assay Conditions: Factors like pH, solvent, and reaction time can significantly influence the outcome of the assay.[9]

Troubleshooting Table: Antioxidant Assay Discrepancies

AssayPotential for InterferenceRecommendations
DPPH Can be affected by light, oxygen, and steric hindrance of the antioxidant.[9]Protect the reaction from light and ensure consistent reaction times.
FRAP Measures the ability to reduce ferric ions, which is not always directly correlated with radical scavenging activity.[8]Use in conjunction with other assays to get a broader picture of antioxidant potential.
ABTS Can be used for both hydrophilic and lipophilic antioxidants.The radical is generated before the addition of the antioxidant, which can be an advantage.
Folin-Ciocalteu Susceptible to interference from various non-phenolic reducing substances.[6][8]Use this as a measure of total reducing capacity rather than a specific measure of phenolic content.

Q3: My bioassay results are not reproducible, especially in cell-based assays. What are some tannin-specific problems to consider?

A3: Tannins like this compound can present unique challenges in biological assays due to their chemical properties.

  • Protein Binding: A defining characteristic of tannins is their ability to bind to and precipitate proteins.[10] In cell-based assays, this can lead to non-specific binding to proteins in the cell culture medium or on the cell surface, affecting cell viability and other readouts.

  • Interference with Assay Reagents: The reducing nature of tannins can directly interfere with common cytotoxicity and proliferation assays.[11] For example, tannins can non-specifically reduce MTT and resazurin, leading to false-positive results for cell viability.[11] They can also quench the fluorescence of dyes used in assays that quantify DNA.[11]

  • Complex Formation: this compound has been shown to form stable complexes with proteins, such as sPLA2.[12][13] This interaction is central to its bioactivity but can also lead to variability if the stoichiometry of the interaction is not carefully controlled.

Experimental Protocols

General Protocol for Antioxidant Capacity Assessment

To improve reproducibility, it is recommended to use a panel of antioxidant assays. Below is a generalized workflow.

1. Sample Preparation:

  • Accurately weigh the dried plant extract.

  • Dissolve the extract in a suitable solvent (e.g., ethanol, methanol, or water) to create a stock solution.[4] The choice of solvent should be consistent across all experiments.

  • Prepare a series of dilutions from the stock solution.

2. DPPH Radical Scavenging Assay:

  • Prepare a fresh solution of DPPH in methanol.

  • Add a specific volume of your diluted extract to the DPPH solution.

  • Incubate the mixture in the dark for a defined period (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm).

  • Use a positive control (e.g., ascorbic acid or gallic acid).

  • Calculate the percentage of radical scavenging activity.

3. Ferric Reducing Antioxidant Power (FRAP) Assay:

  • Prepare the FRAP reagent by mixing TPTZ, FeCl3, and acetate buffer.

  • Add your diluted extract to the FRAP reagent.

  • Incubate at a specific temperature (e.g., 37°C) for a defined time.

  • Measure the absorbance of the resulting blue-colored complex.

  • Create a standard curve using a known reducing agent (e.g., FeSO4).

  • Express the results as equivalents of the standard.

Visual Troubleshooting Guides

Workflow for a Reproducible Bioactivity Assay

G Figure 1. Key steps for ensuring reproducibility in bioactivity assays. cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis Sample Standardized Sample Preparation & Storage Reagent Reagent Qualification & Handling Sample->Reagent Consistent Materials Assay Consistent Assay Protocol Reagent->Assay Validated Inputs Controls Inclusion of Proper Controls Assay->Controls Contextual Baselines Analysis Standardized Data Analysis Controls->Analysis Normalized Data Replication Sufficient Biological & Technical Replicates Analysis->Replication Statistical Significance

Caption: Key steps for ensuring reproducibility in bioactivity assays.

Troubleshooting Logic for Poor Reproducibility

G Figure 2. Decision tree for troubleshooting poor reproducibility. Start Poor Reproducibility Observed CheckSample Review Sample Prep & Storage? Start->CheckSample CheckAssay Review Assay Protocol? CheckSample->CheckAssay No Sol_Sample Standardize Extraction, Storage & Handling CheckSample->Sol_Sample Yes CheckInterference Suspect Assay Interference? CheckAssay->CheckInterference No Sol_Assay Ensure Consistent Timing, Reagents & Equipment CheckAssay->Sol_Assay Yes Sol_Interference Run Interference Controls & Use Alternative Assays CheckInterference->Sol_Interference Yes

Caption: Decision tree for troubleshooting poor reproducibility.

Signaling Pathway of this compound's Anti-inflammatory Action

G Figure 3. Proposed mechanism of this compound's sPLA2 inhibition. This compound This compound Complex This compound-sPLA2 Complex This compound->Complex sPLA2 sPLA2 sPLA2->Complex EnzymeActivity Decreased Enzymatic Activity Complex->EnzymeActivity Inhibition Inflammation Reduced Inflammation EnzymeActivity->Inflammation

Caption: Proposed mechanism of this compound's sPLA2 inhibition.

References

selecting appropriate protecting groups for Casuarictin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and FAQs are primarily based on established synthetic routes for Casuarinin, a closely related ellagitannin, due to the limited availability of a published total synthesis of Casuarictin. The principles and methodologies are expected to be highly applicable to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in synthesizing this compound and other ellagitannins lie in the selective protection and deprotection of numerous phenolic hydroxyl groups on the galloyl and hexahydroxydiphenoyl (HHDP) moieties, as well as the hydroxyl groups of the central glucose core.[1] Achieving stereoselectivity during the formation of the glycosidic bonds and the atropisomerically-defined HHDP bridge is also a significant hurdle.[2]

Q2: Which protecting groups are most suitable for the phenolic hydroxyls of the galloyl and HHDP moieties?

A2: Benzyl (Bn) ethers are a common choice for protecting the phenolic hydroxyl groups due to their stability under a wide range of reaction conditions.[1] Allyl ethers have also been successfully employed, offering orthogonal deprotection conditions to benzyl groups.[2]

Q3: How can the different hydroxyl groups on the glucose core be selectively protected?

A3: The selective protection of the glucose hydroxyls often relies on the differential reactivity of the primary (C6) versus secondary hydroxyls. Bulky protecting groups can favor the less sterically hindered primary hydroxyl. For vicinal diols (e.g., C4 and C6), cyclic acetals like benzylidene acetals can be used. Orthogonal protecting group strategies, employing a combination of groups that can be removed under different conditions, are crucial for success.[3][4]

Q4: What is a key strategic step in the synthesis of Casuarinin that is relevant for this compound?

A4: A key strategic step in the synthesis of the related Casuarinin involves the use of a benzyl oxime group. This group serves a dual purpose: it facilitates the opening of the glucopyranose ring and acts as a scaffold for the stereoselective formation of a C-glycosidic bond, a feature also present in some ellagitannins.[2][5][6]

Troubleshooting Guides

Issue 1: Low Yield or Lack of Selectivity in Phenolic Hydroxyl Protection
Symptom Possible Cause Troubleshooting Steps
Incomplete protection of phenolic hydroxylsInsufficient reagent or base; Steric hindrance- Increase the equivalents of the protecting group reagent (e.g., benzyl bromide) and the base (e.g., NaH).- Consider using a more reactive benzylation reagent.- For sterically hindered hydroxyls, a less bulky protecting group might be necessary, or a two-step protection-deprotection strategy for other groups may be required.
Non-selective protection leading to a mixture of productsSimilar reactivity of different hydroxyl groups- Employ a protecting group strategy that exploits subtle differences in steric or electronic environments.- Use a bulky protecting group to favor the less hindered positions.- Consider a temporary protection of more reactive groups, followed by protection of the desired group and subsequent selective deprotection.
Decomposition of starting materialHarsh reaction conditions- Use milder bases (e.g., K₂CO₃, Ag₂O) and lower reaction temperatures.- Ensure the absence of moisture and oxygen, especially when using strong bases like NaH.
Issue 2: Difficulties with the Formation of the Hexahydroxydiphenoyl (HHDP) Bridge
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired HHDP atropisomerInefficient oxidative coupling; Lack of stereocontrol- Optimize the oxidative coupling conditions (e.g., reagent, solvent, temperature). Copper(II)-mediated coupling has been shown to be effective.[2]- The choice of chiral auxiliary or the conformation of the glucose core can influence the stereoselectivity of the coupling.
Formation of undesired side productsOver-oxidation or side reactions of unprotected functional groups- Ensure all other sensitive functional groups are adequately protected before attempting the oxidative coupling.- Purify the galloyl-protected intermediate thoroughly to remove any impurities that might interfere with the coupling reaction.
Issue 3: Challenges in Deprotection Steps
Symptom Possible Cause Troubleshooting Steps
Incomplete removal of benzyl groupsCatalyst poisoning; Insufficient hydrogen source- Use a fresh, high-quality palladium catalyst (e.g., Pd/C).- Ensure the substrate is free of impurities that can poison the catalyst (e.g., sulfur-containing compounds).- Increase the hydrogen pressure or use a hydrogen transfer reagent like ammonium formate.
Cleavage of other functional groups during deprotectionNon-selective deprotection conditions- Employ an orthogonal protecting group strategy. For instance, if benzyl and allyl groups are used, the allyl groups can be selectively removed with a palladium catalyst without affecting the benzyl ethers.[2]- For acid-labile groups, use carefully buffered conditions or very mild acids.
Low yield after allyl group removalInefficient palladium catalysis- Use a suitable palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like morpholine or dimethylbarbituric acid.[2]- Ensure the reaction is performed under an inert atmosphere to prevent catalyst deactivation.

Summary of Protecting Groups in Ellagitannin Synthesis

Protecting Group Functional Group Protected Protection Conditions Deprotection Conditions Orthogonality & Notes
Benzyl (Bn) Phenolic and Aliphatic HydroxylsBnBr, NaH, DMFH₂, Pd/CStable to a wide range of conditions. Not orthogonal to other hydrogenolysis-labile groups.
Allyl Phenolic and Aliphatic HydroxylsAllyl bromide, basePd(PPh₃)₄, scavenger (e.g., morpholine)Orthogonal to benzyl groups. Cleaved under mild, neutral conditions.[2]
Benzylidene Acetal Vicinal Diols (e.g., glucose C4-C6)Benzaldehyde dimethyl acetal, CSAAcidic hydrolysis or hydrogenolysisUseful for protecting diols in a single step.
Benzyl Oxime Anomeric position (after ring opening)BenzylhydroxylamineAcidic hydrolysisUsed as a strategic tool for C-glycosylation in the synthesis of Casuarinin.[5][6]

Key Experimental Protocols

Protocol 1: Allyl Group Deprotection (based on Casuarinin Synthesis) [2]

  • Dissolve the allyl-protected compound in a suitable solvent (e.g., a mixture of THF and morpholine).

  • Add tetrakis(triphenylphosphine)palladium(0) as the catalyst.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the deprotected compound.

Protocol 2: Formation of the (S)-HHDP Bridge (based on Casuarinin Synthesis) [2]

  • Dissolve the di-galloyl protected glucose derivative in a suitable solvent (e.g., CH₂Cl₂).

  • Add a solution of CuCl₂ and n-butylamine in methanol.

  • Stir the mixture at room temperature, allowing the oxidative coupling to proceed. The reaction progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with an appropriate reagent (e.g., a saturated aqueous solution of NH₄Cl).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield the desired (S)-HHDP bridged compound.

Visualizing the Synthetic Strategy

The synthesis of complex molecules like this compound involves a carefully planned sequence of protection, coupling, and deprotection steps. Below are diagrams illustrating the logical workflow.

experimental_workflow cluster_glucose_protection Glucose Core Modification cluster_galloylation Galloyl and HHDP Precursor Attachment cluster_hhdp_formation HHDP Bridge Formation cluster_final_modifications Final Assembly and Deprotection start D-Glucose p1 Selective Protection of Glucose Hydroxyls start->p1 Multiple Steps p2 Selective Galloylation p1->p2 p3 Attachment of Galloyl Precursors for HHDP p2->p3 p4 Oxidative Coupling to form HHDP Bridge p3->p4 p5 Attachment of Final Galloyl Group (for this compound) p4->p5 p6 Global Deprotection p5->p6 p7 This compound p6->p7

Caption: A generalized workflow for the synthesis of this compound.

The following diagram illustrates the concept of orthogonal protecting groups, which is fundamental to the synthesis of complex polyphenols.

orthogonal_protection cluster_molecule Polyphenol Core with Orthogonal Protecting Groups cluster_deprotection1 Selective Deprotection of PG1 cluster_modification Selective Modification cluster_deprotection2 Deprotection of PG2 mol Molecule-OH (PG1) Molecule-OH (PG2) reagent1 Reagent A mol->reagent1 mol1 Molecule-OH Molecule-OH (PG2) reagent1->mol1 PG1 removed reagent2 Reagent B mol1->reagent2 mol2 Molecule-OR Molecule-OH (PG2) reagent2->mol2 Reaction at unprotected OH reagent3 Reagent C mol2->reagent3 mol3 Molecule-OR Molecule-OH reagent3->mol3 PG2 removed

Caption: The principle of orthogonal protection in multistep synthesis.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Casuarictin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the antioxidant properties of two natural compounds: Casuarictin, an ellagitannin, and quercetin, a flavonoid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, supported by available experimental data.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This has led to a growing interest in the therapeutic potential of natural antioxidants. This compound, a hydrolyzable tannin found in plants such as Casuarina and Stachyurus species, and quercetin, a flavonoid abundant in fruits and vegetables, are two such compounds known for their significant antioxidant activities.[1][2] This guide aims to compare their antioxidant capacities based on existing scientific literature.

Quantitative Antioxidant Activity

A direct quantitative comparison of the antioxidant activity of this compound and quercetin is challenging due to the limited availability of specific IC50 values for this compound from standardized antioxidant assays in the reviewed literature. However, extensive data is available for quercetin, a well-researched flavonoid.

Table 1: Comparison of Antioxidant Activity

CompoundAssayIC50 Value (µM)Source
Quercetin DPPH4.60 ± 0.3[3]
ABTS48.0 ± 4.4[3]
DPPH~9.9 (µg/mL)[4]
ABTS1.89 ± 0.33 (µg/mL)[5]
This compound DPPHData not available-
ABTSData not available-

Note: IC50 is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The values for quercetin may vary between studies due to different experimental conditions.

While specific IC50 values for this compound were not found in the conducted searches, it is described as a potent antioxidant.[6] Ellagitannins, as a class, are known for their strong antioxidant properties due to their multiple phenolic hydroxyl groups.[2]

Mechanisms of Antioxidant Action

Both this compound and quercetin exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways.

This compound

This compound, as an ellagitannin, possesses numerous hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[2] Its primary reported mechanism of action in mitigating oxidative stress and inflammation involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory and pro-oxidant genes. By inhibiting NF-κB, this compound can reduce the production of inflammatory mediators and enzymes that contribute to oxidative stress.

Quercetin

Quercetin's antioxidant mechanisms are more extensively documented and involve a multi-pronged approach:

  • Direct Radical Scavenging: Quercetin can directly scavenge a wide range of reactive oxygen and nitrogen species.

  • Modulation of Signaling Pathways: Quercetin influences several key signaling pathways to enhance the body's endogenous antioxidant defenses:

    • Nrf2-ARE Pathway: Quercetin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[8][9] Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.

    • MAPK Pathway: Quercetin can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to oxidative stress.[2][10]

    • NF-κB Pathway: Similar to this compound, quercetin can inhibit the NF-κB pathway, thereby reducing inflammation and oxidative stress.[10][11]

    • PI3K/AKT Pathway: Quercetin has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which is involved in cell survival and antioxidant responses.[2][10]

Experimental Protocols

The following are generalized protocols for the DPPH and ABTS assays, commonly used to evaluate antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.

  • Sample Preparation: The test compounds (this compound and quercetin) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting an aqueous solution of ABTS with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate buffer) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).

  • Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the diluted ABTS•+ solution is mixed with varying concentrations of the test compound.

  • Incubation: The reaction mixtures are incubated at room temperature for a specified period (e.g., 6 minutes).

  • Measurement: The absorbance of the solutions is measured at the same wavelength used for dilution (e.g., 734 nm).

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Compound (this compound/Quercetin) Mixing Mixing Test_Compound->Mixing Radical_Solution Free Radical Solution (DPPH or ABTS•+) Radical_Solution->Mixing Incubation Incubation (Dark, Room Temp) Mixing->Incubation Spectrophotometry Spectrophotometry (Absorbance Measurement) Incubation->Spectrophotometry Data_Analysis Data Analysis (% Inhibition vs. Conc.) Spectrophotometry->Data_Analysis IC50 IC50 Value Determination Data_Analysis->IC50

Caption: Experimental workflow for in vitro antioxidant assays (DPPH/ABTS).

G cluster_stress Oxidative Stress cluster_this compound This compound Action cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) IKK IKK ROS->IKK activates This compound This compound This compound->IKK inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkB_inactive NF-κB (p65/p50) IκBα NFkB_p65_p50 NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) NFkB_p65_p50->NFkB_active translocates NFkB_inactive->NFkB_p65_p50 releases Gene_Expression Pro-inflammatory & Pro-oxidant Genes NFkB_active->Gene_Expression induces

Caption: this compound's antioxidant mechanism via NF-κB inhibition.

G cluster_stress Oxidative Stress cluster_quercetin Quercetin Action cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Quercetin Quercetin Quercetin->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Nrf2 Nrf2->Nrf2_active translocates Nrf2_Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, etc.) ARE->Antioxidant_Enzymes upregulates

Caption: Quercetin's antioxidant mechanism via Nrf2 pathway activation.

G cluster_stress Oxidative Stress cluster_quercetin Quercetin Action cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) PI3K PI3K ROS->PI3K activates MAPK MAPK ROS->MAPK activates NFkB NF-κB ROS->NFkB activates Quercetin Quercetin Quercetin->PI3K modulates Quercetin->MAPK modulates Quercetin->NFkB inhibits AKT Akt PI3K->AKT activates Cell_Survival Cell Survival & Antioxidant Defense AKT->Cell_Survival MAPK->Cell_Survival Inflammation Inflammation NFkB->Inflammation

Caption: Quercetin's modulation of multiple antioxidant signaling pathways.

Conclusion

Both this compound and quercetin are promising natural compounds with significant antioxidant potential. Quercetin's antioxidant activity is well-characterized, with a wealth of quantitative data and a deep understanding of its multifaceted mechanisms involving direct radical scavenging and the modulation of key cellular signaling pathways like Nrf2, NF-κB, MAPK, and PI3K/Akt.

This compound is also recognized as a potent antioxidant, primarily through its ability to inhibit the pro-inflammatory and pro-oxidant NF-κB pathway. However, there is a notable lack of publicly available quantitative data (e.g., IC50 values) from standardized assays to allow for a direct comparison with quercetin.

Future research should focus on conducting head-to-head comparative studies of this compound and quercetin using standardized antioxidant assays. Furthermore, a more in-depth elucidation of the specific molecular targets and signaling pathways modulated by this compound would provide a more complete picture of its antioxidant and therapeutic potential. For professionals in drug development, both compounds represent valuable leads for the development of novel antioxidant and anti-inflammatory therapies.

References

A Comparative Analysis of Casuarictin and its Isomer Casuarinin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the biochemical and pharmacological profiles of two closely related ellagitannins, Casuarictin and Casuarinin. This document provides a comparative analysis of their biological activities, supported by quantitative data and detailed experimental protocols to aid in research and development.

This guide offers a side-by-side comparison of this compound and its structural isomer, Casuarinin. Both are hydrolyzable tannins found in various plant species, but their subtle structural differences lead to distinct biological activities. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of these compounds.

Structural and Physicochemical Properties

This compound and Casuarinin share the same molecular formula (C₄₁H₂₈O₂₆) and molecular weight (936.64 g/mol ). However, they differ in the stereochemistry of the glucose core and the arrangement of their constituent galloyl and hexahydroxydiphenoyl (HHDP) groups. In this compound, the glucose moiety is in a closed-form, whereas in Casuarinin, it exists in an open-chain configuration. This structural variance significantly influences their interaction with biological targets.

PropertyThis compoundCasuarinin
Molecular Formula C₄₁H₂₈O₂₆C₄₁H₂₈O₂₆
Molecular Weight 936.64 g/mol 936.64 g/mol
Class EllagitanninEllagitannin
Key Structural Feature Closed-form glucoseOpen-chain glucose

Comparative Biological Activities

While structurally similar, this compound and Casuarinin exhibit distinct pharmacological effects. This compound is primarily recognized for its anti-inflammatory properties, whereas Casuarinin has demonstrated unique activity in promoting cell proliferation in specific cell types.

Anti-inflammatory Activity: this compound's Inhibition of the NF-κB Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In a study utilizing gastric epithelial cells (GES-1) stimulated with Tumor Necrosis Factor-alpha (TNF-α), this compound demonstrated potent inhibition of key inflammatory mediators.

ParameterIC₅₀ Value (μM)
NF-κB-driven Transcription ~0.5
Interleukin-8 (IL-8) Secretion ~0.5
Matrix Metalloproteinase-9 (MMP-9) Secretion ~0.5
Interleukin-6 (IL-6) Secretion <0.5

These findings suggest that this compound's anti-inflammatory action is mediated, at least in part, through the suppression of the NF-κB pathway, a critical regulator of inflammatory responses.

Skeletal Muscle Satellite Cell Activation: Casuarinin's Proliferative Effect

In contrast to this compound, Casuarinin has been identified as an activator of skeletal muscle satellite cells (SCs), which are essential for muscle regeneration and repair. A study investigating the effects of these isomers on primary SCs found that Casuarinin significantly promoted SC proliferation, while this compound had no effect. This activity is linked to the upregulation of Interleukin-6 (IL-6), a cytokine known to be involved in SC activation and proliferation.

CompoundConcentration for Significant ActivityEffect on Satellite Cell Proliferation
Casuarinin 330 nMActivation
This compound Not ActiveNo effect

This differential activity highlights the stringent structural requirements for inducing satellite cell proliferation and points to Casuarinin as a potential therapeutic agent for conditions involving muscle wasting or damage.

Other Reported Biological Activities

Beyond the well-characterized effects mentioned above, preliminary studies have suggested other potential therapeutic applications for both compounds.

  • This compound: Has been reported to inhibit the enzymatic activity of snake venom phospholipase A2 (sPLA2), suggesting a potential role as an anti-venom agent. However, specific IC₅₀ values from these studies are not yet available.

  • Casuarinin: Has been described as a highly active inhibitor of carbonic anhydrase, an enzyme family involved in various physiological processes. Further quantitative analysis is required to determine the precise inhibitory potency (Kᵢ or IC₅₀).

A direct comparative study on the antioxidant capacities of this compound and Casuarinin using standardized assays like the Oxygen Radical Absorbance Capacity (ORAC) has not been extensively reported, representing an area for future investigation.

Experimental Protocols

To facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

This compound: NF-κB Inhibition Assay

This protocol describes a luciferase reporter assay to quantify the inhibition of TNF-α-induced NF-κB activation in HEK293 cells.

Materials:

  • HEK293 cells

  • pGL4.32[luc2P/NF-κB-RE/Hygro] firefly luciferase vector

  • Culture medium: DMEM + 10% FBS + Penicillin/Streptomycin

  • Recombinant human TNF-α

  • This compound

  • Dual-luciferase reporter assay system

  • 96-well white, clear-bottom assay plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 30,000 cells per well in 100 µL of culture medium and incubate overnight.

  • Transfection: Transfect cells with the NF-κB luciferase reporter vector according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with 50 µL of assay medium containing various concentrations of this compound or vehicle control.

  • Stimulation: Add 50 µL of assay medium containing 20 ng/mL TNF-α to the stimulated wells. Add 50 µL of assay medium without TNF-α to the unstimulated control wells.

  • Incubation: Incubate the plate for 6 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol. Measure firefly and Renilla luminescence using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB activation by this compound compared to the TNF-α-stimulated control.

Casuarinin: Skeletal Muscle Satellite Cell Proliferation (BrdU Incorporation) Assay

This protocol details an immunocytochemistry-based method to measure the proliferation of primary skeletal muscle satellite cells by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU).

Materials:

  • Primary skeletal muscle satellite cells

  • Growth medium (e.g., DMEM with 20% FBS and basic fibroblast growth factor)

  • BrdU labeling solution (10 µM)

  • Casuarinin

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)

  • DNA denaturation solution (e.g., 2N HCl)

  • Neutralization solution (e.g., 0.1 M sodium borate buffer, pH 8.5)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Anti-BrdU antibody

  • Secondary antibody: Fluorescently-labeled anti-mouse IgG

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture primary satellite cells on coated plates in growth medium.

  • Compound Treatment: Treat the cells with Casuarinin (e.g., 330 nM) or vehicle control for 24 hours.

  • BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for 2-4 hours.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with fixation solution, and then permeabilize.

  • DNA Denaturation: Treat the cells with the DNA denaturation solution, followed by the neutralization solution.

  • Immunostaining: Block non-specific antibody binding and then incubate with the anti-BrdU primary antibody. After washing, incubate with the fluorescently-labeled secondary antibody.

  • Counterstaining and Imaging: Counterstain the nuclei with DAPI and acquire images using a fluorescence microscope.

  • Quantification: Determine the percentage of BrdU-positive nuclei relative to the total number of nuclei (DAPI-stained).

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams are provided in Graphviz DOT language.

A Comparative Analysis of the Neuroprotective Potential of Casuarictin and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

A notable disparity exists in the scientific literature regarding the neuroprotective effects of Casuarictin and the well-researched polyphenol, resveratrol. While resveratrol has been the subject of numerous in vitro and in vivo studies elucidating its mechanisms of action and therapeutic potential, the investigation into this compound's neuroprotective properties is, at present, limited to computational modeling. This guide provides a comparative overview based on the currently available evidence, highlighting the experimental data for resveratrol and the theoretical potential of this compound.

Resveratrol: A Multi-Faceted Neuroprotective Agent

Resveratrol, a naturally occurring stilbenoid found in grapes, berries, and peanuts, has demonstrated significant neuroprotective effects across a variety of experimental models of neurological disorders. Its mechanisms of action are multifaceted, targeting oxidative stress, inflammation, and apoptosis—key pathways involved in neuronal cell death.

Key Neuroprotective Mechanisms of Resveratrol:
  • Antioxidant Properties: Resveratrol effectively scavenges reactive oxygen species (ROS) and enhances the expression of endogenous antioxidant enzymes.

  • Anti-inflammatory Effects: It has been shown to suppress the activation of microglia and reduce the production of pro-inflammatory cytokines.

  • Modulation of Signaling Pathways: Resveratrol influences several critical signaling pathways involved in cell survival and longevity, including the Sirtuin pathway.

  • Anti-apoptotic Activity: It can inhibit the cascade of events leading to programmed cell death in neurons.

This compound: A Theoretical Candidate for Alzheimer's Disease Therapy

Research into the neuroprotective effects of this compound is in its infancy. A singular in silico study has identified it as a potential therapeutic agent for Alzheimer's disease. This computational investigation utilized virtual screening and molecular docking to predict the interaction of this compound with a key protein involved in the pathology of the disease.

Proposed Mechanism of Action:

The study suggests that this compound may act as an inhibitor of the presenilin stabilization factor-like protein (PSFL)[1]. PSFL is involved in the stabilization of presenilin, a component of the γ-secretase complex that is responsible for the production of amyloid-beta (Aβ) peptides. An accumulation of these peptides in the brain is a hallmark of Alzheimer's disease. By inhibiting PSFL, this compound could theoretically disrupt the production of Aβ, thereby exerting a neuroprotective effect. However, it is crucial to emphasize that these findings are based on computer simulations and await experimental validation.

Comparative Data Presentation

Due to the absence of experimental data for this compound, a direct quantitative comparison with resveratrol is not feasible. The following table summarizes the available information for both compounds, underscoring the nature of the evidence.

FeatureThis compoundResveratrol
Evidence Type In silico (Computational Modeling)In vitro, In vivo (Experimental)
Primary Proposed Mechanism Inhibition of Presenilin Stabilization Factor-Like Protein (PSFL)[1]Antioxidant, Anti-inflammatory, Sirtuin activation, Anti-apoptotic
Target Disease Model Alzheimer's Disease (Theoretical)Stroke, Alzheimer's Disease, Parkinson's Disease, etc. (Experimental)
Quantitative Efficacy Data Not AvailableAvailable (e.g., reduction in infarct volume, decreased inflammatory markers)

Experimental Protocols

As no experimental studies on the neuroprotective effects of this compound have been published, this section details a representative experimental protocol for assessing the neuroprotective effects of resveratrol.

In Vitro Model of Oxidative Stress-Induced Neuronal Cell Death
  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Induction of Neurotoxicity: Cells are treated with an oxidizing agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress and cell death.

  • Treatment: Cells are pre-treated with varying concentrations of resveratrol for a specified period (e.g., 24 hours) before the addition of the neurotoxin.

  • Assessment of Cell Viability: The number of viable cells is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

  • Analysis of Protein Expression: Western blotting is used to analyze the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) and antioxidant pathways (e.g., Nrf2, HO-1).

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for this compound in Alzheimer's Disease

This compound This compound PSFL PSFL Protein This compound->PSFL Inhibition Presenilin Presenilin Stabilization PSFL->Presenilin Promotes gamma_Secretase γ-Secretase Activity Presenilin->gamma_Secretase Abeta Amyloid-β Production gamma_Secretase->Abeta

Caption: Proposed inhibitory action of this compound on the amyloid-beta production pathway.

Experiment Workflow for Assessing Resveratrol's Neuroprotection

cluster_invitro In Vitro cluster_invivo In Vivo Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Resveratrol_Treatment Resveratrol Treatment Cell_Culture->Resveratrol_Treatment Neurotoxin Induce Neurotoxicity (e.g., H₂O₂) Resveratrol_Treatment->Neurotoxin Viability_Assay Cell Viability Assay (MTT) Neurotoxin->Viability_Assay ROS_Assay ROS Measurement (DCF-DA) Neurotoxin->ROS_Assay Western_Blot Western Blot (Apoptotic & Antioxidant Proteins) Neurotoxin->Western_Blot Animal_Model Animal Model of Neurological Disease Resveratrol_Admin Resveratrol Administration Animal_Model->Resveratrol_Admin Behavioral_Tests Behavioral Assessment Resveratrol_Admin->Behavioral_Tests Histology Histological Analysis (Neuronal Loss) Resveratrol_Admin->Histology Biochemical_Assays Biochemical Assays (Brain Tissue) Resveratrol_Admin->Biochemical_Assays

Caption: A typical experimental workflow for evaluating the neuroprotective effects of resveratrol.

Conclusion

References

Unveiling the Correlated Bioactivity of Casuarictin: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the bioactive ellagitannin, Casuarictin, reveals a noteworthy correlation between its in vitro and in vivo biological activities. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance, supported by experimental data, to highlight its therapeutic potential.

This compound, a hydrolyzable tannin found in various plant species, has demonstrated a range of biological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties. This guide delves into the quantitative data from both laboratory-based (in vitro) and living organism (in vivo) studies to establish a clear connection between its mechanisms of action and its physiological effects.

In Vitro Bioactivity Profile

In the controlled environment of the laboratory, this compound exhibits significant inhibitory action against key enzymes implicated in metabolic and inflammatory pathways.

α-Glucosidase Inhibition

A notable in vitro bioactivity of this compound is its potent and competitive inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. One study reported an IC50 value of 0.21 μg/mL for this compound's inhibition of α-glucosidase, indicating its potential as a regulator of postprandial blood glucose levels.

Antioxidant Capacity
Anti-inflammatory Action: sPLA2 Inhibition

This compound has been identified as an inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid. Studies have shown that this compound can form a stable complex with sPLA2, thereby reducing its enzymatic activity. This direct inhibition of a pro-inflammatory enzyme provides a clear mechanism for its anti-inflammatory effects observed in vivo.[1]

In Vivo Efficacy: Correlating with In Vitro Observations

The in vitro bioactivities of this compound translate into tangible therapeutic effects in preclinical in vivo models, particularly in the context of inflammation.

Anti-inflammatory Effects in Animal Models

In a study investigating the effects of this compound on snake venom-induced inflammation, the compound was shown to virtually abolish the edematogenic (swelling) and myonecrotic (muscle damage) effects induced by sPLA2 in mice when administered after the venom.[1] This provides a direct in vivo validation of the in vitro sPLA2 inhibitory activity. The ability of this compound to neutralize the inflammatory effects of sPLA2 in a living organism underscores the physiological relevance of its enzyme-inhibiting capabilities.

The primary mechanism proposed for this in vivo anti-inflammatory action is the direct inhibition of the sPLA2 enzyme, preventing it from initiating the inflammatory cascade. This is complemented by the inherent antioxidant properties of this compound, which can help mitigate oxidative stress associated with inflammation.

Data Summary

Bioactivity In Vitro Assay Quantitative Data (this compound) In Vivo Model Observed In Vivo Effect Alternative Compounds (for comparison)
Anti-diabetic α-Glucosidase InhibitionIC50: 0.21 μg/mL--Acarbose
Anti-inflammatory sPLA2 InhibitionForms stable complex, reduces enzyme activitySnake venom-induced edema and myonecrosisAbolishes edematogenic and myonecrotic effectsNaringenin[2]
Antioxidant DPPH Radical ScavengingData not available--Ascorbic Acid, Trolox
Antioxidant Ferric Reducing Antioxidant Power (FRAP)Data not available--Gallic Acid, Quercetin

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of this compound against α-glucosidase is determined by monitoring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • A reaction mixture is prepared containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • This compound at various concentrations is pre-incubated with the enzyme.

  • The reaction is initiated by the addition of the substrate, pNPG.

  • The absorbance is measured spectrophotometrically at 405 nm.

  • The percentage of inhibition is calculated, and the IC50 value (the concentration of this compound required to inhibit 50% of the enzyme activity) is determined.

In Vitro Secretory Phospholipase A2 (sPLA2) Inhibition Assay

The inhibition of sPLA2 by this compound can be assessed using a colorimetric assay.

  • A substrate solution is prepared containing phosphatidylcholine, Triton X-100, and a pH indicator (e.g., phenol red) in a buffered solution.

  • sPLA2 enzyme is pre-incubated with varying concentrations of this compound.

  • The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • The enzymatic activity is determined by measuring the change in absorbance at a specific wavelength (e.g., 558 nm) which corresponds to the hydrolysis of the substrate.

  • The percentage of inhibition is calculated to determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • A baseline measurement of the paw volume of the experimental animals (e.g., rats or mice) is taken using a plethysmometer.

  • The animals are pre-treated with this compound at different doses or a vehicle control, typically administered orally or intraperitoneally.

  • After a specific time, inflammation is induced by injecting a solution of carrageenan into the sub-plantar region of the paw.

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB signaling pathway. While direct experimental evidence for this compound's modulation of this pathway is still emerging, ellagitannins are known to influence this critical inflammatory signaling cascade.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB_NFkB_Complex IkB-NF-kB Complex IKK Complex->IkB_NFkB_Complex Phosphorylates IkB IkB IkB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NF-kB NF-kB NF-kB_active NF-kB (active) NF-kB->NF-kB_active Translocates IkB_NFkB_Complex->NF-kB Releases This compound This compound This compound->IKK Complex Inhibits (Potential) DNA DNA NF-kB_active->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Assay_Setup Enzyme/Cell-based Assay Setup Casuarictin_Treatment Treatment with this compound Assay_Setup->Casuarictin_Treatment Data_Acquisition Data Acquisition (e.g., Spectrophotometry) Casuarictin_Treatment->Data_Acquisition IC50_Determination IC50 Value Determination Data_Acquisition->IC50_Determination Correlation Correlation IC50_Determination->Correlation Animal_Model Animal Model of Disease (e.g., Paw Edema) Casuarictin_Admin Administration of this compound Animal_Model->Casuarictin_Admin Observation Observation & Measurement (e.g., Paw Volume) Casuarictin_Admin->Observation Data_Analysis Statistical Analysis Observation->Data_Analysis Data_Analysis->Correlation

Caption: General experimental workflow for in vitro and in vivo bioactivity assessment.

Conclusion

The available evidence strongly suggests a positive correlation between the in vitro and in vivo bioactivities of this compound. Its ability to directly inhibit key inflammatory enzymes in a laboratory setting is mirrored by its efficacy in reducing inflammation in preclinical models. This correlation provides a solid foundation for further research into this compound as a potential therapeutic agent for inflammatory and metabolic disorders. Future studies should focus on elucidating the precise quantitative relationships between in vitro potency and in vivo efficacy, as well as exploring its effects on a wider range of biological targets and signaling pathways.

References

Validating Casuarictin's Anti-Inflammatory Mechanism: A Comparative Guide to Knockout and Knockdown Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the anti-inflammatory mechanism of action of Casuarictin, a hydrolyzable ellagitannin, through knockout (KO) and knockdown (KD) studies. While direct genetic ablation studies on this compound are not yet available in published literature, this document outlines proposed experimental designs to validate its putative targets—Nuclear Factor-kappa B (NF-κB) and secretory Phospholipase A2 (sPLA2)—and compares its expected effects with well-characterized inhibitors of these pathways.

Introduction to this compound's Putative Mechanisms

This compound has demonstrated significant anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] Preclinical evidence suggests its anti-inflammatory effects are primarily mediated through the inhibition of two key pro-inflammatory players:

  • Nuclear Factor-kappa B (NF-κB): A master regulator of inflammatory gene expression. This compound is reported to inhibit the NF-κB signaling pathway, which is crucial for the transcription of cytokines, chemokines, and adhesion molecules.[3]

  • Secretory Phospholipase A2 (sPLA2): A group of enzymes that release arachidonic acid from cell membranes, the precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[4] this compound has been shown to directly bind to and inhibit sPLA2, neutralizing its enzymatic activity and downstream inflammatory effects such as edema and myonecrosis.[1][2]

This guide proposes experimental strategies using targeted gene silencing (siRNA/shRNA) and gene knockout (CRISPR/Cas9) to unequivocally confirm these mechanisms and benchmark this compound's performance against established inhibitors.

Comparative Framework: this compound vs. Pathway-Specific Inhibitors

To validate this compound's mechanism, its efficacy should be compared against well-established inhibitors of the NF-κB and sPLA2 pathways.

Target PathwayComparator DrugMechanism of Action
NF-κB Pathway JSH-23A selective inhibitor that blocks the nuclear translocation of the NF-κB p65 subunit, preventing it from binding to DNA.[5]
AndrographolideDisrupts the phosphorylation of IκB proteins, preventing the release and nuclear translocation of NF-κB dimers.[5]
sPLA2 Pathway VarespladibA potent inhibitor of multiple sPLA2 isoforms that acts as a competitive inhibitor at the catalytic site.[6]
SC-215A specific inhibitor of sPLA2-IIA, shown to diminish inflammatory responses in vivo by suppressing the sPLA2-IIA-ERK1/2-cPLA2α pathway.[7]

Proposed Experimental Designs and Expected Outcomes

The following sections outline hypothetical knockout and knockdown studies to dissect this compound's mechanism of action.

Part 1: Confirming NF-κB Inhibition

The canonical NF-κB pathway is a primary target for anti-inflammatory drug development.[8] Gene knockout studies in mice have been instrumental in defining the roles of various pathway components, such as the RelA (p65) subunit.[9][10][11]

G cluster_0 Cell Culture Model cluster_1 Treatment Groups cluster_2 Endpoint Analysis WT_cells Wild-Type (WT) RAW 264.7 Macrophages LPS LPS Stimulation (Inflammatory Trigger) WT_cells->LPS This compound LPS + this compound WT_cells->this compound JSH23 LPS + JSH-23 (Comparator) WT_cells->JSH23 KO_cells RelA (p65) Knockout RAW 264.7 Macrophages KO_cells->LPS KO_cells->this compound Cytokine_Analysis Measure Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA / qPCR LPS->Cytokine_Analysis p65_Localization Assess p65 Nuclear Translocation via Immunofluorescence LPS->p65_Localization This compound->Cytokine_Analysis This compound->p65_Localization JSH23->Cytokine_Analysis JSH23->p65_Localization

Caption: Workflow for validating this compound's effect on the NF-κB pathway.

Cell LineTreatmentExpected TNF-α/IL-6 LevelsExpected p65 Nuclear TranslocationInterpretation
Wild-Type LPS+++ (High)+++ (High)Baseline inflammatory response.
LPS + this compound+ (Low)+ (Low)This compound inhibits NF-κB pathway.
LPS + JSH-23+ (Low)+ (Low)Positive control confirms pathway inhibition.
RelA (p65) KO LPS- (Basal)- (None)p65 is essential for cytokine production.
LPS + this compound- (Basal)- (None)This compound's effect is masked, confirming it acts on the p65-dependent pathway.
Part 2: Confirming sPLA2 Inhibition

sPLA2 enzymes, particularly isoforms like sPLA2-IIA, are highly expressed during inflammation and are viable therapeutic targets.[12] Genetic deletion or inhibition of these enzymes has been shown to reduce inflammatory responses.[7][13]

G cluster_0 Cell Culture Model cluster_1 Treatment Groups cluster_2 Endpoint Analysis WT_cells Wild-Type (WT) Primary Astrocytes LPS LPS Stimulation (Inflammatory Trigger) WT_cells->LPS This compound LPS + this compound WT_cells->this compound SC215 LPS + SC-215 (Comparator) WT_cells->SC215 KD_cells sPLA2-IIA Knockdown (siRNA) Primary Astrocytes KD_cells->LPS KD_cells->this compound PGE2_Analysis Measure Prostaglandin E2 (PGE2) Release by ELISA LPS->PGE2_Analysis AA_Release Quantify Arachidonic Acid (AA) Release via Mass Spectrometry LPS->AA_Release This compound->PGE2_Analysis This compound->AA_Release SC215->PGE2_Analysis SC215->AA_Release

Caption: Workflow for validating this compound's effect on the sPLA2 pathway.

Cell LineTreatmentExpected PGE2 LevelsExpected Arachidonic Acid ReleaseInterpretation
Wild-Type LPS+++ (High)+++ (High)Baseline inflammatory response.
LPS + this compound+ (Low)+ (Low)This compound inhibits sPLA2 activity.
LPS + SC-215+ (Low)+ (Low)Positive control confirms pathway inhibition.
sPLA2-IIA KD LPS+ (Low)+ (Low)sPLA2-IIA is critical for PGE2 production.
LPS + this compound+ (Low)+ (Low)This compound's inhibitory effect is non-additive, suggesting it acts on the sPLA2-IIA pathway.

Key Signaling Pathways

The diagrams below illustrate the points of intervention for this compound and the comparator drugs within the NF-κB and sPLA2 signaling cascades.

NFkB_Pathway cluster_inhibitors Points of Inhibition LPS LPS IKK IKK Complex LPS->IKK TNFR TNFR TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes activates Casuarictin_Inhib This compound (Putative) Casuarictin_Inhib->NFkB_p65_p50 inhibits translocation JSH23_Inhib JSH-23 JSH23_Inhib->NFkB_p65_p50 inhibits translocation Andro_Inhib Andrographolide Andro_Inhib->IKK inhibits

Caption: this compound's putative inhibition point in the NF-κB pathway.

sPLA2_Pathway cluster_inhibitors Points of Inhibition Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA hydrolyzed by sPLA2 sPLA2 sPLA2->Membrane COX_LOX COX / LOX Enzymes AA->COX_LOX Prostaglandins Prostaglandins, Leukotrienes COX_LOX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Casuarictin_Inhib This compound Casuarictin_Inhib->sPLA2 inhibits Varespladib_Inhib Varespladib / SC-215 Varespladib_Inhib->sPLA2 inhibits

References

Unveiling the Anti-Cancer Potential of Casuarictin: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data suggests the potential of Casuarictin, a naturally occurring ellagitannin, as a noteworthy anti-cancer agent. This comparison guide synthesizes existing research on the efficacy of this compound and its plant sources against various cancer cell lines, providing valuable insights for researchers, scientists, and drug development professionals.

This compound, a hydrolysable tannin found in plants such as Casuarina equisetifolia and Stachyurus himalaicus, has garnered attention for its potential anti-proliferative and apoptosis-inducing properties. While studies on isolated this compound are limited, research on extracts from these plants provides significant evidence of their cytotoxic effects against a range of cancer cells. This guide consolidates the available data, offering a comparative perspective on the efficacy and potential mechanisms of action of this compound.

Comparative Efficacy of this compound-Containing Extracts

The anti-cancer activity of extracts from Casuarina equisetifolia has been evaluated across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that these values represent the activity of the entire plant extract and not solely isolated this compound. The presence of other bioactive compounds may contribute to the observed cytotoxicity.

Plant Extract SourceCancer Cell LineIC50 Value (µg/mL)
Casuarina equisetifolia Bark (Methanolic Extract)CACO-2 (Colon Carcinoma)19.54
Casuarina equisetifolia Bark (Butanol Fraction)CACO-2 (Colon Carcinoma)19.90
Casuarina equisetifolia Needles (Methanolic Extract)HepG-2 (Hepatocellular Carcinoma)Not specified, but potent activity reported
Casuarina equisetifolia Needles (Methanolic Extract)HCT-116 (Colorectal Carcinoma)Not specified, but potent activity reported
Stachyurus himalaicus var. himalaicus (Isolated Steroid)HeLa (Cervical Cancer)2.5

Delving into the Mechanism of Action: Apoptosis Induction

Evidence suggests that the anti-cancer effects of this compound and related compounds are mediated through the induction of apoptosis, or programmed cell death. Studies on non-polar extracts of Casuarina equisetifolia needles have demonstrated their ability to induce apoptosis in MCF-7 breast cancer cells, a process involving the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.

The proposed mechanism of action involves the modulation of key signaling pathways that regulate cell survival and proliferation. While direct evidence for this compound is still emerging, the broader class of ellagitannins is known to influence pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Below is a diagram illustrating a plausible signaling pathway for this compound-induced apoptosis, based on the known mechanisms of related compounds.

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Apoptotic Regulation cluster_3 Mitochondrial Pathway of Apoptosis This compound This compound PI3K PI3K This compound->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Cell_Membrane Cell Membrane Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation mTOR->Bcl2 Activation Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols: A Foundation for Future Research

To ensure the reproducibility and advancement of research in this area, standardized experimental protocols are crucial. The following outlines a typical methodology for assessing the cytotoxicity of a compound like this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or the plant extract). A control group receives medium with the vehicle (e.g., DMSO) used to dissolve the compound.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Following a further incubation period (typically 2-4 hours), the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.

comparing the enzyme inhibition kinetics of Casuarictin with other known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzyme inhibition kinetics of Casuarictin, a naturally occurring ellagitannin, with other well-established enzyme inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of inhibition mechanisms to offer a comprehensive overview for research and drug development applications.

Executive Summary

This compound has demonstrated inhibitory activity against several key enzymes. This guide focuses on its effects on α-glucosidase, pancreatic lipase, α-amylase, tyrosinase, and carbonic anhydrase. Where available, direct quantitative comparisons of this compound's inhibitory potency (IC50 values) are made against known inhibitors such as Acarbose, Orlistat, Kojic Acid, and Acetazolamide. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Data Presentation: Comparative Inhibition Kinetics

The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and other known inhibitors against the target enzymes. This data provides a quantitative measure of their relative potencies.

Table 1: α-Glucosidase Inhibition

InhibitorIC50KiInhibition Type
This compound 0.21 µg/mLNot ReportedCompetitive
Acarbose~0.2 mg/mL1.1 µMCompetitive

Table 2: Pancreatic Lipase Inhibition

InhibitorIC50KiInhibition Type
This compound Data Not AvailableData Not AvailableData Not Available
Orlistat0.001-0.17 µMNot ReportedIrreversible

Table 3: α-Amylase Inhibition

InhibitorIC50KiInhibition Type
This compound Data Not AvailableData Not AvailableData Not Available
Acarbose0.33 mg/mLNot ReportedCompetitive

Table 4: Tyrosinase Inhibition

InhibitorIC50KiInhibition Type
This compound Data Not AvailableData Not AvailableNon-competitive (involves copper chelation)
Kojic Acid5-10 µM1.8 x 10^-5 MMixed

Table 5: Carbonic Anhydrase Inhibition

InhibitorIC50KiInhibition Type
This compound Data Not AvailableData Not AvailableData Not Available
Acetazolamide~12 nM0.9 nM (hCA II)Non-competitive

Experimental Protocols

Detailed methodologies for the enzyme inhibition assays cited in this guide are provided below. These protocols are foundational for replicating and expanding upon the presented findings.

α-Glucosidase Inhibition Assay

Principle: The inhibitory effect on α-glucosidase is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Procedure:

  • Prepare a reaction mixture containing α-glucosidase enzyme solution in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Add various concentrations of the test inhibitor (this compound or Acarbose) to the reaction mixture and pre-incubate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the substrate pNPG.

  • Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: (1 - (Abs_sample / Abs_control)) * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Pancreatic Lipase Inhibition Assay

Principle: The inhibition of pancreatic lipase is assessed by measuring the rate of hydrolysis of a substrate, such as p-nitrophenyl palmitate (pNPP), which releases a colored product.

Procedure:

  • Prepare a solution of pancreatic lipase in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Add different concentrations of the test inhibitor (e.g., Orlistat) to the enzyme solution and pre-incubate.

  • Prepare a substrate emulsion of pNPP in a buffer containing a surfactant (e.g., Triton X-100) and gum arabic.

  • Initiate the reaction by adding the substrate emulsion to the enzyme-inhibitor mixture.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 410 nm) over time, which corresponds to the release of p-nitrophenol.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition and determine the IC50 value.

α-Amylase Inhibition Assay

Principle: The inhibitory activity against α-amylase is determined by measuring the amount of starch hydrolyzed by the enzyme. The remaining starch is quantified using an iodine solution, which forms a colored complex with starch.

Procedure:

  • Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9).

  • Pre-incubate the enzyme with various concentrations of the test inhibitor (e.g., Acarbose) at a specific temperature (e.g., 37°C).

  • Add a starch solution to initiate the enzymatic reaction and incubate for a defined period.

  • Stop the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid reagent or hydrochloric acid).

  • Add an iodine-potassium iodide solution to the mixture.

  • Measure the absorbance of the starch-iodine complex at a specific wavelength (e.g., 580 nm).

  • A decrease in color intensity indicates a higher enzyme activity. Calculate the percentage of inhibition and determine the IC50 value.

Tyrosinase Inhibition Assay

Principle: Tyrosinase inhibition is measured by monitoring the enzymatic oxidation of a substrate, such as L-DOPA, to form dopachrome, a colored product.

Procedure:

  • Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • In a 96-well plate, add the tyrosinase solution to wells containing different concentrations of the test inhibitor (e.g., Kojic Acid).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate L-DOPA to each well.

  • Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm at regular time intervals.

  • The rate of the reaction is determined from the initial linear phase of the absorbance curve.

  • Calculate the percentage of inhibition and determine the IC50 value.

Carbonic Anhydrase Inhibition Assay

Principle: The inhibition of carbonic anhydrase is determined by measuring the esterase activity of the enzyme using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by carbonic anhydrase produces the colored p-nitrophenolate ion.

Procedure:

  • Prepare a solution of bovine carbonic anhydrase in a suitable buffer (e.g., Tris-SO4 buffer, pH 7.6).

  • Add various concentrations of the test inhibitor (e.g., Acetazolamide) to the enzyme solution.

  • Initiate the reaction by adding the substrate p-NPA dissolved in a solvent like acetonitrile.

  • Monitor the increase in absorbance at 400 nm due to the formation of p-nitrophenolate.

  • The rate of the reaction is calculated from the slope of the absorbance versus time plot.

  • Determine the percentage of inhibition and the corresponding IC50 value.

Visualization of Inhibition Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanisms of enzyme inhibition.

Unveiling the Therapeutic Potential of Casuarictin: A Molecular Docking-Based Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Casuarictin's interactions with key therapeutic targets, benchmarked against alternative compounds, provides compelling evidence for its potential in neurodegenerative diseases, viral infections, and inflammatory conditions. This guide synthesizes findings from molecular docking studies to offer researchers and drug development professionals a clear, data-driven perspective on this compound's pharmacological profile.

Recent in-silico research has highlighted this compound, a potent ellagitannin, as a promising candidate for therapeutic intervention across multiple disease areas. Molecular docking simulations, a cornerstone of modern drug discovery, have elucidated the binding affinities and interaction mechanisms of this compound with several key proteins, including the Presenilin Stabilization Factor-Like Protein (PSFL) implicated in Alzheimer's disease and the Spike (S) protein of SARS-CoV-2. This guide provides a comparative overview of these findings, placing this compound's performance in context with other relevant compounds and detailing the methodologies underpinning these discoveries.

Comparative Analysis of Binding Affinities

Molecular docking studies quantify the binding affinity between a ligand (like this compound) and a protein target, typically expressed in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. The data presented below, summarized from multiple studies, compares this compound's binding affinities with those of other compounds against various therapeutic targets.

Alzheimer's Disease Target: Presenilin Stabilization Factor-Like Protein (PSFL)

This compound has been identified as a potential inhibitor of PSFL, a protein involved in the production of amyloid-beta plaques, a hallmark of Alzheimer's disease[1][2]. The following table compares its binding affinity to that of other phytochemicals identified in the same screening study.

CompoundBinding Affinity (kcal/mol)
This compound -13.39 [1]
Saponins-16.19[1]
Enoxolone-9.33[1]
Tigogenin-8.77[1]
Carissic acid-8.54[1]

Table 1: Comparative binding affinities of selected phytochemicals against PSFL protein. Data sourced from Kumari et al., 2020.[1]

Antiviral Target: SARS-CoV-2 Spike Protein

Molecular docking simulations have also explored this compound's potential as a SARS-CoV-2 inhibitor by targeting its Spike (S) protein, which is crucial for viral entry into host cells. The study compared its efficacy against the Lambda variant's C-terminal domain (S-CTD) with other natural compounds.

CompoundTarget VariantDocking Score (kcal/mol)
This compound Lambda -9.1 [3]
Heterophylliin DLambda-8.1[3]
Glansrin BDelta-8.9[3]
ProtohypericinDelta-8.2[3]

Table 2: Comparative docking scores of selected phytochemicals against the SARS-CoV-2 Spike protein's C-terminal domain. Data sourced from a 2023 study on natural compounds as SARS-CoV-2 inhibitors.[3]

Anti-inflammatory and Antimicrobial Targets

Beyond these primary examples, this compound has shown potential against inflammatory and microbial targets. It has been reported to bind to NFκB, a key regulator of inflammation, and exhibits antimicrobial properties[4]. For instance, its monomeric form is effective against S. aureus, while its dimeric (Sanguiin H-6) and trimeric (Lambertianin C) forms show enhanced efficacy[4].

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the research process, the following diagrams illustrate the relevant signaling pathway and the typical workflow for molecular docking studies.

G cluster_0 Alzheimer's Disease Pathogenesis APP Amyloid Precursor Protein (APP) Presenilin Presenilin APP->Presenilin Hydrolysis AB_Plaques Amyloid-Beta Plaques Presenilin->AB_Plaques Produces Amyloid-Beta PSFL PSFL Protein PSFL->Presenilin Stabilizes Neurodegeneration Neurodegeneration AB_Plaques->Neurodegeneration This compound This compound This compound->PSFL Inhibits

Caption: Amyloid-beta formation pathway and the inhibitory role of this compound.

G cluster_1 Molecular Docking Experimental Workflow PDB 1. Protein Structure Preparation (e.g., from PDB) Grid 3. Grid Box Generation PDB->Grid Ligand 2. Ligand Structure Preparation (e.g., this compound) Docking 4. Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Analysis of Results (Binding Energy, Poses) Docking->Analysis MD 6. Molecular Dynamics Simulation (Optional) Analysis->MD

Caption: A generalized workflow for molecular docking studies.

Experimental Protocols

The validation of therapeutic targets for this compound predominantly relies on in-silico molecular docking simulations. While specific parameters may vary between studies, a generalized protocol based on cited research is outlined below[1].

Molecular Docking Protocol (Generalized)
  • Protein and Ligand Preparation:

    • The three-dimensional structure of the target protein (e.g., PSFL) is obtained from a protein data bank or predicted using homology modeling. Water molecules and existing ligands are typically removed, and polar hydrogens are added.

    • The 2D structure of the ligand (e.g., this compound) is converted to a 3D structure, and its energy is minimized.

  • Virtual Screening and Docking Software:

    • Computational tools such as PyRx virtual screening tool, incorporating AutoDock Vina, are frequently used for these simulations[1].

  • Grid Box Generation:

    • A grid box is defined around the active site of the target protein. This box specifies the three-dimensional space where the software will attempt to dock the ligand. The size and center of the grid are critical parameters that are determined based on the known or predicted binding pocket of the protein.

  • Docking Simulation:

    • The docking algorithm systematically explores various conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose. The program then ranks these poses based on their predicted binding affinity.

  • Analysis of Results:

    • The top-ranked poses are analyzed to identify the most stable binding mode. This involves examining the binding energy (in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

  • Molecular Dynamics (MD) Simulation:

    • To further validate the stability of the ligand-protein complex identified through docking, MD simulations can be performed. These simulations model the movement of atoms in the complex over time, providing insights into its dynamic behavior and stability in a simulated physiological environment.

Conclusion

The body of evidence from molecular docking studies strongly supports the therapeutic potential of this compound against a range of diseases. Its high binding affinity for targets like PSFL in Alzheimer's disease and the SARS-CoV-2 Spike protein positions it as a compelling candidate for further preclinical and clinical investigation. The comparative data presented in this guide demonstrates that while other compounds may exhibit strong interactions, this compound consistently performs as a high-potential inhibitor. The detailed protocols and workflow diagrams provided offer a clear framework for researchers looking to build upon these foundational in-silico discoveries. Further in-vitro and in-vivo validation is now the critical next step to translate this computational promise into tangible therapeutic applications.

References

Navigating the Preclinical Safety Landscape of Casuarictin: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, establishing a robust safety and toxicity profile is a critical hurdle in the preclinical development of any promising therapeutic candidate. Casuarictin, an ellagitannin with demonstrated anti-inflammatory and antimicrobial properties, is one such candidate that warrants a thorough safety assessment before it can be considered for clinical investigation. [1][2]

While specific preclinical toxicity data for this compound and its close structural analogs, Tellimagrandin I and Vescalagin, are not extensively available in the public domain, this guide provides a comparative framework for the essential toxicological studies required. This document outlines the standardized experimental protocols, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), that would be necessary to build a comprehensive safety profile for this compound and its alternatives.

Comparative Toxicological Endpoints

The following tables summarize the key toxicological endpoints that must be evaluated. In the absence of specific published data for this compound, Tellimagrandin I, and Vescalagin, the tables indicate where data is currently unavailable. This highlights the critical need for such studies to be conducted.

Table 1: Acute Oral Toxicity

ParameterThis compoundTellimagrandin IVescalagin
LD50 (Median Lethal Dose) Data not availableData not availableData not available
Clinical Observations Data not availableData not availableData not available
Gross Necropsy Findings Data not availableData not availableData not available

Table 2: Sub-chronic Oral Toxicity (90-Day Study)

ParameterThis compoundTellimagrandin IVescalagin
NOAEL (No-Observed-Adverse-Effect Level) Data not availableData not availableData not available
Target Organ Toxicity Data not availableData not availableData not available
Hematology Data not availableData not availableData not available
Clinical Biochemistry Data not availableData not availableData not available
Histopathology Data not availableData not availableData not available

Table 3: Genotoxicity

AssayThis compoundTellimagrandin IVescalagin
Ames Test (Bacterial Reverse Mutation) Data not availableData not availableData not available
In vitro Micronucleus Test Data not availableData not availableData not available
In vivo Chromosomal Aberration Assay Data not availableData not availableData not available

Experimental Protocols

A comprehensive preclinical safety assessment involves a battery of standardized tests. Below are detailed methodologies for key studies.

Acute Oral Toxicity Testing (OECD Guideline 423)

This study provides information on the adverse effects of a single oral dose of a substance.

  • Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred.

  • Housing and Feeding: Animals are caged individually or in small groups with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

Sub-chronic Oral Toxicity Study (90-Day Study in Rodents; OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a longer period.[3]

  • Test Animals: At least 10 male and 10 female rodents per dose group.

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some toxic effects but not mortality, while the lowest dose should not produce any evidence of toxicity.

  • Administration of the Test Substance: The substance is administered orally (e.g., via gavage, in feed, or drinking water) daily for 90 days.

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination (and optionally at an interim period) for analysis of parameters such as red and white blood cell counts, hemoglobin, and liver and kidney function markers.

    • Ophthalmology: Examinations are performed before the study and at termination.

  • Pathology: All animals are subjected to a full gross necropsy. Organs and tissues are weighed, and histopathological examination is performed on the control and high-dose groups, and on any organs showing gross abnormalities in other groups.

Genotoxicity Testing

A battery of tests is required to assess the potential of a substance to cause genetic damage.

  • Ames Test (Bacterial Reverse Mutation Test; OECD Guideline 471): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): This test detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells by identifying micronuclei in the cytoplasm of interphase cells.

  • In Vivo Genotoxicity Tests: If in vitro tests are positive, in vivo studies such as the Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474) are conducted to assess genotoxicity in a whole animal system.

Visualizing Preclinical Workflows

To better illustrate the logical flow of preclinical safety assessment, the following diagrams are provided.

Preclinical_Safety_Assessment_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Genotoxicity_Ames Ames Test Decision1 Genotoxicity Positive? Genotoxicity_Ames->Decision1 Genotoxicity_Micronucleus In Vitro Micronucleus Genotoxicity_Micronucleus->Decision1 Acute_Toxicity Acute Toxicity Decision2 Acceptable Acute Toxicity? Acute_Toxicity->Decision2 Subchronic_Toxicity Sub-chronic Toxicity Decision3 Acceptable Sub-chronic Toxicity? Subchronic_Toxicity->Decision3 Repro_Tox Reproductive Toxicity Proceed Proceed to Further Development Repro_Tox->Proceed Start Test Compound (e.g., this compound) Start->Genotoxicity_Ames Start->Genotoxicity_Micronucleus Decision1->Acute_Toxicity Negative Stop Stop Development Decision1->Stop Positive Decision2->Subchronic_Toxicity Yes Decision2->Stop No Decision3->Repro_Tox Yes Decision3->Stop No

Figure 1. General Workflow of Preclinical Safety Assessment.

Acute_Oral_Toxicity_Workflow Start Select Starting Dose (e.g., 300 mg/kg) Dose_Step1 Dose 3 Animals Start->Dose_Step1 Observe1 Observe for 48h (Mortality/Morbidity) Dose_Step1->Observe1 Decision1 Outcome? Observe1->Decision1 Dose_Lower Dose 3 New Animals at Lower Dose Decision1->Dose_Lower 2-3 Deaths Dose_Higher Dose 3 New Animals at Higher Dose Decision1->Dose_Higher 0-1 Deaths Observe_Lower Observe for 14 Days Dose_Lower->Observe_Lower Observe_Higher Observe for 14 Days Dose_Higher->Observe_Higher Endpoint_Lower Determine LD50 Cut-off Observe_Lower->Endpoint_Lower Endpoint_Higher Determine LD50 Cut-off Observe_Higher->Endpoint_Higher

Figure 2. Experimental Workflow for Acute Oral Toxicity (OECD 423).

Subchronic_Toxicity_Workflow Start Dose Range Finding Study Main_Study 90-Day Dosing (Control, Low, Mid, High Dose) Start->Main_Study In_Life_Obs In-Life Observations (Clinical Signs, Body Weight, Food/Water Consumption) Main_Study->In_Life_Obs Interim_Analysis Interim Blood Collection (Optional) In_Life_Obs->Interim_Analysis Termination Terminal Sacrifice In_Life_Obs->Termination Interim_Analysis->Termination Terminal_Procedures Blood Collection (Hematology, Biochemistry) Gross Necropsy Organ Weights Termination->Terminal_Procedures Histopathology Histopathological Examination Terminal_Procedures->Histopathology Analysis Data Analysis and NOAEL Determination Histopathology->Analysis

Figure 3. Experimental Workflow for a 90-Day Sub-chronic Toxicity Study.

References

Unveiling the Anti-Proliferative Potential of Casticin: A Comparative Analysis in Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel anti-cancer agents with improved efficacy and reduced side effects is a continuous endeavor. Casticin, a flavonoid compound, has emerged as a promising candidate, demonstrating significant anti-proliferative effects across a spectrum of cancer cell lines and in vivo models. This guide provides a comprehensive comparison of Casticin's performance against other anti-proliferative agents, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Casticin exerts its anti-tumor activity through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis. Its ability to modulate key signaling pathways, most notably the PI3K/Akt/mTOR cascade, positions it as a molecule of high interest for targeted cancer therapy. This guide will delve into the quantitative data supporting these claims, comparing Casticin's efficacy with BEZ-235, a dual PI3K/mTOR inhibitor, and Cisplatin, a widely used chemotherapeutic drug.

Comparative In Vitro Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes. The following table summarizes the IC50 values of Casticin, BEZ-235, and Cisplatin across various human cancer cell lines, providing a direct comparison of their cytotoxic effects.

Cancer TypeCell LineCasticin (µM)BEZ-235 (nM)Cisplatin (µM)
Breast Cancer MCF-78.5~10-3018.4
BT474-~80-
Gastric Cancer SNU167--
N87-20-80 (nM)-
MKN28-20-80 (nM)-
MKN45-20-80 (nM)-
Myeloma RPMI 82266--
Leukemia HL-600.29 (24h), 1.15 (48h)--
K562/A (Doxorubicin-resistant)-Inhibits proliferation-
Gallbladder Cancer NOZ2--
SGC9962--
Lung Cancer A54914.3--
Liver Cancer MHCC97 (LCSCs)0.5--
Oral Cancer SCC-4---
Colorectal Cancer DLD-1Potent inhibition at 5 µM--
HCT116Potent inhibition at 5 µM--
Ovarian Cancer SKOV3--Resistant
Glioma U87-low nM range-

In Vivo Anti-Tumor Efficacy

Preclinical in vivo studies using xenograft models provide crucial insights into the therapeutic potential of anti-cancer compounds. The table below compares the in vivo anti-tumor activities of Casticin, BEZ-235, and Cisplatin in various cancer models.

CompoundTumor ModelDosage and AdministrationKey FindingsReference
Casticin Esophageal Cancer Xenograft (Nude Mice)2 mg/kg and 10 mg/kgSignificant reduction in tumor weight.
Oral Cancer (SCC-4) Xenograft (Nude Mice)0.2 mg/kg and 0.4 mg/kg (intraperitoneally)Significantly decreased tumor volume and weight.
Gallbladder Cancer (NOZ) Xenograft (Nude Mice)10 and 20 mg/kgInhibition of tumor growth.
Acute Myeloid Leukemia Xenograft (Mice)-Abrogated the inhibitory effect of the miR-338-3p inhibitor on tumor volume and weight.
BEZ-235 Gastric Cancer (N87) Xenograft (Nude Mice)20 and 40 mg/kg (daily)Significant anti-tumor effect.
HER2+ Breast Cancer (BT474, BT474HerR, HCC1954) Xenografts (Nude Mice)45 mg/kg (oral, every other day)Inhibition of tumor growth.
Glioma (U87) Intracranial Tumor Model25 mg/kg and 45 mg/kgExtended median survival.
Cisplatin Ovarian Cancer (SKOV3) Xenograft (Nude Mice)2 mg/kgDiminished average tumor volume.
Small Cell Lung Cancer (H526) Xenografts (Mice)3.0 mg/kg (intraperitoneal)Inhibition of tumor growth in non-pretreated controls.
Breast Cancer (HCC1937) Xenografts (SCID Mice)5 mg/kg (i.p., weekly)Almost complete growth inhibition of BRCA1-defective xenografts.

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Safety Operating Guide

Prudent Disposal of Casuarictin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Casuarictin, an ellagitannin found in species like Casuarina and Stachyurus, is a hydrolysable tannin.[1] While it is a valuable compound in research for its biological activities, including as an α-glucosidase inhibitor, its disposal requires careful consideration to minimize environmental impact and maintain a safe laboratory environment.[2]

Key Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below to inform disposal decisions.

PropertyValueSource
Molecular Formula C41H28O26[3]
Molecular Weight 936.65 g/mol [2]
Appearance Grayish White or Yellow Powder[]
Solubility Soluble in DMSO, Methanol, Ethanol, and Pyridine. Slightly soluble in water.[][5]
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20°C. Protect from light.[2][6]

Step-by-Step Disposal Protocol

The following procedure is a general guideline for the disposal of small quantities of this compound typically used in a research setting. It is imperative to always consult your institution's specific waste management policies and local regulations.

  • Waste Identification and Segregation:

    • Treat all this compound waste as chemical waste.

    • Segregate this compound waste from other waste streams. This includes unused or expired pure compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated labware (e.g., vials, pipette tips).

  • Handling of Pure this compound Waste:

    • For unused or expired solid this compound, do not dispose of it in the regular trash.

    • It should be collected in a clearly labeled, sealed, and compatible waste container. The label should include the chemical name ("this compound") and any known hazard information. Although current information suggests no specific GHS classification, it is prudent to handle it with care.[7]

  • Handling of this compound Solutions:

    • Aqueous solutions of this compound, if in small quantities and low concentrations, may potentially be neutralized and disposed of down the drain with copious amounts of water, provided this is permitted by local regulations.[8][9] However, given its complex polyphenolic structure, the preferred method is to collect it as chemical waste.

    • Solutions of this compound in organic solvents (e.g., DMSO, methanol, ethanol) must be disposed of as flammable solvent waste.[9] Collect these solutions in a designated, properly labeled solvent waste container. Never pour organic solvents down the drain.

  • Decontamination of Labware:

    • Glassware and other reusable lab equipment contaminated with this compound should be rinsed with a suitable solvent (e.g., ethanol or methanol) to remove residues.

    • The solvent rinsate should be collected and disposed of as solvent waste.

    • After the initial solvent rinse, the labware can typically be washed with soap and water.

  • Disposal of Contaminated PPE and Consumables:

    • Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be collected in a designated solid chemical waste container.

    • Do not dispose of these items in the regular trash to prevent potential environmental release.

  • Waste Pickup and Disposal:

    • Follow your institution's procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

    • Ensure all waste containers are properly labeled and sealed before pickup.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound waste is illustrated in the diagram below. This workflow ensures that all forms of this compound waste are handled safely and in accordance with general laboratory chemical waste guidelines.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal A Pure this compound D Solid Chemical Waste (Labeled Container) A->D B This compound Solutions E Solvent Waste (Labeled Container) B->E C Contaminated Labware & PPE F Decontamination (Solvent Rinse) C->F G EHS Pickup for Incineration/Landfill D->G E->G F->E Collect Rinsate H Washed Labware (Reuse) F->H

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. All laboratory personnel must be familiar with and adhere to the specific chemical waste disposal procedures established by their institution and local regulatory agencies. If a Safety Data Sheet (SDS) is available from the supplier, its disposal guidelines should be followed.

References

Personal protective equipment for handling Casuarictin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Casuarictin

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. Given the limited availability of specific toxicity data, a precautionary approach is mandated. These guidelines are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is an ellagitannin, a type of hydrolysable tannin, intended for research use only.[1][2] While it may be shipped as a non-hazardous chemical, comprehensive toxicological properties have not been determined.[1][3] Therefore, it must be handled with care, assuming it is potentially hazardous upon inhalation, ingestion, or skin contact.

All available quantitative data for this compound is summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₄₁H₂₈O₂₆[2][4]
Molar Mass 936.65 g/mol [2][4][5]
Appearance Grayish-white or yellow powder[]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol. Very low solubility in water (0.05985 mg/L at 25°C est.).[1][7]
Storage Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[3][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The minimum required PPE is outlined below. Always consult your institution's safety guidelines before beginning work.

  • Eye and Face Protection: Tightly fitting safety goggles (meeting EN 166 standards) or a full-face shield must be worn to protect against splashes or airborne particles.[8][9]

  • Hand Protection: Nitrile or neoprene rubber gloves are required. Latex gloves do not offer adequate protection.[10] Inspect gloves for any tears or imperfections before use and dispose of them after handling the substance.

  • Body Protection: A professional lab coat is required. For tasks with a higher risk of contamination, such as handling large quantities or cleaning spills, a liquid-tight overall is recommended.[10]

  • Respiratory Protection: All handling of solid this compound must be performed in a certified chemical fume hood to prevent inhalation of the powder. If a fume hood is not available, a half-mask or full-face mask with a P2-class particle filter is required.[9]

PPE_Selection_Workflow cluster_ppe Required Personal Protective Equipment ppe_gloves Nitrile Gloves ppe_goggles Safety Goggles / Face Shield ppe_coat Lab Coat task_solid Handling Solid this compound (Weighing, Transferring) resp_hood Perform in Chemical Fume Hood task_solid->resp_hood resp_mask Alternative: Respirator (P2 Filter) task_solid->resp_mask If hood unavailable task_solution Handling this compound Solution (Diluting, Transferring) resp_none Standard Benchtop (with caution) task_solution->resp_none

Caption: PPE selection logic based on the physical form of this compound being handled.

Operational Plan: Safe Handling Protocol

Follow this step-by-step protocol to ensure the safe handling of this compound in the laboratory.

1. Preparation and Planning:

  • Designate a specific work area for handling this compound.

  • Ensure a chemical fume hood is certified and operational.

  • Verify that an appropriate chemical spill kit and designated hazardous waste containers are readily accessible.

  • Put on all required PPE (lab coat, safety goggles, nitrile gloves).

2. Handling Solid this compound:

  • Perform all manipulations, including weighing and transferring, of solid this compound inside a chemical fume hood to minimize inhalation risk.

  • Use dedicated spatulas and weigh boats.

  • Handle the powder gently to avoid creating airborne dust.

  • Close the container tightly immediately after use.

3. Preparing Solutions:

  • When dissolving, add the solvent (e.g., DMSO, Methanol) slowly to the solid this compound to avoid splashing.

  • If necessary, cap the container and use a sonicator or vortexer to aid dissolution. Perform these actions within the fume hood.

4. Post-Handling and Cleanup:

  • Wipe down the work surface in the fume hood and any contaminated equipment with an appropriate solvent and then with a cleaning agent.

  • Dispose of all contaminated disposables (e.g., gloves, weigh boats, pipette tips) in the designated solid hazardous waste container.

  • Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing PPE.

Handling_Workflow start Start prep Step 1: Preparation - Designate Area - Verify Fume Hood & Spill Kit - Don all PPE start->prep handle_solid Step 2: Handle Solid - All actions inside fume hood - Use dedicated tools - Avoid creating dust prep->handle_solid prep_solution Step 3: Prepare Solution - Add solvent slowly to solid - Mix inside fume hood handle_solid->prep_solution If making solution cleanup Step 4: Cleanup - Decontaminate surfaces - Dispose of waste properly handle_solid->cleanup If only handling solid prep_solution->cleanup remove_ppe Step 5: Doff PPE - Remove gloves, then coat, then goggles - Wash hands thoroughly cleanup->remove_ppe end End remove_ppe->end

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

All this compound waste, whether in solid or solution form, must be treated as hazardous chemical waste. Adherence to institutional, local, and national regulations for chemical waste disposal is mandatory.

  • Solid Waste:

    • Includes contaminated gloves, weigh boats, paper towels, and any un-rinsed empty containers.

    • Collect in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

  • Liquid Waste:

    • Includes unused or leftover this compound solutions and solvent rinses from cleaning equipment.

    • Collect in a clearly labeled, sealed hazardous waste container designated for liquid chemical waste.

    • Do not dispose of this compound solutions down the drain.[11]

  • Decontamination:

    • Reusable glassware and equipment should be rinsed with a small amount of an appropriate solvent. This rinseate must be collected as liquid hazardous waste.

    • After the initial solvent rinse, glassware can be washed normally.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.